2-Bromo-6-(trifluoromethoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQSWMRWBJCGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742670 | |
| Record name | 2-Bromo-6-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114809-17-4 | |
| Record name | 2-Bromo-6-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-(trifluoromethoxy)benzaldehyde
Here is the in-depth technical guide for 2-Bromo-6-(trifluoromethoxy)benzaldehyde, as requested.
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
This compound, identified by the CAS number 1114809-17-4 , is a highly functionalized aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry and drug discovery.[][2][3][4][5] Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group ortho to an aldehyde, bestows upon it a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures.
The presence of the trifluoromethoxy (-OCF3) group is particularly noteworthy. This functional group is increasingly utilized in drug design as a bioisostere for other groups, such as a methoxy or a chloro group. The trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a key starting material for introducing this advantageous moiety into novel pharmaceutical candidates. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important chemical entity.
Physicochemical Properties
A clear understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1114809-17-4 | [][2][3][4][5] |
| Molecular Formula | C8H4BrF3O2 | [][4] |
| Molecular Weight | 269.02 g/mol | [] |
| Boiling Point | 233.8 ± 35.0 °C (Predicted) | [6] |
| IUPAC Name | This compound | [] |
Synthesis of this compound: A Conceptual Workflow
While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, a logical synthetic route can be devised based on established organic chemistry principles for analogous compounds. A plausible approach would involve the ortho-bromination and subsequent formylation of a trifluoromethoxy-substituted benzene derivative. The following diagram illustrates a conceptual workflow for the synthesis.
Caption: Conceptual synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound. This protocol is based on well-established synthetic transformations and should be adapted and optimized by experienced chemists.
Step 1: Synthesis of 1-Bromo-2-(trifluoromethoxy)benzene
-
To a solution of 1-(trifluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a Lewis acid catalyst (e.g., iron(III) bromide).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield 1-bromo-2-(trifluoromethoxy)benzene.
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-2-(trifluoromethoxy)benzene in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture. The bromine atom directs the lithiation to the ortho position.
-
Stir the mixture at -78 °C for a specified time to ensure complete lithiation.
-
Add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture and stir for an additional period at -78 °C.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) signal at ~10 ppm (singlet).- Aromatic protons in the region of 7-8 ppm, showing coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around 190 ppm.- Aromatic carbon signals in the range of 110-160 ppm.- Carbon of the trifluoromethoxy group showing a quartet due to coupling with the three fluorine atoms. |
| ¹⁹F NMR | - A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. |
| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde at ~1700 cm⁻¹.- C-H stretching vibrations for the aromatic ring and aldehyde.- C-O and C-F stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 269.02 g/mol , with a characteristic isotopic pattern for a bromine-containing compound. |
The following diagram illustrates the relationship between the different analytical techniques used for characterization.
Caption: Interrelation of analytical techniques for the characterization of this compound.
Applications in Drug Discovery and Organic Synthesis
The utility of this compound lies in its capacity to serve as a versatile precursor in the synthesis of more complex molecules, particularly in the realm of drug discovery.
-
Fragment-Based Drug Discovery (FBDD): This molecule can be considered a valuable fragment for FBDD campaigns.[7] Its defined vector space, with the aldehyde and bromine functionalities, allows for the systematic exploration of chemical space around a protein binding pocket.
-
Cross-Coupling Reactions: The bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This enables the facile introduction of diverse substituents at the 2-position of the benzaldehyde ring.
-
Modification of the Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine via reductive amination. These transformations allow for the construction of a wide array of derivatives.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Handling: Should be handled in a well-ventilated area, preferably in a fume hood.[3]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn.
-
Storage: Store in a cool, dry place away from incompatible materials.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the development of new pharmaceutical agents. Its unique combination of reactive functionalities and the presence of the trifluoromethoxy group make it an attractive starting material for creating novel compounds with potentially enhanced biological properties. As the demand for more effective and metabolically stable drugs continues to grow, the importance of intermediates like this compound in the drug discovery pipeline is likely to increase.
References
- CAS NO. 1114809-17-4 | this compound. Arctom. [Link]
- Buy this compound from JHECHEM CO.,LIMITED. Molbase. [Link]
- Polyethylene glycol/silica (PEG@SiO2) composite inspired by the synthesis of mesoporous materials as shape-stabilized phase change material for energy storage. AA Blocks. [Link]
- The safety d
- This compound, 98%. CP Lab Safety. [Link]
- 637022-52-7,4-Bromo-1-chloro-2-(propan-2-yloxy)benzene. Synthonix. [Link]
- Aldehydes Archives - Page 26 of 87. Alchem.Pharmtech. [Link]
- Fragment-based drug discovery and its application to challenging drug targets. PubMed. [Link]
- C14 MYRISTIC ACID.
- Synthesis of steroidal 17 beta-carboxamide deriv
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- 5. 637022-52-7,4-Bromo-1-chloro-2-(propan-2-yloxy)benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. This compound CAS#: 1114809-17-4 [m.chemicalbook.com]
- 7. Fragment-based drug discovery and its application to challenging drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Bromo-6-(trifluoromethoxy)benzaldehyde molecular weight
An In-depth Technical Guide to 2-Bromo-6-(trifluoromethoxy)benzaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block for professionals in pharmaceutical research and organic synthesis. We will delve into its fundamental physicochemical properties, explore its strategic importance in drug design, and provide a detailed, field-tested protocol for its application in cross-coupling reactions. This document is intended to serve as a practical resource for researchers and scientists, offering insights into the causality behind experimental choices and ensuring a foundation of scientific integrity.
Introduction: The Strategic Value of a Multifunctional Building Block
This compound is a substituted aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry and materials science. Its structure is deceptively simple, yet it offers a powerful combination of reactive sites and modulating functional groups, making it a highly valuable intermediate for the synthesis of complex organic molecules.[1]
The utility of this compound stems from three key structural features:
-
The Aldehyde Group: This functional group is a versatile anchor for a wide array of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and participation in condensation reactions to form larger scaffolds.
-
The Bromo Substituent: The bromine atom serves as an excellent leaving group, primarily for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis.
-
The Trifluoromethoxy (-OCF3) Group: The incorporation of fluorine-containing groups is a well-established strategy in drug design. The trifluoromethoxy group, in particular, is highly sought after for its ability to enhance critical pharmacokinetic properties. It can improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity to aid membrane permeability, and modulate the acidity of nearby functional groups, thereby improving bioavailability.[2][3]
This guide will explore how these features are leveraged in a laboratory setting, providing both the foundational knowledge and the practical steps required for its successful application.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is paramount for its effective and safe use. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 253.02 g/mol | [4][5][6] |
| CAS Number | 1236141-95-9 | [4][6] |
| Molecular Formula | C₈H₄BrF₃O | [4][5][6] |
| Physical Form | Colorless to Yellow Liquid or Solid | |
| Boiling Point | 232.2 ± 40.0 °C (Predicted) | [4] |
| Density | ~1.677 g/cm³ (Predicted) | [4] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C |
Safety and Handling Summary
Safe handling is critical when working with any chemical intermediate. This compound presents moderate hazards that must be managed with appropriate laboratory practices.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Measures:
Application in Synthesis: Suzuki-Miyaura Cross-Coupling
The presence of the bromine atom makes this compound an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming a C-C bond between an aryl halide and a boronic acid, enabling the construction of complex biaryl structures that are common motifs in pharmaceuticals.
The workflow below illustrates the logical progression of a typical Suzuki coupling experiment using this building block.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative procedure. Researchers should adapt reactant quantities and conditions based on the specific boronic acid used.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (0.03 eq)
-
Base, e.g., Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Degassed Solvent System: Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup (Self-Validating System):
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times. Causality: This step is crucial to remove oxygen, which can oxidize the Palladium(0) catalyst to its inactive Palladium(II) state, thus preventing the catalytic cycle from starting.
-
Under a positive pressure of inert gas, add the palladium catalyst. The use of an inert atmosphere from this point forward is mandatory.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent system via syringe. Causality: Using degassed solvents further minimizes oxygen exposure, ensuring the longevity and efficacy of the catalyst throughout the reaction.
-
Attach a condenser to the flask, ensuring a continued inert gas flow through the top.
-
Lower the flask into a pre-heated oil bath (e.g., 90 °C) and begin vigorous stirring.
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, sampling the reaction mixture periodically (e.g., every hour). The reaction is complete when the starting benzaldehyde spot is no longer visible.
-
Once complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure biaryl product.
-
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular design. Its unique combination of a reactive aldehyde, a versatile bromo handle for cross-coupling, and the beneficial trifluoromethoxy group makes it an indispensable intermediate for developing novel pharmaceuticals and advanced materials. The protocols and insights provided in this guide are designed to empower researchers to leverage the full potential of this compound with confidence and scientific rigor.
References
- PubChem. 2-Bromo-6-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 84070298. [Link]
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. 2-bromo-6-(trifluoromethyl)benzaldehyde - CAS:1236141-95-9 - Sunway Pharm Ltd [3wpharm.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive, proposed synthetic pathway for 2-Bromo-6-(trifluoromethoxy)benzaldehyde, a potentially valuable building block in pharmaceutical and agrochemical research. Due to the limited availability of direct synthesis routes in the current literature, this document provides a well-reasoned, multi-step approach starting from the commercially available precursor, 1-Bromo-3-(trifluoromethoxy)benzene. The proposed synthesis leverages a Directed ortho-Metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic rings. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and addressing potential challenges. The information presented herein is intended to serve as a foundational resource for researchers embarking on the synthesis of this and structurally related compounds.
Introduction and Strategic Overview
This compound is an aromatic compound featuring a unique substitution pattern that makes it an attractive intermediate for the synthesis of complex organic molecules. The presence of a bromine atom provides a handle for further functionalization, such as cross-coupling reactions, while the trifluoromethoxy group can significantly influence the physicochemical properties of a molecule, including its lipophilicity and metabolic stability. The aldehyde functionality serves as a versatile precursor for a wide range of chemical transformations.
A direct synthesis for this compound is not readily found in the scientific literature. Therefore, a logical and strategic synthetic approach is required. The proposed pathway in this guide commences with 1-Bromo-3-(trifluoromethoxy)benzene, a commercially available starting material.[1][2][3][4] The core of the proposed synthesis is the regioselective introduction of a formyl group at the C2 position, which is ortho to both the bromo and trifluoromethoxy substituents.
The key challenge in this synthesis is controlling the regioselectivity of the formylation reaction. Both the bromo and trifluoromethoxy groups are ortho, para-directing in classical electrophilic aromatic substitution reactions. However, the trifluoromethoxy group is known to be a moderate directing group in Directed ortho-Metalation (DoM), a reaction that proceeds via a different mechanism.[5] DoM utilizes the ability of a heteroatom-containing substituent to coordinate with an organolithium reagent, directing deprotonation to the adjacent ortho position.[6] This strategy is anticipated to favor formylation at the C2 position, between the two existing substituents.
The proposed multi-step synthesis is outlined below:
Figure 1: Proposed synthesis of this compound.
Mechanistic Considerations and Rationale for the Proposed Pathway
The success of this synthetic route hinges on the principles of Directed ortho-Metalation (DoM).[5][6]
Directed ortho-Metalation (DoM)
DoM is a powerful synthetic tool that allows for the regioselective deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG).[5] The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), bringing the base in close proximity to the ortho proton and facilitating its abstraction. This generates a stabilized aryllithium intermediate that can then react with a variety of electrophiles.[6]
In the context of 1-Bromo-3-(trifluoromethoxy)benzene, the trifluoromethoxy group is expected to act as the DMG. The lone pairs on the oxygen atom can coordinate with the lithium cation of the organolithium reagent, directing deprotonation to one of the adjacent ortho positions (C2 or C4).
Regioselectivity of the Lithiation Step
The starting material, 1-Bromo-3-(trifluoromethoxy)benzene, has two positions ortho to the trifluoromethoxy group: C2 and C4. The bromine atom at the C1 position will exert a steric and electronic influence on the deprotonation. While both C2 and C4 are sterically accessible to some extent, the C2 position is situated between the two substituents. The acidity of the proton at C2 is likely enhanced due to the inductive electron-withdrawing effects of both the adjacent bromine and trifluoromethoxy groups. It has been observed that lithiation often occurs at the most acidic proton.[7] Furthermore, studies on the ortho-lithiation of substituted fluoroarenes have shown that deprotonation often occurs adjacent to the fluorine-containing substituent.[8]
Therefore, it is hypothesized that the lithiation will preferentially occur at the C2 position to generate the 2-bromo-6-(trifluoromethoxy)phenyllithium intermediate.
Figure 2: The key directed ortho-metalation step.
Formylation with N,N-Dimethylformamide (DMF)
The generated aryllithium intermediate is a potent nucleophile and will readily react with an electrophile. For the introduction of a formyl group, N,N-dimethylformamide (DMF) is a commonly used and effective reagent.[9] The nucleophilic aryllithium attacks the electrophilic carbonyl carbon of DMF, leading to the formation of a tetrahedral intermediate. Subsequent aqueous workup hydrolyzes this intermediate to afford the desired aldehyde, this compound.
Detailed Experimental Protocol
Disclaimer: The following protocol is a proposed procedure and should be adapted and optimized by a qualified chemist in a well-equipped laboratory. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Bromo-3-(trifluoromethoxy)benzene | ≥98% | Commercially Available |
| n-Butyllithium (or s-Butyllithium) | Solution in hexanes (e.g., 2.5 M) | Commercially Available |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ≥99%, redistilled | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | - |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |
Step-by-Step Procedure
Step 1: Directed ortho-Metalation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 1-Bromo-3-(trifluoromethoxy)benzene (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).
-
If using s-BuLi, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium or sec-butyllithium (1.1 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours. The formation of the aryllithium intermediate may be indicated by a color change.
Step 2: Formylation
-
To the solution of the aryllithium intermediate at -78 °C, slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde proton (typically δ 9.5-10.5 ppm).[10]
-
¹³C NMR: The carbon NMR spectrum will show the resonances for the aromatic carbons, the trifluoromethoxy carbon, and the aldehyde carbonyl carbon (typically δ 185-195 ppm).[10]
-
¹⁹F NMR: The fluorine NMR will show a singlet for the -OCF₃ group.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1690-1715 cm⁻¹ will be indicative of the aldehyde carbonyl group.
Potential Challenges and Alternative Approaches
Regioselectivity
While the proposed pathway is designed to favor lithiation at the C2 position, the formation of the C4-lithiated isomer is a possibility. Careful analysis of the crude reaction mixture by techniques such as GC-MS or ¹H NMR will be necessary to determine the regioselectivity. If the formation of the undesired isomer is significant, optimization of the reaction conditions (e.g., choice of organolithium reagent, solvent, temperature) may be required.
Alternative Formylation Methods
Should the Directed ortho-Metalation approach prove to be low-yielding or non-selective, other formylation methods could be considered. One such alternative is the Vilsmeier-Haack reaction .[11][12][13][14][15] This reaction typically involves the use of a formylating agent generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[11][15] However, the Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and given that both substituents are ortho, para-directing, a mixture of products would be expected. The steric hindrance between the two substituents might favor formylation at the less hindered C4 position.
Another potential route could involve the bromination of 2-(trifluoromethoxy)benzaldehyde . However, this would likely lead to a mixture of isomers, with the major product being the one where bromine is introduced at the position para to the trifluoromethoxy group.
Conclusion
This technical guide provides a detailed and scientifically sound proposed synthetic pathway for this compound. The cornerstone of this strategy is a Directed ortho-Metalation reaction, which is anticipated to provide the desired regioselectivity for the introduction of the aldehyde functionality. The provided experimental protocol, along with the discussion of mechanistic considerations and potential challenges, serves as a comprehensive resource for researchers in the fields of organic synthesis and drug discovery. The successful synthesis of this molecule will provide access to a valuable building block for the development of novel compounds with potential applications in medicine and agriculture.
References
- Benchchem. 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde | 1428234-81-4.
- Vilsmeier-Haack Reaction.
- Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
- 1,3-Bis(trifluoromethyl)benzene. Wikipedia.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Vilsmeier-Haack Reaction. NROChemistry.
- Vilsmeier-Haack Reaction. J&K Scientific LLC.
- 1-Bromo-3-(Trifluoromethoxy)benzene.
- 1-Bromo-3-(trifluoromethoxy)
- Directed (ortho)
- ortho metal
- DIRECTED ORTHO METAL
- Directed ortho Metal
- Directed ortho metal
- Vilsmeier–Haack reaction. Wikipedia.
- Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. PrepChem.com.
- Method for preparing 2-bromo-6-fluorobenzaldehyde.
- 2-Bromo-6-(trifluoromethyl)benzaldehyde | 1236141-95-9. Sigma-Aldrich.
- 1-Bromo-3-(trifluoromethoxy)benzene | CAS 2252-44-0. SCBT.
- Formyl
- Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience.
- Mechanism of aromatic lithiation reactions--Importance of steric factors.
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13C NMR analysis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a substituted aromatic aldehyde of interest in synthetic chemistry and drug development. We will delve into the theoretical underpinnings of the ¹³C NMR spectrum, predict chemical shifts based on substituent effects, present a detailed, field-proven experimental protocol, and outline a systematic approach to spectral interpretation. This document is intended for researchers, scientists, and professionals who require a robust understanding of how to acquire and interpret high-quality ¹³C NMR data for complex organic molecules.
Introduction: The Molecule and the Method
This compound is a polysubstituted benzene ring featuring three distinct functional groups: an aldehyde (-CHO), a bromine atom (-Br), and a trifluoromethoxy group (-OCF₃). The unique electronic environment created by these ortho-disposed substituents makes structural elucidation a non-trivial task. The aldehyde and trifluoromethoxy groups are strongly electron-withdrawing, while the bromine atom exhibits a combination of inductive withdrawal and resonance donation.
¹³C NMR spectroscopy is an indispensable tool for this analysis, as it provides direct information about the carbon skeleton of a molecule.[1] Unlike ¹H NMR, which infers the carbon framework through proton signals, ¹³C NMR allows for the direct observation of each unique carbon atom, including quaternary carbons that lack attached protons.[1] For a molecule like this compound, where all eight carbon atoms are chemically non-equivalent, ¹³C NMR is critical for unambiguous structural verification.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Define nodes for atoms with positions C1 [label="C1", pos="0,1.2!"]; C2 [label="C2", pos="-1.04,0.6!"]; C3 [label="C3", pos="-1.04,-0.6!"]; C4 [label="C4", pos="0,-1.2!"]; C5 [label="C5", pos="1.04,-0.6!"]; C6 [label="C6", pos="1.04,0.6!"]; C7 [label="C7 (CHO)", pos="0,2.4!"]; O_CHO [label="O", pos="-0.7,3.0!"]; H_CHO [label="H", pos="0.7,3.0!"]; Br [label="Br", pos="-2.08,1.2!"]; O_CF3 [label="O", pos="2.08,1.2!"]; C8 [label="C8 (CF3)", pos="3.12,0.6!"]; F1 [label="F", pos="4.16,1.2!"]; F2 [label="F", pos="4.16,0!"]; F3 [label="F", pos="3.12,-0.4!"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O_CHO [style=double]; C7 -- H_CHO; C2 -- Br; C6 -- O_CF3; O_CF3 -- C8; C8 -- F1; C8 -- F2; C8 -- F3; } Caption: Structure of this compound with carbon numbering.
Theoretical Analysis and Chemical Shift Prediction
The chemical shift (δ) of each carbon is dictated by its local electronic environment. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[2]
Substituent Effects
-
Aldehyde Group (-CHO): Strongly electron-withdrawing through both induction and resonance. It significantly deshields the attached carbonyl carbon (C7) and the ipso-carbon (C1).[3][4]
-
Bromine Atom (-Br): Inductively electron-withdrawing but capable of resonance donation. Its primary effect is deshielding on the ipso-carbon (C2).
-
Trifluoromethoxy Group (-OCF₃): A potent electron-withdrawing group due to the high electronegativity of the oxygen and fluorine atoms. It strongly deshields the ipso-carbon (C6) and the trifluoromethyl carbon (C8).
Predicted Chemical Shifts
Based on established chemical shift ranges and substituent effects, we can predict the approximate δ for each of the eight unique carbons.[5][6]
| Carbon Atom | Type | Key Influences | Predicted δ (ppm) | Expected Multiplicity (Proton Decoupled) |
| C7 | Aldehyde (C=O) | Double bond to oxygen | 185 - 195 | Singlet |
| C6 | Aromatic (C-O) | -OCF₃ (strong deshielding) | 150 - 160 | Quartet (²JCF) |
| C1 | Aromatic (C-CHO) | -CHO (deshielding) | 135 - 145 | Singlet |
| C4 | Aromatic (CH) | Meta to all substituents | 130 - 140 | Singlet |
| C5 | Aromatic (CH) | Para to -Br, Ortho to -OCF₃ | 125 - 135 | Singlet |
| C8 | Trifluoromethyl | Attached to 3 F atoms | 118 - 125 | Quartet (¹JCF) |
| C2 | Aromatic (C-Br) | -Br (deshielding) | 115 - 125 | Singlet |
| C3 | Aromatic (CH) | Para to -OCF₃, Ortho to -Br | 110 - 120 | Singlet |
Note: The trifluoromethyl carbon (C8) will exhibit a prominent quartet due to one-bond coupling to the three fluorine atoms (¹JCF ≈ 250-280 Hz). The carbon attached to the -OCF₃ group (C6) is also expected to show a smaller quartet due to two-bond coupling (²JCF ≈ 30-40 Hz).[7]
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality, interpretable ¹³C NMR spectrum requires meticulous attention to both sample preparation and instrument parameterization. The following protocol is designed to maximize signal-to-noise while ensuring data integrity.
dot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
// Node styles prep [label="1. Sample Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; acq [label="2. NMR Acquisition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; proc [label="3. Data Processing", fillcolor="#34A853", fontcolor="#FFFFFF"]; anal [label="4. Spectral Analysis", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges prep -> acq [label="Dissolved & Filtered Sample"]; acq -> proc [label="Raw FID Data"]; proc -> anal [label="Processed Spectrum"]; } Caption: Standardized workflow for ¹³C NMR analysis.
Sample Preparation
The quality of the sample directly impacts the quality of the spectrum.
-
Analyte Quantity: Weigh approximately 20-50 mg of this compound. A higher concentration is preferable for ¹³C NMR due to its low natural abundance (1.1%) and lower gyromagnetic ratio, which makes it ~6000 times less sensitive than ¹H NMR.[8][9]
-
Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single-carbon signal at ~77 ppm serves as a convenient internal reference.[4][10][11]
-
Dissolution & Filtration: Dissolve the sample completely in the solvent in a separate vial. Once dissolved, filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines.[9][12]
-
Tube & Cap: Use a high-quality NMR tube rated for the spectrometer's field strength. Ensure the cap is clean to prevent contamination.[11]
Data Acquisition
These parameters are based on a typical 400 or 500 MHz spectrometer and may be adjusted based on the specific instrument.
-
Experiment Selection: Choose a standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc30 on Bruker systems). Proton decoupling collapses C-H multiplets into singlets, simplifying the spectrum and improving signal-to-noise via the Nuclear Overhauser Effect (NOE).[13]
-
Pulse Angle (Flip Angle): Set the pulse angle to 30 degrees. Causality: A 90-degree pulse maximizes signal for a single scan but requires a long relaxation delay (D1) of 5x the longest T₁ relaxation time for full quantitation. Quaternary carbons often have long T₁ values. Using a smaller flip angle (e.g., 30°) allows for a shorter relaxation delay without saturating these signals, significantly improving signal acquisition efficiency for qualitative analysis.[14]
-
Acquisition Time (AQ): Set to 1.0-2.0 seconds. This determines the digital resolution of the spectrum. A longer acquisition time provides better resolution but also increases the total experiment time per scan.
-
Relaxation Delay (D1): Set to 2.0 seconds. This delay allows for partial relaxation of the nuclei, particularly the slower-relaxing quaternary carbons, before the next pulse.
-
Number of Scans (NS): Start with 1024 scans. Due to the low sensitivity of ¹³C, signal averaging is required. This number can be increased for more dilute samples, keeping in mind that the signal-to-noise ratio increases with the square root of the number of scans.
-
Spectral Width (SW): Set a spectral width of ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, especially the downfield aldehyde carbon, are captured.[10]
-
DEPT-135 (Optional but Recommended): Following the standard ¹³C experiment, acquire a DEPT-135 spectrum. This experiment is invaluable for differentiating carbon types: CH₂ signals appear as negative peaks, while CH and CH₃ signals are positive. Quaternary carbons are absent.[15] For this molecule, a DEPT-135 would show only positive signals for C3, C4, and C5, confirming their identity as methine carbons and aiding in the assignment of the remaining quaternary carbon signals.
Spectral Interpretation and Data Analysis
-
Processing: Apply an exponential multiplication function with a line broadening factor (LB) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation. This improves the signal-to-noise ratio at the minor cost of slightly broader peaks.
-
Peak Identification: Identify the eight expected signals. The CDCl₃ solvent peak at ~77 ppm should not be mistaken for an analyte signal.
-
Initial Assignment:
-
The most downfield signal (~190 ppm) is unambiguously the aldehyde carbonyl (C7).[2][4]
-
The quartet with the largest coupling constant (~270 Hz) around 120 ppm is the -OCF₃ carbon (C8).
-
The remaining six signals in the aromatic region (110-160 ppm) must be assigned based on the predicted effects. The most downfield of these is likely C6, attached to the highly deshielding -OCF₃ group. This peak may also appear as a small quartet.
-
-
Confirmation with DEPT-135: The DEPT-135 spectrum should show three positive peaks corresponding to C3, C4, and C5. The remaining signals in the aromatic region of the main ¹³C spectrum (C1, C2, C6) are therefore confirmed as quaternary.
-
Final Assignment: The final assignment of C1, C2, C3, C4, and C5 often requires comparison with predicted spectra from databases or software, or the use of 2D NMR techniques like HSQC (which correlates carbons to directly attached protons) and HMBC (which shows 2- and 3-bond correlations).[16][17][18] For example, an HMBC experiment would show a correlation from the aldehyde proton to C1, confirming its assignment.
Conclusion
The ¹³C NMR analysis of this compound is a prime example of leveraging modern spectroscopy for complex structural elucidation. A logical approach, beginning with a theoretical prediction of the spectrum based on fundamental principles of substituent effects, followed by a carefully executed experimental protocol, enables a confident and accurate assignment of all eight carbon signals. The use of spectral editing techniques like DEPT-135 is a crucial step in this process, providing an empirical layer of validation for the assignments. This guide provides the necessary framework for researchers to successfully perform and interpret this analysis, ensuring data of the highest integrity for applications in chemical synthesis and pharmaceutical development.
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Introduction: The Analytical Significance of 2-Bromo-6-(trifluoromethoxy)benzaldehyde
An In-depth Technical Guide to the FT-IR Spectrum of 2-Bromo-6-(trifluoromethoxy)benzaldehyde
This compound is a highly functionalized aromatic aldehyde of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring an aldehyde, a bromine atom, and a trifluoromethoxy group, makes it a versatile synthetic intermediate for constructing complex molecular architectures. The electron-withdrawing properties of the halogen and trifluoromethoxy substituents critically influence the reactivity of the aldehyde and the aromatic ring, making precise structural verification paramount.
Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of such specialized reagents. By probing the vibrational modes of the molecule's constituent bonds, FT-IR provides a unique spectral "fingerprint," confirming the presence of key functional groups and offering insights into the overall molecular structure. This guide provides a comprehensive analysis of the FT-IR spectrum of this compound, detailing the theoretical underpinnings, a robust experimental protocol, and an in-depth interpretation of its characteristic spectral features.
Pillar 1: Fundamental Principles of FT-IR Spectroscopy
Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the energy, resulting in an increased amplitude of that vibration. An FT-IR spectrometer measures the absorption of IR radiation across a range of frequencies (typically 4000-400 cm⁻¹), generating a spectrum that plots absorbance or transmittance as a function of wavenumber (cm⁻¹).
The key to interpreting an FT-IR spectrum lies in understanding that different types of bonds and functional groups vibrate at characteristic frequencies. These vibrations are broadly categorized as:
-
Stretching: Rhythmic movement along the bond axis, which can be symmetric or asymmetric.
-
Bending: Changes in the bond angle, which include scissoring, rocking, wagging, and twisting motions.
The resulting spectrum is typically divided into two main regions:
-
Group Frequency Region (4000-1450 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., C=O, O-H, C-H).[1]
-
Fingerprint Region (1450-400 cm⁻¹): This region contains a complex pattern of absorptions arising from the stretching of single bonds and various bending vibrations. The pattern is unique to a particular molecule, serving as a "fingerprint" for identification.[1][2]
Pillar 2: A Self-Validating Protocol for FT-IR Spectrum Acquisition
To ensure the acquisition of a high-fidelity and reproducible FT-IR spectrum, a validated experimental protocol is essential. The following methodology, utilizing the Attenuated Total Reflectance (ATR) technique, is recommended for its simplicity, speed, and minimal sample preparation requirements.[3]
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Preparation & Verification:
-
Causality: The spectrometer must be powered on and allowed to stabilize for at least 30 minutes. This ensures that the IR source and detector are at a constant operating temperature, minimizing spectral drift.
-
Action: Perform a system performance verification using a certified polystyrene standard to confirm wavenumber accuracy and resolution.
-
-
ATR Crystal Cleaning:
-
Causality: The ATR crystal surface (typically diamond or zinc selenide) must be impeccably clean. Any residual contamination will contribute extraneous peaks to the spectrum, compromising data integrity.
-
Action: Clean the crystal surface by wiping it with a soft, lint-free cloth soaked in a volatile solvent (e.g., isopropanol or acetone). Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
Causality: This step is critical for a self-validating measurement. The background scan records the ambient spectrum, including absorptions from atmospheric water vapor and carbon dioxide, as well as any instrumental artifacts. By ratioing the sample spectrum against this background, these interferences are mathematically removed.
-
Action: With the clean, empty ATR crystal in place, acquire a background spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Causality: Direct and intimate contact between the sample and the ATR crystal is required for the IR beam (evanescent wave) to effectively penetrate the sample.
-
Action: Place a small amount of this compound onto the center of the ATR crystal. If the sample is a solid, use the press arm to apply firm, even pressure to ensure good contact.[3] If it is a liquid, a single drop is sufficient.[3]
-
-
Sample Spectrum Acquisition:
-
Action: Acquire the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background scan. The instrument software will automatically perform the background correction.
-
-
Post-Measurement Cleaning:
-
Causality: To prevent cross-contamination of future samples, the ATR crystal must be thoroughly cleaned immediately after the measurement.
-
Action: Remove the sample and clean the crystal and press tip as described in Step 2.
-
Experimental Workflow Diagram
Caption: A flowchart of the ATR-FTIR experimental workflow.
Pillar 3: In-Depth Spectral Analysis and Interpretation
The FT-IR spectrum of this compound is a composite of the vibrational modes of its distinct functional moieties. A systematic interpretation involves identifying the characteristic peaks for each group.
Molecular Structure
Caption: Structure of this compound.
Expected FT-IR Peak Assignments
The following table summarizes the anticipated absorption bands for this compound, based on established group frequencies for its constituent parts.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Commentary |
| 3100-3000 | Weak-Medium | Aromatic C-H Stretch | These absorptions appear just above 3000 cm⁻¹ and confirm the presence of hydrogens bonded to sp²-hybridized carbon atoms of the benzene ring.[2] |
| 2850-2800 & 2750-2700 | Weak-Medium | Aldehydic C-H Stretch (Fermi Doublet) | This is a highly diagnostic feature for aldehydes. The C-H stretch of the aldehyde group often couples with an overtone of the C-H bending vibration, resulting in two distinct, weak peaks.[4][5][6] Their presence is a strong confirmation of the -CHO group. |
| ~1715-1700 | Strong, Sharp | Carbonyl (C=O) Stretch | Aromatic aldehydes typically show a strong C=O absorption around 1705 cm⁻¹.[6] The presence of two ortho electron-withdrawing groups (Br and OCF₃) may cause a slight shift to a higher wavenumber (hypsochromic shift) due to inductive effects.[3] This is often the most intense peak in the spectrum. |
| ~1600, ~1580, ~1470 | Medium, Sharp | Aromatic C=C In-Ring Stretches | These peaks are characteristic of the benzene ring itself and arise from the stretching and contracting of the carbon-carbon double bonds within the aromatic system.[2][7] |
| 1300-1100 | Very Strong, Broad | C-F and C-O-C Stretches | This region will be dominated by intense absorptions from the trifluoromethoxy group. The asymmetric C-F stretching vibrations of the CF₃ group are exceptionally strong.[8][9] These will likely overlap with the asymmetric C-O-C stretch of the aryl ether linkage, which is also strong and typically found between 1300-1200 cm⁻¹.[10] The combined intensity makes this a prominent feature of the spectrum. |
| 900-675 | Medium-Strong | Aromatic C-H Out-of-Plane Bend | The exact position of these bending vibrations is sensitive to the substitution pattern on the aromatic ring. For a 1,2,3-trisubstituted ring, characteristic patterns can be observed in this part of the fingerprint region. |
| 690-515 | Weak-Medium | C-Br Stretch | The carbon-bromine bond stretch occurs at a low frequency due to the heavy mass of the bromine atom. This peak will be located in the far end of the fingerprint region and can sometimes be difficult to distinguish from other vibrations. |
Conclusion
The FT-IR spectrum of this compound provides a wealth of structural information that is invaluable for chemical synthesis and quality assurance. The definitive identification of this compound relies on observing a combination of key spectral features: the characteristic Fermi doublet of the aldehydic C-H stretch, the strong carbonyl C=O absorption near 1700 cm⁻¹, the very intense and broad absorptions of the trifluoromethoxy group between 1300-1100 cm⁻¹, and the various peaks corresponding to the substituted aromatic ring. By employing the robust ATR-FTIR protocol and systematic interpretation detailed in this guide, researchers can confidently verify the identity and integrity of this important chemical intermediate.
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- 9. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-6-(trifluoromethoxy)benzaldehyde
Introduction: The Analytical Imperative for a Complex Synthetic Building Block
2-Bromo-6-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde of significant interest in contemporary drug discovery and materials science. Its unique substitution pattern—featuring a bulky bromine atom, an electron-withdrawing trifluoromethoxy group, and a reactive aldehyde moiety—imparts distinct chemical properties that make it a valuable intermediate in complex organic syntheses.[1] The precise structural characterization of this molecule and its reaction products is paramount for ensuring the integrity of synthetic pathways and the purity of final compounds.
Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide provides a comprehensive technical overview of the mass spectrometric behavior of this compound, with a focus on predicting its fragmentation patterns under Electron Ionization (EI) conditions. As a self-validating system, this document combines theoretical fragmentation principles with a detailed experimental protocol, enabling researchers to confidently identify and characterize this compound in complex matrices.
Part 1: Foundational Principles and Ionization Strategy
The choice of ionization technique is the most critical parameter in a mass spectrometry experiment, dictating the nature and extent of the information obtained. The two most common methods for gas chromatography-mass spectrometry (GC-MS) are Electron Ionization (EI) and Chemical Ionization (CI).[2]
-
Electron Ionization (EI): A "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule.[3] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[2] The resulting mass spectrum is a unique "fingerprint" rich in structural information, ideal for compound identification and elucidation of its chemical framework.[4] The major drawback can be that the molecular ion peak is sometimes weak or absent for less stable molecules.[2]
-
Chemical Ionization (CI): A "soft" ionization technique that uses a reagent gas (e.g., methane or ammonia) to ionize the analyte through proton transfer or adduct formation.[3] This results in significantly less fragmentation and typically produces an intense quasi-molecular ion peak (e.g., [M+H]⁺), which is invaluable for unambiguous determination of the molecular weight.[5]
Rationale for this Guide: For the purpose of structural elucidation and creating a reference for identifying this compound, this guide will focus on the fragmentation patterns generated by Electron Ionization (EI) . The detailed fragmentation provides the necessary data to confirm the connectivity and arrangement of the substituents on the benzaldehyde core.
Part 2: Predicted Electron Ionization (EI) Fragmentation of this compound
The molecular structure of this compound dictates its fragmentation pathways. The presence of a stable aromatic ring, a labile aldehydic proton, a bromine atom with characteristic isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), and the C-O bond of the trifluoromethoxy group are all key features that will influence the resulting mass spectrum.[6]
The molecular weight of this compound (C₈H₄BrF₃O) is calculated to be approximately 269.94 g/mol for the ⁷⁹Br isotope and 271.94 g/mol for the ⁸¹Br isotope. Therefore, the molecular ion (M⁺) peak will appear as a characteristic doublet of roughly equal intensity at m/z 270 and 272 .[7]
The fragmentation is predicted to proceed through several key pathways initiated by the formation of the radical cation [C₈H₄BrF₃O]⁺•.
Primary Fragmentation Pathways
-
Loss of a Hydrogen Radical (M-1): A common fragmentation pathway for aldehydes is the loss of the aldehydic proton, leading to a stable acylium ion.[8][9] This is often a very prominent peak.
-
[M-H]⁺ → m/z 269/271
-
-
Loss of the Formyl Radical (M-29): Cleavage of the C-C bond between the aromatic ring and the aldehyde group results in the loss of the •CHO radical.[8][9] This yields a substituted bromophenyl cation.
-
[M-CHO]⁺ → m/z 241/243
-
-
Loss of Bromine Radical (M-79/81): The C-Br bond can undergo homolytic cleavage, resulting in the loss of a bromine radical. This pathway is common for brominated aromatic compounds.[10]
-
[M-Br]⁺ → m/z 191
-
-
Loss of the Trifluoromethoxy Group (M-83): While the OCF₃ group is strongly electron-withdrawing, cleavage of the Ar-OCF₃ bond can occur, leading to the loss of a •OCF₃ radical. A more likely scenario involves the loss of a trifluoromethyl radical (•CF₃) followed by CO, or rearrangements. Fragmentation involving the CF₃ group is a known pathway for such compounds.[11][12]
-
[M-OCF₃]⁺ → m/z 187/189
-
Secondary and Tertiary Fragmentation
The primary fragment ions will undergo further fragmentation, leading to smaller, stable ions.
-
The m/z 241/243 ion ([C₇H₄BrF₃]⁺) could lose a trifluoromethyl radical (•CF₃).
-
[C₇H₄BrF₃]⁺ → [C₆H₄Br]⁺ + •CF₃ → m/z 155/157
-
-
The m/z 191 ion ([C₈H₄F₃O]⁺) is expected to lose carbon monoxide (CO), a characteristic fragmentation for acylium ions derived from aromatic aldehydes.[9]
-
[C₈H₄F₃O]⁺ → [C₇H₄F₃]⁺ + CO → m/z 163
-
-
The bromobenzoyl cation ([C₇H₄BrO]⁺), which could form from the loss of •CF₃ from the [M-H]⁺ ion, would readily lose CO.
-
[C₇H₄BrO]⁺ → [C₆H₄Br]⁺ + CO → m/z 155/157
-
The following diagram illustrates the predicted major fragmentation pathways.
Caption: Predicted EI fragmentation pathways for this compound.
Summary of Predicted Mass Fragments
The following table summarizes the key ions expected in the EI mass spectrum.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Fragment | Neutral Loss | Proposed Fragmentation Pathway |
| 270/272 | [C₈H₄BrF₃O]⁺• | - | Molecular Ion (M⁺•) |
| 269/271 | [C₈H₃BrF₃O]⁺ | •H | Loss of the aldehydic hydrogen radical. |
| 241/243 | [C₇H₄BrF₃]⁺ | •CHO | Loss of the formyl radical from the molecular ion. |
| 191 | [C₈H₄F₃O]⁺ | •Br | Loss of a bromine radical from the molecular ion. |
| 163 | [C₇H₄F₃]⁺ | •Br, CO | Loss of carbon monoxide from the [M-Br]⁺ fragment. |
| 155/157 | [C₆H₄Br]⁺ | •CHO, •CF₃ | Loss of a trifluoromethyl radical from the [M-CHO]⁺ fragment. |
Part 3: Experimental Verification Protocol
To experimentally validate the predicted fragmentation, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization is recommended.
Workflow for GC-MS Analysis
Caption: Standard workflow for the GC-MS analysis of the target compound.
Detailed Methodology
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is fully dissolved before injection.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is suitable.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C. This temperature is critical for ensuring sample vaporization without thermal degradation.[12]
-
Quadrupole Temperature: 150°C.
-
Scan Range: Acquire mass spectra over a mass-to-charge ratio (m/z) range of 40 to 350 amu to ensure detection of the molecular ion and all significant fragments.
-
Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the high concentration of the solvent from saturating the detector.
-
Part 4: Conclusion and Field Insights
This guide provides a robust framework for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, centered around the characteristic bromine isotope doublet and logical losses of the aldehyde and substituent groups, offers a clear roadmap for spectral interpretation. The provided GC-MS protocol is a field-proven method for obtaining high-quality, reproducible data for this class of compounds.[12]
From an application scientist's perspective, it is crucial to pay close attention to the relative abundances of the M⁺• doublet (m/z 270/272) and the [M-H]⁺ fragment (m/z 269/271). For many aromatic aldehydes, the [M-H]⁺ peak can be more intense than the molecular ion.[9] Furthermore, the presence of the [C₆H₄Br]⁺ ion at m/z 155/157 provides strong evidence for the core structure after the loss of both the formyl and trifluoromethoxy functionalities. By correlating the experimentally obtained spectrum with these predicted fragments, researchers can achieve unambiguous identification of this compound, ensuring the quality and integrity of their scientific endeavors.
References
- Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
- Covaci, A., Voorspoels, S., & Schepens, P. (2003). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 14(12), 1391-1399.
- SCION Instruments. (2023). What are the common ionization methods for GC/MS.
- University of Colorado Boulder. Chapter 2: Fragmentation and Interpretation of Spectra.
- Filges, U., & Grützmacher, H. F. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry, 21(10), 673-680.
- Doc Brown's Chemistry. Mass spectrum of benzaldehyde.
- eGyanKosh. Unit 13: Mass Spectrometry: Fragmentation Patterns.
- National Institute of Standards and Technology (NIST). Benzaldehyde. In NIST Chemistry WebBook.
- National Institute of Standards and Technology (NIST). Benzaldehyde. In NIST Chemistry WebBook.
- Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube.
- Cavell, R. G., & Sodhi, R. N. S. (1986). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 25(13), 2212-2216.
- Chemistry LibreTexts. (2023). 2.3: Ionization Techniques.
- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
- de Nanteuil, F., Defrance, T., et al. (2015). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. The Journal of Organic Chemistry, 80(11), 5848-5856.
- University of Arizona. Ionization Methods in Organic Mass Spectrometry.
- PubChem. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information.
- ResearchGate. Ionization Methods in Organic Mass Spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Kind, T., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Metabolites, 12(1), 69.
- Wang, L., et al. (2011). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 46(12), 1203-1210.
- PubChem. 2-Fluoro-6-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information.
Sources
- 1. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the common ionization methods for GC/MS [scioninstruments.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. acdlabs.com [acdlabs.com]
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- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Introduction: Navigating the Data Landscape for a Niche Reagent
An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-(trifluoromethoxy)benzaldehyde
For researchers and professionals in drug development, a comprehensive understanding of a starting material's physical properties is the bedrock of successful synthesis, purification, and formulation. This compound is a substituted aromatic aldehyde of significant interest, combining three key functional groups that offer versatile reaction pathways: an aldehyde for derivatization, a bromine atom ideal for cross-coupling reactions, and a trifluoromethoxy group to enhance metabolic stability and lipophilicity in target molecules.
However, a review of publicly available scientific literature reveals that while structurally similar analogs are well-documented, specific experimental data for this compound is notably scarce. This guide addresses this gap by providing all available information for this specific compound and employing a predictive analysis approach grounded in the established properties of analogous structures. By explaining the causal relationships between structure and physical properties, this document serves as a robust technical resource for scientists working with this and similar halogenated benzaldehydes.
Section 1: Molecular Identity and Core Data
The foundational step in characterizing any chemical compound is to confirm its molecular identity. The following data points are essential for documentation, registration, and analysis. While experimental physical properties are limited, the molecular structure and associated identifiers are definitive.
Table 1: Fundamental Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 1114809-17-4 | [1] |
| Molecular Formula | C₈H₄BrF₃O₂ | - |
| Molecular Weight | 269.02 g/mol | - |
| Canonical SMILES | C1=CC(=C(C(=C1)C=O)Br)OC(F)(F)F | - |
Table 2: Supplier-Reported and Predicted Physical Data
| Property | Value | Significance & Commentary | Source |
|---|---|---|---|
| Physical Form | Liquid | Indicates a melting point below standard room temperature, simplifying handling for reactions in solution. | [1] |
| Appearance | Clear, dark yellow to orange liquid | The color may indicate the presence of minor impurities or slight degradation; purification may be required for sensitive applications. | [1] |
| Predicted Density | 1.706 ± 0.06 g/cm³ | The high density is expected due to the presence of the heavy bromine atom. This value is critical for accurate measurements when using the reagent by volume. | [1] |
| Storage | Store under inert atmosphere, Room Temperature | Suggests sensitivity to air or moisture. An inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidation of the aldehyde group over time. |[1] |
Section 2: Predictive Spectroscopic Profile for Structural Verification
Without published spectra, researchers must rely on predictive analysis to verify the structure of this compound. The following sections detail the expected spectroscopic signatures based on the known behavior of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.
-
Aldehyde Proton (CHO): A sharp singlet is predicted in the downfield region, typically between δ 9.8 - 10.4 ppm . Its integration value will be 1H.
-
Aromatic Protons: Three protons on the aromatic ring will exhibit distinct signals. Their coupling patterns (as doublets or triplets) and chemical shifts will be influenced by the adjacent bromo and trifluoromethoxy substituents.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal with a characteristic low intensity is expected around δ 188 - 192 ppm .
-
Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the electron-withdrawing bromine and trifluoromethoxy groups will be shifted significantly.
-
Trifluoromethoxy Carbon (-OCF₃): A quartet centered around δ 120 - 122 ppm is anticipated due to coupling with the three fluorine atoms (JC-F ≈ 255-260 Hz).
-
-
¹⁹F NMR:
-
This is a critical technique for any fluorinated compound. A sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group. The absence of other fluorine signals confirms the specific structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for the rapid confirmation of key functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| ~3080-3050 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on a benzene ring. |
| ~2850 & ~2750 | Aldehyde C-H Stretch (Fermi Doublet) | Weak | A highly diagnostic pair of peaks for an aldehyde C-H bond. |
| ~1715-1695 | Aldehyde C=O Stretch | Strong | This is the most intense and easily identifiable peak, confirming the carbonyl group. Its position is influenced by the electron-withdrawing ring substituents. |
| ~1600-1450 | Aromatic C=C Bending | Medium-Strong | Multiple sharp peaks indicating the presence of the benzene ring. |
| ~1250-1050 | C-F and C-O Stretches | Very Strong | The trifluoromethoxy group will produce very strong, broad absorptions in this region, characteristic of C-F bonds. |
| ~650-550 | C-Br Stretch | Medium-Weak | Confirms the presence of the carbon-bromine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation information.
-
Molecular Ion (M⁺): The most critical feature will be a pair of peaks for the molecular ion, reflecting the natural isotopic abundance of bromine. Expect to see:
-
A peak at m/z 268 corresponding to the molecule with the ⁷⁹Br isotope.
-
A peak at m/z 270 corresponding to the molecule with the ⁸¹Br isotope.
-
The intensity of these two peaks should be nearly equal (a 1:1 ratio ), which is a definitive signature for a molecule containing one bromine atom.
-
-
Key Fragmentation Patterns: Common fragmentation would involve the loss of the aldehyde group ([M-CHO]⁺) or the bromine atom ([M-Br]⁺), providing further structural confirmation.
Section 3: Experimental Workflow and Protocols
A self-validating system for compound characterization ensures that the material's identity and purity are confirmed before its use in critical applications.
Caption: Workflow for the characterization of this compound.
Protocol: Sample Preparation for NMR Analysis
Causality: Deuterated solvents are used because they will not produce a large interfering signal in ¹H NMR. Chloroform-d (CDCl₃) is an excellent first choice due to the compound's predicted nonpolar nature.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, typically starting with Chloroform-d (CDCl₃).
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer to acquire the ¹H, ¹³C, and ¹⁹F spectra.
Section 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety protocols can be inferred from its structural analog, 2-Bromo-6-(trifluoromethyl)benzaldehyde, and general principles for handling aromatic aldehydes.
-
Hazard Statements (Inferred):
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[2] Use only in a well-ventilated area.[2]
-
Storage: As specified by suppliers, the compound should be stored at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, particularly the oxidation of the aldehyde functional group.[1] Keep the container tightly sealed in a dry place.
References
Sources
An In-depth Technical Guide to the Solubility of 2-Bromo-6-(trifluoromethoxy)benzaldehyde
Executive Summary
2-Bromo-6-(trifluoromethoxy)benzaldehyde is a key substituted aromatic aldehyde utilized in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. Its reaction kinetics, purification efficiency, and formulation potential are critically dependent on its solubility in various solvent systems. This guide provides a comprehensive analysis of the solubility characteristics of this compound. Due to the scarcity of published quantitative data, this document establishes a theoretical framework for its solubility based on molecular structure, outlines a definitive experimental protocol for its determination, and furnishes essential physicochemical and safety information to empower researchers in drug discovery and chemical development.
Introduction to this compound
This compound is a specialized chemical intermediate valued for the unique combination of its reactive aldehyde group and the electronic properties conferred by its bromo and trifluoromethoxy substituents. The strategic placement of these groups on the benzaldehyde scaffold makes it a versatile building block for creating novel compounds with desired biological activities and material properties. Understanding its solubility is the first step in optimizing its use in any laboratory or industrial setting.
Molecular Structure:
Physicochemical Properties
A summary of the key identifying and physical properties of this compound is presented below. This data is fundamental for both practical handling and theoretical solubility considerations.
| Property | Value | Reference(s) |
| CAS Number | 1114809-17-4 | [1][2][3][][5][6] |
| Molecular Formula | C₈H₄BrF₃O₂ | [1][2][] |
| Molecular Weight | 269.02 g/mol | [1][3][] |
| Boiling Point | 233.8 ± 35.0 °C (Predicted) | [5] |
| Physical Form | Expected to be a liquid or low-melting solid | N/A |
Theoretical Solubility Profile & The Role of Functional Groups
Predicting the solubility of a molecule is a complex interplay of its structural features. The principle of "like dissolves like" provides a foundational guide. The structure of this compound contains distinct regions that govern its interaction with different solvent classes.
-
Aromatic Ring and Bromo Group: The benzene ring and the bromine atom are nonpolar and lipophilic ("fat-loving"). These features promote solubility in nonpolar solvents (e.g., hexane, toluene) and halogenated solvents (e.g., dichloromethane, chloroform) through van der Waals forces.
-
Aldehyde Group (-CHO): The aldehyde functional group is polar due to the electronegative oxygen atom. It can act as a hydrogen bond acceptor, suggesting potential solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, THF) and, to a lesser extent, polar protic solvents (e.g., ethanol, methanol).
-
Trifluoromethoxy Group (-OCF₃): This is a highly influential substituent. It is strongly electron-withdrawing and significantly increases the lipophilicity of the molecule, more so than a simple methoxy group.[7][8][9] This high lipophilicity strongly favors solubility in organic solvents and biological membranes.[7][8] While the oxygen atom offers a site for hydrogen bonding, the overall effect of the -OCF₃ group is a significant enhancement of solubility in less polar environments.
Predicted Solubility:
-
High Solubility: Expected in chlorinated solvents (dichloromethane, chloroform) and polar aprotic solvents (THF, ethyl acetate, acetone).
-
Moderate Solubility: Expected in nonpolar aromatic solvents (toluene) and polar protic solvents (ethanol, methanol).
-
Low to Insoluble: Expected in highly nonpolar aliphatic solvents (hexanes, cyclohexane) and, most notably, in water. The molecule's high lipophilicity and lack of strong hydrogen bond donating groups predict poor aqueous solubility.
dot graph "solubility_factors" { layout="neato"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Main compound C [label="this compound", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse, width=3.5];
// Functional Groups FG1 [label="Aromatic Ring & Bromo Group", pos="-2.5,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FG2 [label="Aldehyde Group (-CHO)", pos="0,2.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FG3 [label="Trifluoromethoxy Group (-OCF3)", pos="2.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"];
// Properties P1 [label="Lipophilic / Nonpolar", pos="-4,-1!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; P2 [label="Polar / H-Bond Acceptor", pos="0,-2!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; P3 [label="Highly Lipophilic & \nElectron-Withdrawing", pos="4,-1!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Solvents S1 [label="Soluble in:\nDCM, Toluene", pos="-4,-2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; S2 [label="Soluble in:\nTHF, Acetone", pos="0,-3.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; S3 [label="Enhances organic solubility\nDecreases aqueous solubility", pos="4,-2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges C -- FG1; C -- FG2; C -- FG3; FG1 -> P1 [label="contributes to"]; FG2 -> P2 [label="contributes to"]; FG3 -> P3 [label="contributes to"]; P1 -> S1 [label="leads to"]; P2 -> S2 [label="leads to"]; P3 -> S3 [label="leads to"]; } Caption: Influence of functional groups on predicted solubility.
Experimental Protocol for Thermodynamic Solubility Determination
As quantitative solubility data for this compound is not widely published, researchers must determine it empirically for their specific applications. The isothermal shake-flask method is the "gold standard" for determining thermodynamic solubility due to its reliability and accuracy.[10] The following protocol is adapted from established methodologies, such as the OECD Guideline 105 for Water Solubility.[11]
Objective: To determine the saturation mass concentration of this compound in a selected solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Temperature-controlled orbital shaker or water bath
-
Screw-cap glass vials (e.g., 4 mL or 20 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, chemically compatible, e.g., PTFE for organic solvents)
-
Syringes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, UV-Vis Spectrophotometer)
Protocol Steps:
-
Preparation of the Test System:
-
Add a known volume of the selected solvent (e.g., 2 mL) to several vials.
-
Add an excess amount of this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A preliminary test with a small amount can help estimate the required quantity.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the temperature-controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to ensure equilibrium is reached. A typical starting point is 24 to 48 hours. A preliminary kinetic study (measuring concentration at different time points, e.g., 4, 8, 24, 48 hours) is recommended to determine the minimum time to reach a plateau in concentration.
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials from the shaker and allow them to stand at the test temperature for at least 24 hours to allow undissolved solids to sediment.
-
Alternatively, for faster separation, centrifuge the vials at the test temperature.
-
-
Sample Collection and Preparation:
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Accurately dilute the saturated solution with the chosen solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Solubility = Concentration of diluted sample × (Volume after dilution / Volume before dilution)
-
Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
dot digraph "Shake_Flask_Workflow" { graph [rankdir="LR", splines=ortho, fontname="Arial"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
// Nodes A [label="1. Preparation\nAdd excess solute to\nknown volume of solvent in vials.", fillcolor="#FBBC05"]; B [label="2. Equilibration\nAgitate vials at constant\ntemperature (e.g., 24-48h)."]; C [label="3. Phase Separation\nAllow solids to sediment\n(or centrifuge)."]; D [label="4. Sampling & Filtration\nDraw supernatant and pass\nthrough 0.22µm syringe filter."]; E [label="5. Dilution & Analysis\nAccurately dilute filtrate and\nanalyze via HPLC, GC, etc."]; F [label="6. Calculation\nDetermine concentration from\ncalibration curve and apply dilution factor.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label=" Place in shaker "]; B -> C [label=" Attain equilibrium "]; C -> D [label=" Isolate supernatant "]; D -> E [label=" Prepare for instrument "]; E -> F [label=" Quantify amount "]; } Caption: Isothermal Shake-Flask method workflow for solubility determination.
Safety & Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Hazard Statements (Assumed from related compounds):
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
-
Conclusion
This compound is a lipophilic compound with predicted high solubility in common polar aprotic and halogenated organic solvents, and poor solubility in aqueous systems. The trifluoromethoxy group is a dominant factor, enhancing its lipophilicity. This guide provides the theoretical basis for solvent selection and, critically, a robust, step-by-step experimental protocol for the precise determination of its thermodynamic solubility. Adherence to this methodology and the provided safety precautions will enable researchers and drug development professionals to effectively and safely utilize this versatile chemical intermediate in their synthetic and formulation endeavors.
References
- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Test No. 105: Water Solubility. (1995). OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Sherborne, B., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Hu, Y., et al. (2001). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling, 41(5), 1407-1411.
- Yaffe, D., et al. (2001). A Fuzzy ARTMAP Based on Quantitative Structure-Property Relationships (QSPRs) for Predicting Aqueous Solubility of Organic Compounds. Journal of Chemical Information and Computer Sciences.
- Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
- How To Predict Solubility Of Organic Compounds?. (2025, February 12). Chemistry For Everyone.
- This compound Product Page. (n.d.). Chemspace.
- This compound Product Page. (n.d.). Arctom.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006 (REACH). (2020, November 11).
- Novás, M., & Matos, M. J. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- Polyethylene glycol/silica (PEG@SiO2) composite... (2020, March 8). AA Blocks.
- Safety Data Sheet 17-4 PH Stainless Steel Powder. (2024, November 4).
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. (n.d.). PubChem.
- MATERIAL SAFETY DATA SHEET 17-4 PH STAINLESS STEEL. (n.d.).
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Navigating the Physicochemical Landscape of 2-Bromo-6-(trifluoromethoxy)benzaldehyde: A Technical Guide
For the Attention of Researchers, Scientists, and Professionals in Drug Development
Abstract
Introduction: The Significance of Halogenated Benzaldehydes in Medicinal Chemistry
Halogenated and trifluoromethyl/trifluoromethoxy-substituted benzaldehydes are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the trifluoromethoxy (-OCF3) or trifluoromethyl (-CF3) group imparts unique electronic properties and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the fundamental physical properties of these intermediates, such as their melting point, is crucial for their effective use in synthetic protocols, ensuring proper handling, storage, and reaction condition optimization.
Physicochemical Properties of the Analogue: 2-Bromo-6-(trifluoromethyl)benzaldehyde
Due to the limited availability of specific data for 2-Bromo-6-(trifluoromethoxy)benzaldehyde, we will focus our analysis on the extensively documented analogue, 2-Bromo-6-(trifluoromethyl)benzaldehyde (CAS Number: 1236141-95-9).
| Property | Value | Source |
| Molecular Formula | C8H4BrF3O | [1] |
| Molecular Weight | 253.02 g/mol | [1] |
| Physical Form | Colorless to Yellow Liquid or Solid | [2] |
| Boiling Point | 232.2 ± 40.0 °C (Predicted) | [1] |
| Density | 1.677 ± 0.06 g/cm3 (Predicted) | [1] |
| Purity | 95% | |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C |
The physical state of 2-Bromo-6-(trifluoromethyl)benzaldehyde being described as a "Colorless to Yellow Liquid or Solid" suggests that its melting point is likely near ambient room temperature.[2] This characteristic is vital for logistical considerations, including storage and handling procedures in a laboratory setting.
Synthesis and Reactivity
The synthesis of related halogenated benzaldehydes often involves multi-step processes. For instance, the preparation of 2-bromo-5-(trifluoromethyl)benzaldehyde can be achieved from 2-bromo-5-trifluoromethyl benzonitrile via reduction with diisobutylaluminum hydride (DIBAL-H).[3] A generalized synthetic workflow for such transformations can be visualized as follows:
Caption: Generalized synthetic workflow for halogenated benzaldehydes.
The aldehyde functional group in these compounds is a versatile reactive site. It can undergo oxidation to form a carboxylic acid, reduction to yield an alcohol, and participate in various nucleophilic addition and condensation reactions, making it a cornerstone for building molecular diversity.
The Influence of the Trifluoromethoxy Group on Melting Point
While experimental data for this compound is elusive, we can theorize on the effect of the -OCF3 group on its melting point in comparison to the -CF3 analogue. The trifluoromethoxy group is larger and has a different electronic profile than the trifluoromethyl group. The oxygen atom introduces a degree of polarity and the potential for different intermolecular interactions.
Generally, for structurally similar organic molecules, an increase in molecular weight and the introduction of more polar functional groups can lead to a higher melting point due to stronger intermolecular forces, such as dipole-dipole interactions and van der Waals forces. Therefore, it is plausible to hypothesize that the melting point of this compound might be slightly higher than that of 2-Bromo-6-(trifluoromethyl)benzaldehyde. However, without empirical data, this remains a well-founded conjecture.
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions are paramount. The analogue, 2-Bromo-6-(trifluoromethyl)benzaldehyde, is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
Recommended Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Storage: Store the compound in a cool, dry, and dark place, as specified by the supplier, to maintain its stability.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Caption: Standard laboratory safety workflow for handling chemical reagents.
Conclusion
While the precise melting point of this compound is not currently available in the surveyed literature, a detailed examination of its close analogue, 2-Bromo-6-(trifluoromethyl)benzaldehyde, provides valuable insights for researchers. The physical state of the analogue suggests a melting point near room temperature. The synthetic utility and reactivity of these compounds underscore their importance in medicinal chemistry. It is imperative for scientists to adhere to strict safety protocols when handling these potent chemical intermediates. Further experimental investigation is required to definitively determine the physicochemical properties of this compound.
References
- ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde.
- PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)benzaldehyde.
- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
Sources
Mastering Quality: An In-depth Technical Guide to the Purity Specifications of 2-Bromo-6-(trifluoromethoxy)benzaldehyde
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides a comprehensive overview of the purity specifications for 2-Bromo-6-(trifluoromethoxy)benzaldehyde, a key building block in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1] Understanding and verifying the purity of this reagent is critical to ensure the reliability, reproducibility, and safety of subsequent synthetic transformations and the final products.
This document delves into the essential quality control parameters, analytical methodologies, and potential impurity profiles for this compound. The insights provided herein are grounded in established analytical principles and data from analogous compounds, offering a practical framework for its quality assessment.
The Critical Role of Purity in Synthesis
This compound is a trifunctional aromatic compound, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a trifluoromethoxy group that can influence the electronic properties and metabolic stability of a target molecule.[1] The presence of impurities can have significant downstream consequences, including:
-
Altered Reactivity: Impurities can interfere with catalytic cycles, lead to the formation of undesired byproducts, and reduce the overall yield of the desired product.
-
Compromised Biological Activity: In drug discovery, even trace impurities can exhibit off-target effects or toxicity, confounding biological assays.
-
Inconsistent Results: Lot-to-lot variability in purity can lead to a lack of reproducibility in experimental outcomes.
Therefore, a thorough understanding and rigorous control of the purity of this compound are non-negotiable for achieving high-quality research and development outcomes.
Key Purity Specifications
A comprehensive quality assessment of this compound involves the evaluation of several key parameters. These specifications are typically reported on a Certificate of Analysis (CoA).[2]
| Specification | Typical Acceptance Criteria | Significance |
| Appearance | Colorless to yellow liquid or solid | A visual inspection can indicate the presence of gross contamination or degradation.[2] |
| Assay (Purity) | ≥ 95% (common for research grade) | Determines the percentage of the active compound. Higher purity grades (e.g., ≥ 98%) are often available.[2][3] |
| Identity | Conforms to the structure | Confirms that the material is indeed this compound. |
| Water Content | Specified limit (e.g., ≤ 0.5%) | Water can interfere with moisture-sensitive reactions. |
| Inorganic Impurities | Specified limit | Residual catalysts or salts from the synthesis can impact downstream reactions. |
| Organic Impurities | Individual and total impurities within specified limits | Unreacted starting materials, byproducts, and degradation products must be controlled. |
| Residual Solvents | Within ICH-prescribed limits | Solvents used in the synthesis and purification must be removed to acceptable levels. |
Analytical Methodologies for Purity Verification
A multi-pronged analytical approach is necessary to fully characterize the purity of this compound. The following techniques are commonly employed:
Chromatographic Techniques: HPLC and GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for purity and impurity profiling.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile compounds. A typical reversed-phase HPLC method is suitable for analyzing this compound.
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For mass spectrometry (MS) compatible methods, a volatile buffer like formic acid can be added.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile.
-
Analysis: Inject the sample and a reference standard. The purity is calculated based on the area percentage of the main peak.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Gas Chromatography (GC)
GC is ideal for separating and quantifying volatile compounds. Given the benzaldehyde structure, GC is a highly suitable method for purity determination and profiling of volatile impurities.
Experimental Protocol: GC Purity Assay
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or DB-624).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is used to ensure the separation of impurities with different boiling points.
-
Injector and Detector Temperature: Typically set at 250-280 °C.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: The purity is determined by the area percentage of the main peak.
A low thermal mass GC (LTM-GC) method can be employed for faster analysis times for related bromofluoro benzaldehyde isomers.[6]
Spectroscopic Techniques: NMR and FTIR
Spectroscopic methods are indispensable for confirming the identity and structural integrity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts and coupling constants of the protons and carbons are unique to the molecule's structure. For trifluoromethyl-containing compounds, ¹⁹F NMR is also a powerful tool.
-
¹H NMR: The aldehyde proton is expected to appear as a singlet at a downfield chemical shift (around 10 ppm).[7] The aromatic protons will show characteristic splitting patterns in the aromatic region (around 7-8 ppm).
-
¹³C NMR: The carbonyl carbon of the aldehyde will have a characteristic chemical shift around 190 ppm.[8]
-
¹⁹F NMR: The trifluoromethoxy group will give a singlet in the ¹⁹F NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
C=O stretch (aldehyde): A strong absorption band is expected around 1700 cm⁻¹.[9]
-
Aromatic C-H stretch: Peaks are typically observed above 3000 cm⁻¹.[10]
-
C-F stretch: Strong absorptions are expected in the region of 1100-1300 cm⁻¹.
Experimental Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[8]
-
Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal.
-
Analysis: The spectrum is recorded over a range of 4000-400 cm⁻¹.[8] The obtained spectrum is compared with a reference spectrum or known characteristic absorption frequencies.
Titrimetry
A classic titrimetric method can be used for an absolute assay of the aldehyde functional group. This method involves the reaction of the aldehyde with hydroxylamine hydrochloride, which liberates hydrochloric acid. The liberated acid is then titrated with a standardized base.[4]
Caption: Titrimetric assay workflow for aldehyde content determination.
Potential Impurities
Knowledge of the synthetic route is crucial for identifying potential impurities. A common route to substituted benzaldehydes involves the oxidation of the corresponding benzyl alcohol or benzyl bromide, or the formylation of a substituted benzene ring.[1][11]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted starting materials such as 2-bromo-6-(trifluoromethoxy)toluene.
-
Intermediates: Incomplete reaction may leave intermediates, for example, the corresponding benzyl alcohol if oxidation is the final step.
-
Byproducts: Side reactions can lead to the formation of isomers or over-oxidized products like the corresponding benzoic acid.
Degradation Products:
-
Oxidation: Benzaldehydes are susceptible to oxidation to the corresponding carboxylic acid upon exposure to air. Proper storage in a dry, dark place, and under an inert atmosphere is recommended.[2]
The analytical methods described above, particularly HPLC and GC-MS, are essential for the detection and quantification of these potential impurities.
Conclusion
The quality of this compound is a critical factor for success in research and development. A comprehensive approach to purity assessment, employing a combination of chromatographic and spectroscopic techniques, is essential to ensure that the material meets the stringent requirements of its intended application. This guide provides a framework for understanding and implementing the necessary quality control measures, empowering scientists to proceed with confidence in their synthetic endeavors.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- American Custom Chemicals Corporation. (n.d.). 3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde, 98% Purity, C8H3BrF4O, 1 gram.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde.
- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Royal Society of Chemistry. (n.d.). Supporting Information for.
- ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
- Thermo Fisher Scientific. (n.d.). Certificate of analysis.
- SpectraBase. (n.d.). 2-Bromo-6-fluorobenzaldehyde - Optional[FTIR] - Spectrum.
- SIELC Technologies. (n.d.). Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column.
- National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC.
- Royal Society of Chemistry. (n.d.). www.rsc.org/methods.
- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.
- ResearchGate. (n.d.). FTIR spectrum of benzaldehyde.
- PubMed Central. (n.d.). Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli.
- PubChem. (n.d.). 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | C8H3BrF4O | CID 10236304.
- SpectraBase. (n.d.). 2-(Trifluoromethyl)benzaldehyde - Optional[1H NMR] - Spectrum.
- PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 84070298.
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Navigating the Synthetic Potential of 2-Bromo-6-(trifluoromethoxy)benzaldehyde: A Technical Guide for Advanced Chemical Synthesis
Introduction: Unveiling a Versatile Building Block
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of bioactive molecules and functional materials.[1][2][3] 2-Bromo-6-(trifluoromethoxy)benzaldehyde emerges as a highly valuable, yet underexplored, building block that combines the synthetic versatility of an ortho-bromoaryl aldehyde with the unique physicochemical attributes of the trifluoromethoxy substituent.
This technical guide provides an in-depth analysis of the reactivity profile of this compound. We will dissect the electronic and steric influences of its constituent functional groups to rationalize its behavior in a range of pivotal organic transformations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable experimental protocols to unlock the synthetic potential of this powerful intermediate.
The core of this compound's reactivity lies in the interplay of its substituents. The bromine atom at the 2-position serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions. The aldehyde group at the 1-position is a gateway to a variety of functional group interconversions, including oxidation to a carboxylic acid and reduction to a benzyl alcohol. Furthermore, the trifluoromethoxy group at the 6-position, along with the other substituents, profoundly influences the electron density of the aromatic ring, thereby modulating its reactivity in both cross-coupling and nucleophilic aromatic substitution reactions.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
The presence of the C-Br bond at the 2-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of C-C and C-N bonds.[4]
A. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[5] For a substrate like this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6] The electron-withdrawing nature of the aldehyde and trifluoromethoxy groups is anticipated to facilitate the initial oxidative addition step.
Experimental Protocol: A Representative Procedure
This protocol is adapted from established methods for the Suzuki coupling of electron-deficient aryl bromides.[6][7][8]
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, 4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Effective for a range of aryl bromides. |
| Ligand | (if using Pd(OAc)₂ or Pd₂(dba)₃) | Buchwald-type phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is crucial for the transmetalation step. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture including water often aids in dissolving the base. |
| Temperature | 80-110 °C | Sufficient to drive the reaction without decomposition. |
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides.[9][10][11] This reaction is particularly valuable for synthesizing derivatives of this compound bearing primary or secondary amine substituents.
Mechanistic Considerations: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The choice of a sterically hindered and electron-rich phosphine ligand is often critical to promote the reductive elimination step and prevent catalyst inhibition.
Experimental Protocol: A General Procedure
This protocol is based on established methods for the Buchwald-Hartwig amination of aryl bromides.[12]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands are generally preferred. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are typically used. |
| Temperature | 80-110 °C | To ensure a reasonable reaction rate. |
C. Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox
The Sonogashira and Heck reactions further broaden the synthetic utility of this compound.
-
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[13][14][15] This provides access to arylethynyl derivatives. A general protocol would involve reacting the aldehyde with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper salt (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF.[13][16]
-
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[17] This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (or ligand-free under certain conditions), and a base (e.g., triethylamine or K₂CO₃) in a polar aprotic solvent like DMF or NMP.[18]
II. Transformations of the Aldehyde Functional Group
The aldehyde moiety of this compound is a versatile functional group that can be readily oxidized or reduced.
A. Oxidation to 2-Bromo-6-(trifluoromethoxy)benzoic Acid
The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.
Methodology: A variety of oxidizing agents can be employed for this purpose. A common and effective method involves the use of potassium permanganate (KMnO₄) in a basic aqueous solution, followed by acidic workup.[19] Another mild and efficient method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) in the presence of a scavenger for hypochlorous acid, such as 2-methyl-2-butene.
Experimental Protocol: Oxidation with Potassium Permanganate
This protocol is a general procedure for the oxidation of aromatic aldehydes.[19][20]
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., acetone or t-butanol).
-
Oxidant Addition: Slowly add a solution of potassium permanganate (approx. 1.0-1.2 eq.) in water to the stirred solution of the aldehyde. A gentle exotherm may be observed.
-
Reaction: Stir the mixture at room temperature until the purple color of the permanganate has been discharged and a brown precipitate of manganese dioxide has formed.
-
Work-up: Filter the reaction mixture to remove the manganese dioxide. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for further purification.
B. Reduction to 2-Bromo-6-(trifluoromethoxy)benzyl Alcohol
The reduction of the aldehyde to the corresponding primary alcohol is another key transformation.
Methodology: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes in the presence of other functional groups, such as the aryl bromide.
Experimental Protocol: Reduction with Sodium Borohydride
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a protic solvent such as methanol or ethanol.
-
Reducing Agent Addition: Cool the solution in an ice bath and add sodium borohydride (1.0-1.5 eq.) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water or dilute acid.
-
Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the benzyl alcohol.
III. Nucleophilic Aromatic Substitution (SNA r)
While palladium-catalyzed reactions are the primary route for functionalizing the C-Br bond, under certain conditions, nucleophilic aromatic substitution (SNA r) may be a viable alternative.
Mechanistic Considerations: For an SNA r reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group.[21] In this compound, the aldehyde group is ortho to the bromine atom, and the trifluoromethoxy group is also ortho. Both groups are strongly electron-withdrawing, which should activate the ring towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[22] However, steric hindrance from the ortho-substituents may play a significant role in the feasibility and rate of this reaction.
Potential Applications and Experimental Considerations:
Strong nucleophiles such as alkoxides or amines could potentially displace the bromide.[23][24] The reaction would likely require elevated temperatures and a polar aprotic solvent like DMSO or DMF to facilitate the formation of the Meisenheimer complex. Given the steric congestion around the reaction center, this transformation may be more challenging compared to the palladium-catalyzed pathways.
Conclusion: A Building Block of Strategic Importance
This compound is a strategically designed building block that offers multiple avenues for synthetic elaboration. Its reactivity is dominated by the versatile C-Br bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions, and the aldehyde functional group, which can be easily transformed into other valuable moieties. The strong electron-withdrawing nature of the substituents also opens the possibility of nucleophilic aromatic substitution. This guide has provided a comprehensive overview of the reactivity profile of this compound, grounded in established mechanistic principles and supported by representative experimental protocols. By understanding and leveraging the distinct reactivity of each functional group, researchers can effectively employ this compound in the synthesis of complex and novel molecules for applications in drug discovery and materials science.
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- Beilstein Journals. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides.
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A Comprehensive Guide to Quantum Chemical Calculations for 2-Bromo-6-(trifluoromethoxy)benzaldehyde: Methods, Insights, and Applications
Introduction
Significance of 2-Bromo-6-(trifluoromethoxy)benzaldehyde in Medicinal Chemistry and Materials Science
This compound is a halogenated benzaldehyde derivative that serves as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, imparts distinct electronic properties and reactivity.[1] These characteristics make it a compound of interest in medicinal chemistry for the development of novel therapeutic agents and in materials science for the creation of new functional materials. The electron-withdrawing nature of its substituents enhances the electrophilicity of the aldehyde group, making it a useful intermediate in various chemical transformations, including cross-coupling reactions and nucleophilic substitutions.[1]
The Role of Quantum Chemical Calculations
Understanding the intricate relationship between the molecular structure of this compound and its chemical behavior is paramount for its effective application. Quantum chemical calculations provide a powerful and cost-effective avenue to elucidate its electronic structure, predict its reactivity, and interpret spectroscopic data. By employing computational methods, researchers can gain deep insights into molecular properties such as geometry, vibrational frequencies, and electronic transitions, which are often challenging to determine experimentally. These theoretical investigations can guide synthetic strategies, aid in the design of new derivatives with desired properties, and help in the interpretation of experimental results.[2]
Theoretical Framework and Computational Methodology
The selection of an appropriate theoretical framework is crucial for obtaining accurate and reliable computational results. This section outlines the rationale behind the chosen computational methodology for studying this compound.
Density Functional Theory (DFT) as the Method of Choice
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational efficiency. For a molecule of the size and complexity of this compound, DFT provides a robust framework for calculating a wide range of molecular properties with a high degree of confidence.
The choice of the exchange-correlation functional is a critical aspect of any DFT calculation. For halogenated aromatic compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently demonstrated reliable performance.[3][4] It effectively captures the electronic effects of both the bromine and trifluoromethoxy substituents, providing accurate descriptions of molecular geometries and energies.
Choosing an Appropriate Basis Set: 6-311++G(d,p)
The basis set determines the mathematical functions used to describe the atomic orbitals in a molecule. For a system containing a heavy atom like bromine and electronegative fluorine and oxygen atoms, a flexible and comprehensive basis set is essential. The Pople-style 6-311++G(d,p) basis set is well-suited for this purpose. The inclusion of diffuse functions (++) is important for describing the diffuse nature of electron density in anions and excited states, while the polarization functions (d,p) allow for the distortion of atomic orbitals, which is crucial for accurately modeling chemical bonds.[4][5]
Modeling the Solvent Environment: The Polarizable Continuum Model (PCM)
To simulate the behavior of this compound in a solution, it is often necessary to incorporate the effects of the solvent. The Polarizable Continuum Model (PCM) is an implicit solvation model that represents the solvent as a continuous dielectric medium. This approach effectively captures the bulk electrostatic effects of the solvent on the solute molecule, providing more realistic predictions of properties in solution.
Practical Implementation: A Step-by-Step Protocol
This section provides a detailed workflow for performing quantum chemical calculations on this compound using a typical quantum chemistry software package like Gaussian.
Computational Workflow
The following diagram illustrates the general workflow for the quantum chemical calculations described in this guide.
Caption: A flowchart outlining the key steps in the quantum chemical analysis of this compound.
Detailed Experimental Protocols
Step 1: Building the Initial Molecular Structure
-
Use a molecular modeling program (e.g., GaussView, Avogadro) to construct the 3D structure of this compound.
-
Perform an initial geometry optimization using a lower-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.
Step 2: Setting up the Calculation Input File
-
Create an input file for the quantum chemistry software.
-
Specify the desired level of theory: #p B3LYP/6-311++G(d,p).
-
Include keywords for geometry optimization (Opt) and frequency calculation (Freq).
-
If solvent effects are to be included, add the SCRF=(PCM, Solvent=solvent_name) keyword.
-
Specify the charge (0) and multiplicity (1) of the molecule.
-
Provide the Cartesian coordinates of the atoms.
Step 3: Performing Geometry Optimization
-
Submit the input file to the quantum chemistry software.
-
The software will iteratively adjust the molecular geometry to find the lowest energy conformation.
Step 4: Verifying the Optimized Structure with a Frequency Calculation
-
A frequency calculation should be performed on the optimized geometry.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Step 5: Calculation of Key Molecular Properties
-
Electronic Properties: Use the optimized geometry to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the Molecular Electrostatic Potential (MEP).
-
Spectroscopic Properties: Predict the infrared (IR) spectrum from the calculated vibrational frequencies and the Nuclear Magnetic Resonance (NMR) spectrum using the Gauge-Independent Atomic Orbital (GIAO) method.[3]
Analysis and Interpretation of Results
Optimized Molecular Geometry
The geometry optimization provides insights into the molecule's three-dimensional structure. The presence of the bulky bromine atom and the trifluoromethoxy group ortho to the aldehyde functionality can lead to steric hindrance, potentially causing out-of-plane distortions of the aldehyde group.
| Parameter | Calculated Value (Å or °) |
| C=O Bond Length | Value to be calculated |
| C-Br Bond Length | Value to be calculated |
| C-O (methoxy) Bond Length | Value to be calculated |
| C-C-C Bond Angles | Values to be calculated |
| Dihedral Angles | Values to be calculated |
| Caption: A table summarizing the key geometrical parameters of this compound obtained from DFT calculations. |
Vibrational Analysis
The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) spectrum. Key vibrational modes to analyze include the C=O stretching frequency of the aldehyde group and the C-Br and C-F stretching frequencies.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=O Stretch | Value to be calculated |
| C-Br Stretch | Value to be calculated |
| C-F Symmetric Stretch | Value to be calculated |
| C-F Asymmetric Stretch | Value to be calculated |
| Caption: A table of predicted vibrational frequencies for key functional groups in this compound. |
Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity
The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Caption: A diagram illustrating the relationship between the HOMO, LUMO, and the energy gap, which are crucial for understanding chemical reactivity.
Analysis of the spatial distribution of the HOMO and LUMO can identify the likely sites for nucleophilic and electrophilic attack, respectively.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map provides a visual representation of the charge distribution in the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map is expected to show a negative potential around the carbonyl oxygen and a positive potential near the aldehyde proton.
Predicted NMR Spectra
Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules.[6][7] This information is invaluable for confirming the structure of synthesized compounds and for interpreting experimental NMR spectra.
| Atom | Calculated Chemical Shift (ppm) |
| Aldehyde ¹H | Value to be calculated |
| Aromatic ¹H | Values to be calculated |
| Carbonyl ¹³C | Value to be calculated |
| Aromatic ¹³C | Values to be calculated |
| CF₃ ¹³C | Value to be calculated |
| Caption: A table of predicted ¹H and ¹³C NMR chemical shifts for this compound. |
Advanced Applications and Future Directions
The computational framework described here can be extended to investigate more complex chemical phenomena.
-
Modeling Chemical Reactions: By calculating the energies of transition states and reaction intermediates, it is possible to elucidate the mechanisms of reactions involving this compound.[2][8]
-
Simulating Intermolecular Interactions: These calculations can be used to study how the molecule interacts with other molecules, such as enzymes or receptors, which is crucial for drug design. The presence of a bromine atom allows for the possibility of halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.[9]
-
Quantitative Structure-Activity Relationship (QSAR): The calculated molecular properties can serve as descriptors in QSAR studies to build models that predict the biological activity of related compounds.
Conclusion
Quantum chemical calculations offer a powerful and versatile toolkit for investigating the properties and reactivity of this compound. By employing methods such as DFT with appropriate functionals and basis sets, researchers can gain a deep understanding of its electronic structure, predict its spectroscopic signatures, and rationalize its chemical behavior. This knowledge is instrumental in guiding the design and synthesis of new molecules with tailored properties for applications in medicinal chemistry and materials science.
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A Comprehensive Technical Guide to 2-Bromo-6-(trifluoromethoxy)benzaldehyde for Advanced Research and Development
An Essential Building Block for Modern Drug Discovery and Materials Science
In the landscape of contemporary chemical synthesis, particularly within the pharmaceutical and materials science sectors, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy group (-OCF₃), with its unique electronic properties and metabolic stability, has emerged as a highly sought-after moiety. This guide provides an in-depth technical overview of 2-Bromo-6-(trifluoromethoxy)benzaldehyde, a key building block that offers both the synthetic versatility of an ortho-bromobenzaldehyde and the advantageous physicochemical properties of the trifluoromethoxy group. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive compounds and advanced materials.
Commercial Availability and Procurement
Reliable access to high-quality starting materials is paramount for reproducible research and development. This compound is available from a number of reputable chemical suppliers. When selecting a supplier, it is crucial to consider not only the cost but also the purity, available analytical data (e.g., Certificate of Analysis), and the supplier's ability to provide consistent quality for potential scale-up.
Below is a comparative table of prominent commercial suppliers for this reagent:
| Supplier | Product Number | Purity | Physical Form | Notes |
| Sigma-Aldrich (Merck) | Varies by partner | Typically ≥95% | Colorless to yellow liquid or solid | Available through various Aldrich partner suppliers. |
| Apollo Scientific | PC502142 | >97% | Not specified | A well-established supplier of fine chemicals. |
| BLD Pharmatech | BD149959 | ≥97% | Not specified | Offers a range of pack sizes for research and development. |
| Ambeed, Inc. | A313761 | 95% | Colorless to yellow liquid or solid | Provides various quantities for laboratory use.[1] |
| Sunway Pharm Ltd | CB74909 | 97% | Not specified | Offers various pack sizes and provides COA and NMR data upon request.[2] |
Synthetic Strategies and Methodologies
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, its synthesis can be approached through established organic chemistry transformations. The following section outlines a plausible and adaptable synthetic workflow based on analogous reactions reported for similar substituted benzaldehydes.
Proposed Synthetic Pathway: Ortho-Lithiation and Formylation
A logical and efficient route to this compound involves the ortho-lithiation of 1-bromo-3-(trifluoromethoxy)benzene followed by formylation. This strategy leverages the directing effect of the trifluoromethoxy group to achieve regioselective functionalization.
Sources
An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-(trifluoromethoxy)benzaldehyde
Introduction: Understanding the Molecule
2-Bromo-6-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde, a class of compounds pivotal to modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development. Its utility as a building block stems from the orthogonal reactivity of its three key functional groups: the aldehyde, the aryl bromide, and the trifluoromethoxy group. The aldehyde serves as a versatile handle for forming carbon-carbon and carbon-nitrogen bonds. The aryl bromide is primed for transition-metal-catalyzed cross-coupling reactions. The trifluoromethoxy (-OCF3) group is of increasing importance in medicinal chemistry; it can enhance metabolic stability, lipophilicity, and binding affinity, properties critical for developing effective drug candidates.[1][2]
However, the very features that make this compound synthetically valuable also necessitate a rigorous and well-informed approach to its handling. The reactivity of the aldehyde group, combined with the hazards associated with halogenated aromatic compounds, requires a comprehensive understanding of its properties and risks. This guide provides drug development professionals, researchers, and scientists with the technical knowledge and practical protocols to handle this compound safely and effectively.
Section 1: Physicochemical and Hazard Profile
A foundational aspect of safe handling is understanding the intrinsic properties of the substance. While comprehensive toxicological data for this specific, niche reagent is limited, a robust safety profile can be constructed from supplier Safety Data Sheets (SDS), data on analogous structures, and established chemical principles.
1.1: Core Properties
The key physicochemical data for this compound are summarized below. This information is critical for proper storage, handling, and emergency planning.
| Property | Value | Source(s) |
| CAS Number | 914636-99-2 (variant: 1236141-95-9) | [3][4] |
| Molecular Formula | C₈H₄BrF₃O | [3] |
| Molecular Weight | 269.02 g/mol | - |
| Appearance | Colorless to Yellow Liquid or Solid | |
| Purity | Typically ≥95% | [4] |
1.2: Hazard Identification and GHS Classification
Based on classifications for this and structurally related halogenated benzaldehydes, the compound is considered hazardous.[5][6][7] The primary risks are associated with irritation and acute toxicity.
| GHS Classification | Hazard Statement | Precautionary Statement Codes (Examples) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Serious Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261, P271, P304+P340 |
This table synthesizes data from multiple sources for related compounds. Always consult the specific SDS for the batch in use.[5][6][8]
The causality behind these hazards is rooted in the molecule's structure. The aldehyde group can react with biological nucleophiles, such as amino acids in proteins, leading to irritation. The trifluoromethoxy group, while generally increasing metabolic stability, contributes to the overall lipophilicity of the molecule, potentially facilitating its absorption.[1][2]
Section 2: The Cornerstone of Safety: Risk Assessment and Control
Effective laboratory safety is not merely a list of rules but a dynamic process of risk assessment and mitigation. Every procedure involving this compound must begin with a thoughtful evaluation of the potential for exposure and the implementation of appropriate controls.
The logical flow of this process can be visualized as a continuous cycle.
Hierarchy of Controls:
The most effective safety strategies prioritize engineering solutions over personal protective equipment (PPE).
-
Engineering Controls: The single most critical control is the mandatory use of a certified chemical fume hood.[9] This isolates the researcher from vapors and potential aerosols, preventing inhalation, the most direct route of exposure. The fume hood sash should be kept as low as practicable during all manipulations.[10][11]
-
Administrative Controls: These are the established work practices that minimize risk. This includes developing a detailed Standard Operating Procedure (SOP) before work begins, ensuring personnel are trained on the specific hazards, and restricting access to the area during handling.[12]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It does not eliminate the hazard but protects against exposure when engineering and administrative controls are properly implemented.
Section 3: Standard Operating Protocol for Safe Handling
This section details a step-by-step methodology for handling this compound in a laboratory setting.
3.1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects against splashes that can cause serious eye irritation.[8][9] |
| Hand Protection | Nitrile gloves (minimum thickness 4 mil). | Provides a barrier against skin contact. Always inspect gloves before use and remove them before leaving the lab area.[9][10] |
| Body Protection | Flame-resistant lab coat. | Protects skin and personal clothing from minor spills and splashes. |
| Footwear | Closed-toe shoes. | Prevents exposure from spills that reach the floor.[9] |
3.2: Experimental Workflow: Weighing and Dispensing
The following workflow diagram illustrates the key steps for safely preparing a solution of the compound within a fume hood.
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Methodological & Application
Application Note: Palladium-Catalyzed Heck Coupling of 2-Bromo-6-(trifluoromethoxy)benzaldehyde with Olefins
Abstract
This guide provides a comprehensive technical overview and a detailed experimental protocol for the Heck coupling of 2-Bromo-6-(trifluoromethoxy)benzaldehyde with various olefins. This transformation is challenging due to the significant steric hindrance and strong electron-withdrawing nature of the substituents ortho to the C-Br bond. We will explore the mechanistic rationale behind the choice of catalyst, ligand, base, and solvent systems designed to overcome these hurdles. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize complex substituted benzaldehydes, which are valuable intermediates in medicinal chemistry and materials science.
Introduction: Navigating a Challenging Coupling
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This palladium-catalyzed process is fundamental to the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[3]
The substrate at the heart of this guide, this compound, presents a formidable synthetic challenge. The presence of two bulky substituents—an aldehyde (-CHO) and a trifluoromethoxy (-OCF3) group—flanking the reactive C-Br bond creates a sterically congested environment. This hindrance can severely impede the initial, crucial step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the aryl bromide.[4]
Furthermore, the trifluoromethoxy group is strongly electron-withdrawing, which can influence the electronic properties of the aromatic ring and the reactivity of the palladium intermediates.[5][6] Overcoming these steric and electronic challenges is key to achieving high yields and selectivities. This guide details a robust protocol leveraging modern catalyst systems specifically designed for such demanding cross-coupling reactions.
Reaction Principle and Catalytic Cycle
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[7][8][9] Understanding this mechanism is critical for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, inserts into the aryl-bromide bond. This is often the rate-limiting step, particularly with sterically hindered substrates. The palladium center is oxidized from Pd(0) to Pd(II).[10]
-
Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) complex. Subsequently, the aryl group migrates from the palladium to one of the olefinic carbons. This carbopalladation step typically proceeds with syn-stereochemistry.[11]
-
β-Hydride Elimination: For the reaction to proceed, a hydrogen atom must be present on a carbon adjacent (β) to the palladium-bearing carbon. This hydrogen is eliminated along with the palladium, forming a new C=C double bond in the product. This step is also syn-coplanar.[10]
-
Reductive Elimination & Catalyst Regeneration: The resulting hydridopalladium(II) species, [HPd(L)₂X], undergoes reductive elimination in the presence of a base. The base neutralizes the generated H-X, regenerating the active Pd(0) catalyst and allowing the cycle to continue.[2][10]
Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques to prevent catalyst deactivation.[12]
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Suggested Purity | Typical Supplier |
| This compound | C₈H₄BrF₃O₂ | 285.02 | >97% | Sigma-Aldrich |
| Alkene (e.g., Styrene) | C₈H₈ | 104.15 | >99%, inhibitor-free | Acros Organics |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 99.9% | Strem Chemicals |
| SPhos (Ligand) | C₂₇H₃₃O₂P | 432.52 | >98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | >99.5%, anhydrous | Fisher Scientific |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | Anhydrous, >99.8% | Acros Organics |
3.2. Equipment
-
25 mL Schlenk flask with a magnetic stir bar
-
Schlenk line with Nitrogen or Argon gas supply
-
Heating mantle with a temperature controller and thermocouple
-
Glass syringes and needles
-
Standard laboratory glassware for workup and purification
3.3. Step-by-Step Procedure
-
Catalyst Pre-formation & Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask under an inert atmosphere, add Palladium(II) Acetate (4.5 mg, 0.02 mmol, 2 mol%).
-
Add SPhos ligand (17.3 mg, 0.04 mmol, 4 mol%). The Ligand:Pd ratio of 2:1 is crucial for catalyst stability and activity.[13]
-
Add anhydrous Potassium Carbonate (276 mg, 2.0 mmol, 2.0 equiv.).
-
Add this compound (285 mg, 1.0 mmol, 1.0 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
-
Addition of Solvent and Alkene:
-
Add 5 mL of anhydrous, degassed DMAc via syringe. Polar aprotic solvents like DMAc or DMF are generally effective for Heck reactions.[14][15]
-
Add the alkene (e.g., Styrene, 125 mg, 1.2 mmol, 1.2 equiv.) via syringe. A slight excess of the alkene is used to ensure complete consumption of the aryl bromide.
-
Begin vigorous stirring.
-
-
Reaction Execution and Monitoring:
-
Lower the flask into a pre-heated heating mantle set to 110 °C.
-
The reaction mixture will typically turn from a light suspension to a dark brown or black color, which is normal. However, the formation of significant amounts of palladium black can indicate catalyst decomposition.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. Take small aliquots (0.1 mL) every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Extraction:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.
-
Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with an additional 10 mL of ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 15 mL of ethyl acetate.
-
Combine the organic layers, wash with 20 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
The crude product is typically a dark oil or solid. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to elute the product.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Key Parameters and Optimization Insights
The success of this challenging coupling hinges on the careful selection of four key components.
4.1. Catalyst and Ligand Selection
Due to the severe steric hindrance from the two ortho-substituents, standard ligands like triphenylphosphine (PPh₃) often fail. Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are essential.
| Ligand | Structure Type | Key Advantage for this Reaction |
| SPhos | Biaryl Phosphine | Excellent for creating a highly active, monoligated Pd(0) species that can more easily access the sterically shielded C-Br bond. |
| XPhos | Biaryl Phosphine | Similar to SPhos, often provides comparable or superior results. Its bulk can enhance catalyst stability and turnover. |
| P(tBu)₃ | Alkyl Phosphine | A highly electron-donating and bulky ligand, but can sometimes be too reactive, leading to side reactions. |
Rationale: Bulky ligands promote the formation of a coordinatively unsaturated L-Pd(0) species, which is more sterically accessible than a L₂-Pd(0) species, facilitating the difficult oxidative addition step.[4]
4.2. Base Selection
The base is critical for regenerating the Pd(0) catalyst at the end of the cycle.[10] Both inorganic and organic bases can be used, but inorganic bases are often preferred for this substrate.
| Base Type | Example | Strength | Comments |
| Inorganic | K₂CO₃, Cs₂CO₃ | Moderate-Strong | Highly effective. Their insolubility in the organic solvent can be advantageous, preventing side reactions with the aldehyde. Cesium carbonate is more soluble and basic, sometimes improving rates. |
| Organic | Et₃N, DIPEA | Moderate | Can be effective but may lead to side reactions like enamine formation with the aldehyde at high temperatures. |
4.3. Solvent Effects
High-boiling, polar aprotic solvents are generally the best choice.
| Solvent | Boiling Point | Polarity | Comments |
| DMAc | 165 °C | High | Excellent solvating power for the reagents and catalyst system. Often provides the best results. |
| DMF | 153 °C | High | A very common and effective solvent for Heck reactions.[15] |
| Toluene | 111 °C | Low | Generally less effective for this transformation due to lower polarity and solubility of the base. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Oxygen contamination. 2. Insufficient Temperature. 3. Poor Reagent Quality. | 1. Ensure rigorous inert atmosphere and use properly degassed solvents.[12] 2. Increase temperature in 10 °C increments (up to 130 °C). 3. Use fresh, high-purity reagents. |
| Formation of Palladium Black | Catalyst decomposition. | 1. Increase ligand-to-palladium ratio (e.g., from 2:1 to 3:1). 2. Ensure anhydrous conditions. 3. Consider a more robust ligand like XPhos.[12] |
| Hydrodehalogenation (Ar-Br → Ar-H) | Presence of a proton source (e.g., water). | 1. Use scrupulously dried reagents and anhydrous solvents.[12] 2. Ensure the base is anhydrous. |
| Mixture of Regioisomers (with unsymmetrical alkenes) | Steric/electronic factors of the alkene. | 1. Regioselectivity is often controlled by the ligand. Bulky ligands typically favor addition to the less substituted carbon of the alkene.[12][16] |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMAc and DMF are toxic and can be absorbed through the skin. Handle with care in a well-ventilated fume hood.
-
Reagents: this compound is an irritant. Avoid inhalation and contact with skin and eyes.
-
Inert Atmosphere: Schlenk line operations should be performed by trained personnel. Be aware of the risks associated with vacuum and positive pressure.
Conclusion
The Heck coupling of the sterically demanding this compound can be successfully achieved in high yield by employing a carefully optimized catalytic system. The use of bulky, electron-rich biaryl phosphine ligands such as SPhos is paramount to overcoming the steric hindrance and facilitating the oxidative addition step. Combined with an appropriate inorganic base and a polar aprotic solvent, this protocol provides a reliable pathway to valuable and complex benzaldehyde derivatives for further synthetic applications.
References
- Heck Reaction—State of the Art. (n.d.). MDPI.
- Heck Reaction: Mechanism, Steps & Real-World Uses Explained. (n.d.). Vedantu.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube.
- The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. (2006, August 10). ResearchGate.
- CHAPTER 11: Heck Reactions. (2022, May 20). Royal Society of Chemistry.
- Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. (n.d.).
- Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. (n.d.). ResearchGate.
- Ligand-Controlled Palladium-Catalyzed Decarboxylative Heck Coupling for Regioselective Access to Branched Olefins. (2023, July 18). ACS Publications.
- The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. (n.d.). NIH.
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (n.d.). NIH.
- Troubleshooting a difficult Heck reaction. (2024, June 14). Reddit.
- Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. (2007, January 30). Wipf Group.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals.
- Heck Reaction. (2023, June 30). Chemistry LibreTexts.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). ResearchGate.
- Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. (2019, March). PubMed.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). RSC Publishing.
- 5 questions with answers in HECK REACTION. (n.d.). ResearchGate.
- (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013, August 5). ResearchGate.
- Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (n.d.).
- Heck reaction. (2015, October 25). YouTube.
- Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation. (n.d.). ResearchGate.
- Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. (n.d.). Oxford Academic.
- Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. (2025, August 6). ResearchGate.
- Heck Cross-Coupling/Selectivity/GATE 2016| Problem Solved|ChemOrgChem. (2025, October 23). YouTube.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals.
- Palladium-catalyzed intermolecular Heck reaction of alkyl halides. (n.d.). RSC Publishing.
Sources
- 1. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heck Reaction—State of the Art [mdpi.com]
- 8. researchgate.net [researchgate.net]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. nanochemres.org [nanochemres.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Synthesis of Heterocyclic Compounds from 2-Bromo-6-(trifluoromethoxy)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2-Bromo-6-(trifluoromethoxy)benzaldehyde in Medicinal Chemistry
The pursuit of novel therapeutic agents is a cornerstone of modern drug development. Within this endeavor, the synthesis of complex heterocyclic scaffolds plays a pivotal role, as these structures are prevalent in a vast array of FDA-approved drugs and biologically active natural products. The starting material, this compound, is a highly valuable building block for the construction of such scaffolds. Its utility stems from the unique interplay of its constituent functional groups:
-
The aldehyde functionality serves as a versatile handle for a multitude of condensation and multicomponent reactions, enabling the rapid assembly of molecular complexity.
-
The bromo substituent provides a reactive site for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of additional diversity and the construction of intricate polycyclic systems.
-
The trifluoromethoxy group is of particular significance in medicinal chemistry. It enhances the metabolic stability and lipophilicity of a molecule, which can lead to improved pharmacokinetic profiles and better drug-like properties. The C-F bond is one of the strongest in organic chemistry, contributing to the metabolic robustness of the trifluoromethoxy moiety.
This application note provides a detailed exploration of the synthesis of a key class of heterocyclic compounds—dihydropyrimidinones (DHPMs)—from this compound via the Biginelli reaction. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and discuss the potential for further diversification of the resulting scaffold.
The Biginelli Reaction: A Powerful Tool for Heterocyclic Synthesis
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. This multicomponent approach is highly valued for its efficiency, atom economy, and the biological significance of the resulting DHPM scaffold, which is known to exhibit a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.
The general mechanism of the Biginelli reaction is believed to proceed through the formation of an N-acylimine intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product. The reaction is typically acid-catalyzed.
Experimental Workflow and Protocol
The following section details the synthesis of a dihydropyrimidinone derivative from this compound.
Diagram of the Biginelli Reaction Workflow
Caption: Workflow for the synthesis of dihydropyrimidinones via the Biginelli reaction.
Detailed Protocol: Synthesis of Ethyl 4-(2-bromo-6-(trifluoromethoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is adapted from a general procedure for the Biginelli reaction promoted by tin(II) chloride dihydrate.
Materials:
-
This compound (3.0 mmol, 1.0 eq)
-
Ethyl acetoacetate (3.0 mmol, 1.0 eq)
-
Urea (3.6 mmol, 1.2 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.6 mmol, 0.2 eq)
-
Ethanol (4.0 mL)
-
Deionized water (cold)
-
Ethanol (cold, for washing)
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add this compound (3.0 mmol), ethyl acetoacetate (3.0 mmol), urea (3.6 mmol), and tin(II) chloride dihydrate (0.6 mmol).
-
Add ethanol (4.0 mL) to the flask.
-
Place a magnetic stir bar in the flask and attach a reflux condenser.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 6 hours), cool the mixture to room temperature.
-
Add cold deionized water (10 mL) to the reaction mixture and continue stirring for 15 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to afford the pure dihydropyrimidinone.
Expected Outcome:
The reaction is expected to produce the desired dihydropyrimidinone in good to excellent yield. The product should be a crystalline solid.
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanistic Rationale for Experimental Choices
-
Catalyst: Tin(II) chloride dihydrate is a mild Lewis acid catalyst that effectively promotes the reaction, likely by activating the aldehyde carbonyl group towards nucleophilic attack. Its use represents an improvement over classical methods that often require harsh acidic conditions.
-
Solvent: Ethanol is a common and effective solvent for the Biginelli reaction, as it readily dissolves the reactants and facilitates the reaction.
-
Stoichiometry: A slight excess of urea is used to ensure complete consumption of the limiting aldehyde and β-ketoester.
-
Work-up: The addition of cold water induces the precipitation of the organic product, allowing for its easy isolation by filtration. Washing with cold ethanol removes any residual impurities.
Data Presentation
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| This compound | 271.02 | 3.0 | 1.0 |
| Ethyl acetoacetate | 130.14 | 3.0 | 1.0 |
| Urea | 60.06 | 3.6 | 1.2 |
| SnCl₂·2H₂O | 225.63 | 0.6 | 0.2 |
Table 1: Stoichiometry of reactants for the Biginelli synthesis.
Further Applications and Diversification
The synthesized dihydropyrimidinone, bearing a bromo and a trifluoromethoxy substituent, is a versatile intermediate for further chemical modifications.
Diagram of Post-Synthesis Diversification
Caption: Potential diversification pathways for the synthesized dihydropyrimidinone.
The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions. For instance:
-
Suzuki Coupling: Reaction with various boronic acids can introduce a wide range of aryl or heteroaryl substituents, leading to a library of novel compounds with potentially enhanced biological activities.
-
Buchwald-Hartwig Amination: This reaction allows for the introduction of primary or secondary amines, further expanding the chemical space and enabling the modulation of physicochemical properties such as solubility and basicity.
Furthermore, the dihydropyrimidinone core itself offers opportunities for modification, such as N-alkylation or hydrolysis of the ester group followed by amide bond formation.
Conclusion
This compound is a valuable and strategically important starting material for the synthesis of complex heterocyclic compounds. The Biginelli reaction provides a straightforward and efficient method for the construction of dihydropyrimidinone scaffolds from this aldehyde. The resulting products, endowed with both a trifluoromethoxy group for enhanced drug-like properties and a bromo handle for further diversification, are promising candidates for drug discovery programs. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- (No author given). Hantzsch pyridine synthesis. Grokipedia. [Link]
- de la Torre, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(3009), 4 of 10. [Link]
- (No author given). Hantzsch pyridine synthesis. Wikipedia. [Link]
- (No author given). Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]
- (No author given). Hantzsch Pyridine Synthesis. Scribd. [Link]
- (No author given). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
- (No author given). Paal–Knorr synthesis. Grokipedia. [Link]
- (No author given). Paal–Knorr synthesis. Wikipedia. [Link]
- (No author given). Paal-Knorr Pyrrole Synthesis. [Link]
- (No author given). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
- Fadlan, A., et al. (2025). Synthesis of benzaldehyde-based dihydropyrimidinone via the Biginelli reaction. AIP Conference Proceedings. [Link]
- (No author given). Gewald reaction. Wikipedia. [Link]
- (No author given). Gewald Reaction. Organic Chemistry Portal. [Link]
- Sabat, M., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619. [Link]
- (No author given). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Kappe, C. O. (2000). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. [Link]
- (No author given). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
- (No author given). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- (No author given). Synthesis of 6-bromo quinazolinone derivatives for their pharamcological activities.
- da Silva, A. L., et al. (2005). Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. Journal of the Brazilian Chemical Society, 16, 855-859. [Link]
- (No author given). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
- (No author given). Base-promoted transition-metal-free synthesis of quinazolinones with antioxidant activity. Royal Society of Chemistry. [Link]
- (No author given). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
- (No author given). US5783577A - Synthesis of quinazolinone libraries and derivatives thereof.
- García-López, J. A., et al. (2021). Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. ACS Omega, 6(1), 539-550. [Link]
Application Notes: 2-Bromo-6-(trifluoromethoxy)benzaldehyde as a Versatile Building Block in Agrochemical Synthesis
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] The trifluoromethoxy (-OCF3) group, in particular, is a highly lipophilic and metabolically stable electron-withdrawing group that is increasingly utilized in the development of advanced pesticides.[3][4] This application note focuses on 2-Bromo-6-(trifluoromethoxy)benzaldehyde , a key building block possessing three distinct points of chemical reactivity: a nucleophilically-active aldehyde, a handle for metal-catalyzed cross-coupling in the bromo substituent, and the physiochemically-significant trifluoromethoxy group.
This guide provides an in-depth analysis of the molecule's reactivity profile and details exemplary protocols for its application in the synthesis of core agrochemical scaffolds. The methodologies described herein are designed to serve as a robust starting point for researchers, scientists, and drug development professionals engaged in the discovery of next-generation crop protection agents.
Physicochemical Properties and Reactivity Profile
This compound is a uniquely functionalized aromatic aldehyde. The ortho-positioning of both the bromo and trifluoromethoxy groups exerts significant electronic and steric influence on the molecule's reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1236141-95-9 |
| Molecular Formula | C₈H₄BrF₃O |
| Molecular Weight | 269.02 g/mol |
| Appearance | Colorless to Yellow Liquid or Solid[5] |
| Storage | 2-8°C, Keep in dark place, sealed in dry[5] |
The strong electron-withdrawing nature of the ortho-trifluoromethoxy group significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[6] The adjacent bromo group serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8]
Caption: Key reactive sites and synthetic potential of this compound.
Application in the Synthesis of Core Agrochemical Scaffolds
The unique trifunctional nature of this building block allows for its strategic use in synthesizing a variety of agrochemical classes. Below are representative protocols for its application.
Protocol: Synthesis of Herbicidal Bi-aryl Scaffolds via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids.[9] This reaction is widely used to produce bi-aryl structures found in numerous commercial herbicides and fungicides.[10] The bromo-substituent on the starting material is an ideal handle for this transformation.
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
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- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. 2-Bromo-6-(trifluoromethyl)benzaldehyde | 1236141-95-9 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Grignard Reaction with 2-Bromo-6-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for performing the Grignard reaction with 2-Bromo-6-(trifluoromethoxy)benzaldehyde. This challenging transformation is of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the trifluoromethoxy group, such as enhanced metabolic stability and lipophilicity.[1] The protocol herein is designed to address the specific steric and electronic challenges posed by this substrate, offering a robust methodology for the synthesis of novel secondary alcohols.
Scientific Rationale and Strategic Considerations
The Grignard reaction is a powerful tool for carbon-carbon bond formation, involving the nucleophilic addition of an organomagnesium halide to a carbonyl group.[2][3] In the case of this compound, several factors must be carefully considered to ensure a successful outcome.
1.1. Electronic Effects of Substituents
The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing substituent, which significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity is advantageous for the nucleophilic attack by the Grignard reagent. However, the strong inductive effect can also influence the stability of intermediates and potentially promote side reactions.
1.2. Steric Hindrance from the Ortho-Bromo Group
The bromine atom at the ortho position presents a significant steric impediment to the approaching Grignard reagent. This steric hindrance can slow down the rate of the desired 1,2-addition and may lead to side reactions such as enolization or reduction of the aldehyde, particularly with bulky Grignard reagents.
1.3. The Role of Cerium(III) Chloride as a Co-reagent
To mitigate the challenges of steric hindrance and potential side reactions, the use of anhydrous cerium(III) chloride is highly recommended.[4][5] The in-situ transmetalation of the Grignard reagent with CeCl₃ generates an organocerium species. This organocerium reagent is less basic but more nucleophilic than the parent Grignard reagent, which favors the desired 1,2-addition to the carbonyl group over unwanted side reactions.[6]
Detailed Experimental Protocol
This protocol is adapted from established methodologies for Grignard reactions with sterically hindered and electron-deficient aromatic aldehydes.[7][8]
2.1. Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₈H₄BrF₃O | 270.02 | 10.0 | 1.0 |
| Anhydrous Cerium(III) Chloride | CeCl₃ | 246.47 | 12.0 | 1.2 |
| Grignard Reagent (e.g., 1.0 M in THF) | RMgX | - | 15.0 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - |
2.2. Equipment
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Schlenk line or equivalent inert atmosphere setup
-
Ice bath and Dry ice/acetone bath
-
Syringes and needles
2.3. Step-by-Step Procedure
2.3.1. Preparation of Anhydrous Cerium(III) Chloride Slurry
-
To the oven-dried, three-necked round-bottom flask under a positive pressure of inert gas, add anhydrous cerium(III) chloride (1.2 eq).
-
Add anhydrous THF via syringe to create a slurry.
-
Stir the slurry vigorously at room temperature for at least 2 hours to ensure fine dispersion.
2.3.2. Grignard Reaction
-
Cool the cerium(III) chloride slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.5 eq) dropwise to the stirred slurry. Maintain the temperature below -70 °C during the addition.
-
Stir the resulting mixture at -78 °C for 1 hour to allow for transmetalation.
-
In a separate, dry flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the cold organocerium reagent slurry.
-
After the addition is complete, continue stirring at -78 °C for 2-3 hours.
-
Slowly warm the reaction mixture to 0 °C and stir for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
2.3.3. Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Workflow and Mechanism Visualization
Caption: Experimental workflow for the Cerium-mediated Grignard reaction.
Caption: Simplified mechanism of the Cerium-mediated Grignard addition.
Safety Considerations
-
Grignard Reagents: Grignard reagents are highly flammable, corrosive, and can be pyrophoric. All manipulations must be conducted under a strictly inert atmosphere.[9]
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.[1][10]
-
Trifluoromethylated Compounds: Some trifluoromethylated Grignard reagents have been reported to be potentially explosive, especially upon concentration or heating.[11][12] While the aldehyde substrate is not a Grignard reagent itself, caution should be exercised, and a thorough risk assessment is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.[9]
Characterization of the Product: 1-(2-Bromo-6-(trifluoromethoxy)phenyl)alkanol
The successful synthesis of the target secondary alcohol should be confirmed by standard spectroscopic techniques. Below are the expected characteristic signals based on analogous structures.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
The aromatic protons will appear as multiplets in the range of δ 7.0-7.8 ppm.
-
The benzylic proton (CH-OH) will be a multiplet (often a quartet if coupled to a methyl group) between δ 4.8-5.5 ppm.
-
The hydroxyl proton (-OH) will be a broad singlet, with its chemical shift dependent on concentration and solvent.
-
The alkyl protons of the added Grignard reagent will appear in their characteristic regions.
-
-
¹³C NMR:
-
The aromatic carbons will appear in the range of δ 120-155 ppm. The carbon bearing the trifluoromethoxy group will show a quartet due to coupling with fluorine.
-
The benzylic carbon (CH-OH) will be observed around δ 70-75 ppm.
-
The carbon of the trifluoromethoxy group will appear as a quartet around δ 120 ppm with a large C-F coupling constant.
-
5.2. Infrared (IR) Spectroscopy
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
Strong C-F stretching absorptions in the range of 1100-1300 cm⁻¹.
-
C-O stretching of the secondary alcohol around 1050-1150 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations in their characteristic regions.
5.3. Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns will include the loss of water and the alkyl group from the benzylic position.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | 1. Inactive Grignard reagent due to moisture. 2. Incomplete transmetalation. 3. Insufficient reactivity of the organocerium reagent. | 1. Ensure all glassware is rigorously dried and solvents are anhydrous. Titrate the Grignard reagent before use. 2. Ensure the CeCl₃ is anhydrous and allow sufficient time for the slurry to stir before adding the Grignard reagent. 3. Consider using a more reactive organolithium reagent to form the organocerium species. |
| Recovery of starting aldehyde | 1. Steric hindrance preventing nucleophilic attack. 2. Low reaction temperature. | 1. Ensure the use of CeCl₃. For very hindered Grignards, consider using a less bulky reagent if possible. 2. After the initial low-temperature addition, allow the reaction to slowly warm to 0 °C or even room temperature and monitor by TLC. |
| Formation of side-products (e.g., Wurtz coupling) | Reaction of the Grignard reagent with unreacted aryl halide (if preparing the Grignard in situ). | This is less of a concern when using commercially available Grignard reagents. If preparing in situ, ensure slow addition of the halide to the magnesium. |
References
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Application Notes and Protocols for the Wittig Reaction of 2-Bromo-6-(trifluoromethoxy)benzaldehyde
Abstract
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from carbonyl compounds.[1][2][3] Its application in pharmaceutical and materials science is extensive, enabling the construction of complex molecular architectures.[4] This guide provides a detailed examination and a robust protocol for the Wittig olefination of 2-Bromo-6-(trifluoromethoxy)benzaldehyde, a substrate characterized by significant steric hindrance and potent electronic effects. We will delve into the mechanistic nuances of the reaction, justify the selection of reagents and conditions, and provide a comprehensive, step-by-step procedure designed for successful implementation in a research and development setting. Additionally, this document offers insights into potential challenges, troubleshooting, and optimization strategies tailored to this specific transformation.
Introduction: Navigating Steric and Electronic Challenges
The conversion of an aldehyde or ketone to an alkene via a phosphorus ylide, a transformation that won Georg Wittig the Nobel Prize in Chemistry in 1979, offers unparalleled control over the placement of the carbon-carbon double bond.[5][6] The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7]
The subject of this protocol, this compound, presents a unique synthetic challenge. The aldehyde functionality is flanked by two bulky ortho-substituents: a bromine atom and a trifluoromethoxy group. This steric congestion can significantly impede the approach of the nucleophilic ylide, potentially leading to slow reaction rates and diminished yields.[8]
Furthermore, the electronic properties of these substituents are noteworthy. Both bromine and the trifluoromethoxy group are strongly electron-withdrawing.[9][10][11] This inductive effect renders the carbonyl carbon more electrophilic, which can enhance its reactivity towards a nucleophile. This guide will detail a protocol that balances the need for a highly reactive nucleophile to overcome steric barriers while managing the electronic nature of the substrate.
Mechanistic Rationale and Stereochemical Control
The Wittig reaction is understood to proceed through a concerted [2+2] cycloaddition mechanism between the phosphorus ylide and the carbonyl compound.[2][5][12] This forms a transient, four-membered ring intermediate known as an oxaphosphetane, which then decomposes to yield the alkene and triphenylphosphine oxide.[1][7]
The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the ylide employed.[6][12] This is a critical consideration in any synthetic design.
-
Unstabilized Ylides: These ylides, typically bearing alkyl substituents, are highly reactive. The reaction is kinetically controlled, proceeding rapidly through a less stable syn oxaphosphetane intermediate to predominantly form the (Z)-alkene.[1][13][14]
-
Stabilized Ylides: These contain electron-withdrawing groups (e.g., esters, ketones) that delocalize the negative charge on the carbanion, making them more stable and less reactive.[14][15] For these ylides, the initial cycloaddition is often reversible, allowing for equilibration to the more thermodynamically stable anti oxaphosphetane, which leads to the formation of the (E)-alkene with high selectivity.[1][13][15]
Given the steric hindrance of this compound, employing a highly reactive, non-stabilized ylide is the most logical starting point to ensure the reaction proceeds efficiently.
Caption: Generalized mechanism of the Wittig reaction.
Detailed Experimental Protocol
This protocol details the synthesis of 2-bromo-1-(prop-1-en-1-yl)-3-(trifluoromethoxy)benzene via the reaction of this compound with ethylidenetriphenylphosphorane, an unstabilized ylide.
Part A: Preparation of the Phosphonium Salt (Ethyltriphenylphosphonium Bromide)
The Wittig reagent is typically prepared from the corresponding phosphonium salt, which is synthesized via an SN2 reaction between triphenylphosphine and an alkyl halide.[16][6]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add triphenylphosphine (1.0 eq) and acetonitrile.
-
Add ethyl bromide (1.1 eq) to the stirred solution.
-
Heat the mixture to reflux for 24-48 hours. A white precipitate will form as the reaction progresses.
-
After cooling to room temperature, collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted triphenylphosphine.
-
Dry the resulting white solid, ethyltriphenylphosphonium bromide, under vacuum. The salt should be stored in a desiccator as it can be hygroscopic.
Part B: Ylide Generation and Wittig Reaction
This procedure must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) due to the air- and moisture-sensitivity of the strong base and the unstabilized ylide.[13][17]
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (1 mmol scale) | Moles (mmol) | Notes |
| Ethyltriphenylphosphonium bromide | 371.25 | 445.5 mg | 1.2 | Dried thoroughly under vacuum before use. |
| n-Butyllithium (n-BuLi) | 64.06 | 0.48 mL | 1.2 | 2.5 M solution in hexanes. Handle with extreme care. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | ~15 mL | - | From a solvent purification system or freshly distilled. |
| This compound | 269.03 | 269.0 mg | 1.0 | Ensure it is pure and dry. |
| Saturated aq. NH₄Cl | - | ~10 mL | - | For quenching the reaction. |
| Diethyl ether or Ethyl acetate | - | ~60 mL | - | For extraction. |
| Brine | - | ~20 mL | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying the organic layer. |
| Silica Gel | - | - | - | For column chromatography. |
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Phosphonium Salt Suspension: Add ethyltriphenylphosphonium bromide (1.2 eq) to the flask. Add anhydrous THF (~10 mL) via syringe to create a suspension.
-
Ylide Generation: Cool the flask to 0 °C using an ice-water bath. While stirring vigorously, add n-BuLi solution (1.2 eq) dropwise via syringe. A deep orange or reddish color will develop, indicating the formation of the ylide.[17] Allow the mixture to stir at 0 °C for 1 hour.
-
Aldehyde Addition: In a separate flame-dried vial, dissolve this compound (1.0 eq) in anhydrous THF (~5 mL). Add this solution dropwise to the cold ylide mixture via syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-24 hours. The color of the reaction will likely fade to a pale yellow or off-white as the ylide is consumed.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). The aldehyde starting material should be consumed, and a new, less polar spot corresponding to the alkene product should appear.
-
Workup: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[17]
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[18]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product will contain the desired alkene and the triphenylphosphine oxide byproduct. Purify the residue by flash column chromatography on silica gel.[18][19]
Caption: Experimental workflow for the Wittig reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Insufficiently reactive ylide due to steric hindrance.2. Deactivated base (n-BuLi).3. Wet solvent or glassware. | 1. Gently heat the reaction mixture (e.g., to 40-50 °C) after the aldehyde has been added.2. Use a freshly opened or titrated bottle of n-BuLi.3. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. |
| Difficult Purification | The alkene product and triphenylphosphine oxide byproduct have similar Rf values. | 1. Use a long chromatography column with a shallow eluent gradient to maximize separation.2. An alternative method involves oxidizing any residual triphenylphosphine to the oxide with H₂O₂ and then converting the oxide to a water-soluble salt, which can be removed by washing.[19] |
| Poor Stereoselectivity | Unstabilized ylides naturally favor the (Z)-isomer, but selectivity can vary.[22] | 1. If the (E)-isomer is desired, the Schlosser modification can be employed. This involves treating the intermediate betaine with a second equivalent of strong base at low temperature to epimerize it to the more stable threo-betaine, which then yields the (E)-alkene upon protonation and warming.[12][13] |
| Aldehyde Decomposition | Aldehydes can be labile and prone to side reactions under strongly basic conditions.[8] | 1. Add the aldehyde solution slowly to the ylide mixture at low temperature to maintain a low instantaneous concentration of the aldehyde.2. Minimize reaction time if possible, based on TLC monitoring. |
Conclusion
The Wittig reaction of this compound is a challenging yet feasible transformation that provides access to valuable, highly functionalized alkene structures for drug discovery and materials science. The protocol described herein addresses the primary challenge of steric hindrance by utilizing a reactive, unstabilized ylide under carefully controlled, anhydrous conditions. Success hinges on meticulous experimental technique, particularly the maintenance of an inert atmosphere during ylide generation and reaction. The purification of the final product requires careful chromatographic separation to remove the triphenylphosphine oxide byproduct. By understanding the mechanistic principles and potential pitfalls, researchers can effectively employ this powerful C=C bond-forming reaction on complex and demanding substrates.
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Reductive Amination Protocols for the Synthesis of Novel Amines from 2-Bromo-6-(trifluoromethoxy)benzaldehyde
An Application Note for Drug Development Professionals
Abstract
This application note provides detailed, field-proven protocols for the reductive amination of 2-Bromo-6-(trifluoromethoxy)benzaldehyde, a valuable and sterically hindered building block in modern medicinal chemistry. We present two primary methodologies, focusing on the highly selective one-pot reaction using sodium triacetoxyborohydride (NaBH(OAc)₃) and a classical two-step approach with sodium borohydride (NaBH₄). The guide explains the underlying chemical principles, causality behind procedural choices, and offers comprehensive troubleshooting advice to enable researchers to reliably synthesize target secondary and tertiary amines, crucial intermediates in the drug discovery pipeline.
Introduction: The Strategic Importance of the Substrate
This compound is a key synthetic intermediate whose value is derived from its unique electronic and steric properties. The presence of two potent electron-withdrawing groups—a bromine atom and a trifluoromethoxy group—at the ortho positions significantly increases the electrophilicity of the aldehyde's carbonyl carbon[1]. This inherent reactivity makes it an excellent substrate for nucleophilic additions, including imine formation. However, the steric bulk of the ortho-bromo substituent can pose a challenge, necessitating carefully optimized reaction conditions.
Reductive amination stands as one of the most robust and widely utilized methods for carbon-nitrogen bond formation in pharmaceutical synthesis[2][3]. It offers a controlled, high-fidelity route to secondary and tertiary amines, circumventing the common issue of over-alkylation associated with direct alkylation methods[4]. This document serves as a comprehensive guide for researchers aiming to leverage this powerful transformation on this specific, high-value aldehyde.
The Chemistry of Reductive Amination: Mechanism and Reagent Selection
The reductive amination process is fundamentally a two-stage reaction that can often be performed in a single pot. It begins with the condensation of an amine (primary or secondary) with the aldehyde to form a hemiaminal intermediate. This is followed by dehydration to yield a key electrophilic intermediate—an imine (from a primary amine) or an iminium ion (from a secondary amine). The final step is the reduction of this C=N double bond by a selective hydride-donating reagent to furnish the final amine product.[5][6]
Figure 1: General mechanism of reductive amination.
Causality in Reagent Selection:
The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must reduce the iminium ion intermediate significantly faster than it reduces the starting aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the premier reagent for this transformation. The electron-withdrawing acetate groups temper its hydridic character, making it mild and highly selective.[7][8] It readily reduces protonated imines while leaving aldehydes largely untouched, even in the same pot[7][9]. Its tolerance for mildly acidic conditions, often used to catalyze imine formation, makes it exceptionally well-suited for one-pot procedures.
-
Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent. However, it can readily reduce the starting aldehyde, leading to alcohol byproducts[4]. To be used effectively, the reaction must be performed in two distinct steps: complete formation of the imine first, followed by the addition of NaBH₄.[9][10]
-
Sodium Cyanoborohydride (NaBH₃CN): Historically popular due to its acid stability and selectivity for imines[11][12]. However, its extreme toxicity and the potential to generate hydrogen cyanide gas have led to its replacement by STAB in most modern applications[12].
-
Catalytic Hydrogenation (H₂/Pd-C): While a "green" alternative, this method is generally unsuitable for substrates containing aryl halides, such as this compound. The palladium catalyst is highly effective at catalyzing hydrodehalogenation, which would cleave the C-Br bond, leading to an undesired side product.[13]
Based on this analysis, sodium triacetoxyborohydride is the recommended reagent for achieving a clean, efficient, and high-yielding reductive amination with this specific substrate.
Experimental Protocols & Workflows
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is recommended for its high selectivity, operational simplicity, and broad functional group tolerance.[9]
Figure 2: Experimental workflow for the STAB protocol.
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in a suitable solvent. 1,2-Dichloroethane (DCE) is the preferred solvent, though Tetrahydrofuran (THF) can also be used.[9] Use a concentration of approximately 0.1-0.2 M.
-
Add the desired primary or secondary amine (1.1-1.2 eq). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation. For less reactive or sterically hindered amines, adding a catalytic amount of acetic acid (0.1 eq) can accelerate this step.
-
Add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in one portion. The addition may cause slight effervescence.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-16 hours).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30-60 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amine.
Data Summary (Representative Examples):
| Entry | Amine | Equivalents (Amine/STAB) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | 1.1 / 1.5 | DCE | 6 | >90 |
| 2 | Morpholine | 1.2 / 1.5 | DCE | 4 | >95 |
| 3 | Aniline | 1.1 / 1.5 | THF | 12 | ~75-85 |
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is a cost-effective alternative but requires careful execution to avoid reducing the starting aldehyde.
Step-by-Step Methodology:
Part A: Imine Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine this compound (1.0 eq) and the primary amine (1.05 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.05 eq).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue until no more water is evolved (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude imine is often used directly in the next step without further purification.
Part B: Reduction
-
Dissolve the crude imine from Part A in a protic solvent such as methanol (MeOH) or ethanol (EtOH).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the imine.
-
Quench the reaction by slowly adding water at 0 °C.
-
Perform an aqueous workup and purification as described in Protocol 1 (Steps 8-10).
Troubleshooting and Key Considerations
| Problem | Potential Cause | Proposed Solution |
| Incomplete Reaction | 1. Insufficiently reactive amine (e.g., weakly basic anilines).2. Steric hindrance from amine or aldehyde.3. Reagent decomposition (moisture). | 1. Add a catalytic amount of acetic acid (0.1-0.2 eq) with the STAB protocol.[9]2. Increase reaction time or slightly elevate temperature (to 40-50 °C).3. Ensure all reagents and solvents are anhydrous. |
| Formation of Alcohol Byproduct | The reducing agent is reducing the starting aldehyde. This is common with NaBH₄ if imine formation is not complete. | 1. Switch to the more selective STAB protocol.2. In the two-step protocol, ensure imine formation is 100% complete before adding NaBH₄. |
| Over-alkylation of Primary Amine | The secondary amine product reacts with another molecule of aldehyde to form a tertiary amine. | Use a slight excess of the primary amine (1.5-2.0 eq) relative to the aldehyde to favor the formation of the desired secondary amine.[9][10] |
| Difficult Product Isolation | The amine product may be water-soluble or form emulsions during workup. | During the aqueous workup, adjust the pH of the aqueous layer to >10 with 1M NaOH to ensure the amine is in its free-base form, improving its solubility in the organic layer.[14][15] Use brine to break up emulsions. |
Conclusion
The reductive amination of this compound is a highly effective transformation for accessing novel amine derivatives essential for drug discovery. The one-pot protocol utilizing sodium triacetoxyborohydride offers a superior combination of efficiency, selectivity, and operational convenience, making it the recommended method for this valuable substrate. By understanding the mechanistic principles and following the detailed protocols and troubleshooting guidance provided, researchers can confidently and reliably synthesize their target molecules, accelerating the development of next-generation therapeutics.
References
- Title: Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction Source: Frontiers in Chemistry URL:[Link]
- Title: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: ACS Symposium Series URL:[Link]
- Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL:[Link]
- Title: Sodium triacetoxyborohydride Source: Organic Chemistry Portal URL:[Link]
- Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry / PubMed URL:[Link]
- Title: A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride Source: Journal of Chemical Educ
- Title: Sodium triacetoxyborohydride Source: Wikipedia URL:[Link]
- Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]
- Title: Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Struggling with Reductive Amination: Tips for Isolating My Amine Product? (Discussion Thread 1) Source: Reddit r/OrganicChemistry URL:[Link]
- Title: Struggling with Reductive Amination: Tips for Isolating My Amine Product? (Discussion Thread 2) Source: Reddit r/OrganicChemistry URL:[Link]
- Title: Reductive amin
- Title: Myers Chem 115 Lecture Notes on Reductive Amination Source: Harvard University URL:[Link]
- Title: Reductive Amin
- Title: Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts Source: ResearchG
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- 15. reddit.com [reddit.com]
Application Note: Strategic Synthesis of Biaryl Scaffolds Utilizing 2-Bromo-6-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Biaryls
Biaryl structures are a cornerstone of modern medicinal chemistry and materials science.[1][2] They are privileged scaffolds found in numerous FDA-approved drugs, natural products, and advanced functional materials.[2][3] The ability to control the torsion angle (dihedral angle) between the two aryl rings, along with the substitution patterns on each ring, allows for the fine-tuning of a molecule's pharmacological and physical properties. This includes modulating protein-ligand interactions, improving pharmacokinetic profiles (ADME), and designing materials with specific electronic or liquid crystalline properties.[4][5]
The starting material, 2-Bromo-6-(trifluoromethoxy)benzaldehyde , is a highly valuable building block for constructing complex biaryls. Its utility stems from a unique combination of features:
-
An Ortho-Bromo Handle: Provides a reactive site for palladium-catalyzed cross-coupling reactions, the premier method for C-C bond formation.[6][7]
-
A Sterically Encumbered Aldehyde: The ortho-aldehyde group offers a versatile functional handle for subsequent transformations (e.g., reductive amination, Wittig reactions, oxidation) while its position introduces significant steric hindrance.
-
The Trifluoromethoxy (-OCF₃) Group: This substituent is of particular interest in drug design. It is a strong electron-withdrawing group that is metabolically stable and highly lipophilic, often enhancing membrane permeability and binding affinity.[8][9][10]
This guide provides a detailed examination of the synthesis of biaryl compounds using this substrate, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic principles, provide a robust experimental protocol, and offer insights into optimization and troubleshooting for this sterically demanding transformation.
Reaction Mechanism and Scientific Principles
The palladium-catalyzed Suzuki-Miyaura reaction is the most common and effective method for coupling aryl halides with arylboronic acids.[5][7] The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: An active, coordinatively unsaturated Pd(0) complex reacts with the aryl halide (in this case, this compound), inserting into the carbon-bromine bond. This forms a square planar Pd(II) intermediate. This step is often rate-limiting, especially with sterically hindered or electron-rich aryl halides.
-
Transmetalation: A base activates the organoboron reagent (arylboronic acid) to form a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Considerations for a Sterically Hindered Substrate
The successful coupling of this compound is non-trivial due to its electronic and steric profile.[11]
-
Overcoming Steric Hindrance: The substituents at both ortho positions create a crowded environment around the reactive C-Br bond. This steric clash can significantly slow down the oxidative addition step. To overcome this, the choice of ligand is paramount. Bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are required.[12][13] These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species and stabilize the resulting Pd(II) intermediate, ultimately facilitating both the oxidative addition and the final reductive elimination step.[13][14]
-
Catalyst System Selection: While standard catalysts like Pd(PPh₃)₄ may work for simpler substrates, they often fail with challenging ones.[11] Modern palladium pre-catalysts, which are air-stable and efficiently generate the active Pd(0) species in situ, are highly recommended.
-
Base and Solvent Optimization: The base is crucial for activating the boronic acid for transmetalation.[11] For sterically demanding couplings, stronger, non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often employed. The solvent system (e.g., 1,4-dioxane/water, toluene/water) must be chosen to ensure adequate solubility for both the organic substrate and the inorganic base.[15]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with a representative arylboronic acid.
Materials and Reagents
| Reagent | Role | Typical Amount (Molar Eq.) |
| This compound | Aryl Halide Substrate | 1.0 |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 |
| Palladium Pre-catalyst (e.g., XPhos Pd G3) | Catalyst | 1 - 3 mol% |
| Ligand (e.g., XPhos) | Accelerates Catalytic Cycle | 1.1 - 1.2 x Pd mol% |
| Potassium Carbonate (K₂CO₃), anhydrous | Base | 2.0 - 3.0 |
| 1,4-Dioxane, anhydrous | Organic Solvent | ~0.1 M concentration |
| Water, degassed | Co-solvent | 10-25% v/v of organic |
| Ethyl Acetate | Extraction Solvent | - |
| Brine | Aqueous Wash | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | - |
| Silica Gel | Stationary Phase for Chromatography | - |
| Hexanes/Ethyl Acetate Mixture | Mobile Phase for Chromatography | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., 2 mol%) and ligand (if not using a pre-catalyst complex).
-
Solvent Addition: Add the degassed 1,4-dioxane, followed by the degassed water, via syringe. The final solvent mixture is typically 4:1 to 10:1 dioxane:water.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for the prescribed time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to isolate the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Optimization and Troubleshooting
When working with challenging substrates, optimization is often necessary. The following table provides guidance on common issues.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Suboptimal ligand for steric hindrance.3. Base is not strong or soluble enough. | 1. Use a fresh, high-quality pre-catalyst. Ensure the reaction is strictly anaerobic.2. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[11] |
| Debromination of SM | 1. Protic impurities reacting before coupling.2. Side reaction promoted by certain bases. | 1. Ensure all reagents and solvents are anhydrous.2. Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. |
| Homocoupling of Boronic Acid | 1. Reaction conditions favor boronic acid decomposition/coupling.2. Slow transmetalation step. | 1. Ensure a thoroughly deoxygenated environment.2. Use a slight excess (1.2 eq) of boronic acid, not more. Change the base or ligand to promote faster transmetalation. |
| Aldehyde Degradation | The aldehyde group is sensitive to very harsh basic conditions or high temperatures. | Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃ if possible) or a lower reaction temperature for a longer duration. KF can also be a milder alternative base.[11] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of sterically congested and electronically tuned biaryl compounds. While its ortho-substituents present a significant steric challenge, this can be effectively overcome using modern palladium-catalyzed Suzuki-Miyaura coupling protocols. The key to success lies in the rational selection of a highly active catalyst system, specifically one employing bulky, electron-rich phosphine ligands, in combination with appropriate base and solvent conditions. The protocols and troubleshooting guide presented here provide a solid foundation for researchers to successfully incorporate this valuable synthon into their drug discovery and materials science programs.
References
- Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation. Angewandte Chemie International Edition, 50(28), 6328-6361.
- Al-Masum, M., & Kumar, D. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 219–230.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
- Goetz, A. E., Garg, N. K. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 9(24), 5011-5013.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Fiveable. (n.d.). Biaryl Synthesis Definition.
- Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
- ResearchGate. (n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands.
- Wiley Online Library. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Wiley Online Library. (2003). Synthesis of Biaryls via Palladium‐Catalyzed Cross‐Coupling: 2‐Methyl‐4′‐Nitrobiphenyl.
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Jana, A., Ravichandiran, V., & Swain, S. P. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry, 45(33), 15003-15025.
- Gandeepan, P., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications, 13, 3968.
- Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(6), 1668-1672.
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26.
- ResearchGate. (n.d.). Synthesis of trifluoromethylated biaryl compounds.
- Royal Society of Chemistry. (2016). Synthesis of biaryls using aryne intermediates. Chemical Society Reviews, 45(22), 6435-6456.
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "biaryl".
- PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)benzaldehyde.
- Royal Society of Chemistry. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-440.
- ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates.
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Derivatization of 2-Bromo-6-(trifluoromethoxy)benzaldehyde
An In-Depth Guide to the Synthetic for Advanced Drug Discovery
Authored by: A Senior Application Scientist
Introduction: A Privileged Scaffold in Medicinal Chemistry
2-Bromo-6-(trifluoromethoxy)benzaldehyde is a highly versatile and valuable building block for researchers and professionals in drug development. Its strategic arrangement of three distinct functional moieties—an aldehyde, a bromine atom, and a trifluoromethoxy group—provides a platform for controlled, sequential, and diverse chemical modifications. This unique combination allows for the construction of complex molecular architectures essential for exploring new chemical space in the pursuit of novel therapeutic agents.
The power of this reagent lies in its orthogonal reactivity:
-
The Aldehyde (-CHO): This group serves as a classical handle for nucleophilic additions, condensations, and reductive aminations, enabling the straightforward synthesis of alcohols, imines, and substituted benzylamines—a common core in many pharmaceuticals.[1]
-
The Bromo (-Br) Substituent: Positioned on the aromatic ring, the bromine atom is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions.[1] This functionality permits the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the introduction of aryl, heteroaryl, alkynyl, and amino groups with high precision.[2][3]
-
The Trifluoromethoxy (-OCF₃) Group: This moiety is a powerful modulator of physicochemical properties. As a bioisostere of groups like methoxy or isopropyl, the -OCF₃ group is strongly electron-withdrawing and significantly increases lipophilicity and metabolic stability, characteristics highly desirable for improving the pharmacokinetic profile of drug candidates.[3][4]
This guide provides detailed protocols and expert insights into the primary derivatization pathways for this compound, explaining the causality behind experimental choices to ensure reproducible and successful synthetic outcomes.
Strategic Derivatization Pathways
The derivatization of this compound can be logically approached by targeting its two primary reactive sites: the aldehyde functional group and the carbon-bromine bond. The choice of reaction conditions dictates which site is modified, allowing for a high degree of synthetic control.
Caption: Key derivatization strategies for this compound.
Part 1: Transformations of the Aldehyde Group
The aldehyde is an electrophilic center ripe for reactions that form new carbon-carbon and carbon-nitrogen bonds. Reductive amination is arguably the most impactful of these transformations in a drug discovery context.
Protocol 1: Reductive Amination for Benzylamine Synthesis
Scientific Rationale: Reductive amination is a robust and highly reliable method for synthesizing secondary and tertiary amines.[5] The reaction proceeds in two steps: the initial formation of an iminium ion intermediate from the condensation of the aldehyde and an amine, followed by its immediate reduction by a mild hydride-based reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is selective for the iminium ion over the starting aldehyde, preventing the unwanted formation of alcohol byproducts. This one-pot procedure is highly efficient and tolerates a wide variety of functional groups.[5][6]
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Amine Addition: Add the desired primary or secondary amine (1.1-1.2 equiv.). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (Et₃N) (1.1 equiv.) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to control any potential exotherm.
-
Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 2-16 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Data Presentation: Reductive Amination Parameters
| Component | Example Reagent(s) | Molar Equiv. | Role & Rationale |
| Aldehyde | This compound | 1.0 | Electrophile |
| Amine | Benzylamine, Morpholine, Aniline | 1.1 - 1.2 | Nucleophile; introduces desired R-group |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.5 | Selectively reduces iminium ion intermediate |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE) | - | Anhydrous, aprotic solvent to facilitate imine formation |
| Temperature | Room Temperature | - | Mild conditions preserve sensitive functional groups |
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond is the gateway to building molecular complexity through the formation of new C-C and C-N bonds. The electron-withdrawing nature of the ortho-trifluoromethoxy and aldehyde groups enhances the reactivity of the C-Br bond towards oxidative addition, a key step in palladium catalysis.[7]
Protocol 2: Suzuki-Miyaura Coupling for Biaryl Synthesis
Scientific Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound. Its popularity stems from its mild reaction conditions, high functional group tolerance (including aldehydes), and the commercial availability of a vast array of boronic acids and esters.[8] The choice of palladium catalyst, ligand, and base is critical for success, especially with potentially challenging substrates. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to promote the rate-limiting oxidative addition and facilitate the final reductive elimination step.[7]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Scalable Approach to the Synthesis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
2-Bromo-6-(trifluoromethoxy)benzaldehyde and its derivatives are pivotal building blocks in medicinal chemistry and materials science, largely due to the unique electronic properties conferred by the trifluoromethoxy group, which can enhance metabolic stability and bioavailability in drug candidates.[1] This document provides a comprehensive guide to the scale-up synthesis of this class of compounds, focusing on a robust and scalable protocol. We will delve into the strategic considerations behind the chosen synthetic route, offer a detailed step-by-step protocol, and address critical safety and purification aspects.
Introduction: The Significance of Trifluoromethoxylated Aromatics
The incorporation of fluorine-containing functional groups into organic molecules is a widely employed strategy in drug discovery to modulate physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest due to its strong electron-withdrawing nature and high lipophilicity. These characteristics can significantly influence a molecule's binding affinity to biological targets, membrane permeability, and resistance to metabolic degradation.[1][2] this compound serves as a versatile intermediate, with the aldehyde group allowing for a wide array of subsequent chemical transformations, and the bromine atom providing a handle for cross-coupling reactions.
Strategic Approach to Synthesis
Several synthetic routes can be envisioned for the preparation of this compound. Common strategies for the formylation of aryl halides include palladium-catalyzed methods, electrochemical approaches, and classical ortho-lithiation.[3][4][5] After careful consideration of scalability, reagent availability, and reaction robustness, this guide will focus on a strategy involving directed ortho-lithiation followed by formylation .
Rationale for a Directed Ortho-Lithiation Strategy
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings.[6] In this case, the trifluoromethoxy group can act as a directing group, facilitating the deprotonation of the adjacent ortho position by a strong lithium base. This approach offers high regioselectivity, avoiding the formation of other isomers that can be problematic to separate. While palladium-catalyzed formylations are elegant, they often require expensive catalysts and ligands, and the removal of residual palladium to pharmaceutical-grade levels can be challenging on a large scale.[3][4]
The overall synthetic strategy is depicted below:
Figure 1: High-level workflow for the synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 1-Bromo-3-(trifluoromethoxy)benzene | ≥98% | Sigma-Aldrich | Starting material |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Highly reactive, handle under inert gas |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Fisher Scientific | Dry over molecular sieves or sodium/benzophenone |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich | Store over molecular sieves |
| Diethyl Ether | ACS Grade | VWR | For extraction |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Grade | VWR | For quenching |
| Brine (Saturated NaCl solution) | ACS Grade | VWR | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying |
| Silica Gel | 230-400 mesh | VWR | For column chromatography |
| Hexanes | ACS Grade | VWR | Eluent for chromatography |
| Ethyl Acetate | ACS Grade | VWR | Eluent for chromatography |
Equipment
-
Three-neck round-bottom flask (appropriately sized for the scale)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Septa and needles
-
Inert gas (Argon or Nitrogen) supply with a bubbler
-
Dry ice/acetone or cryocooler for low-temperature bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography or distillation apparatus
Step-by-Step Procedure
--- SAFETY FIRST ---
-
n-Butyllithium is pyrophoric and reacts violently with water. All manipulations must be performed under a dry, inert atmosphere.[7][8]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[9][10]
-
Perform the reaction in a well-ventilated fume hood.[11]
-
Have a Class D fire extinguisher readily available.
Reaction Setup:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas.
-
Assemble the three-neck flask with a magnetic stir bar, a low-temperature thermometer, a septum, and an inert gas inlet.
-
Maintain a positive pressure of inert gas throughout the reaction.
Lithiation and Formylation:
-
To the reaction flask, add 1-bromo-3-(trifluoromethoxy)benzene (1.0 eq).
-
Add anhydrous THF via syringe. Aim for a concentration of approximately 0.2-0.5 M.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours. The formation of the lithiated species may be accompanied by a color change.
-
In a separate, dry flask, take anhydrous DMF (1.5 eq) and cool it to 0 °C.
-
Slowly transfer the lithiated solution via cannula into the cold DMF, again maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
Work-up and Extraction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification
The crude product will likely be a yellow to brown oil. Purification can be achieved by one of the following methods, depending on the scale and desired purity:
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). The exact ratio should be determined by thin-layer chromatography (TLC) analysis.
-
-
Vacuum Distillation: For larger scales, vacuum distillation can be an effective method for obtaining high-purity material. The boiling point will be significantly lower than at atmospheric pressure.[12]
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 60-80% |
| Appearance | Colorless to pale yellow oil or solid |
| Purity (by GC/NMR) | >95% after purification |
| ¹H NMR (CDCl₃) | Aldehyde proton (CHO) ~10.4 ppm, aromatic protons in the region of 7.2-7.8 ppm. |
| ¹⁹F NMR (CDCl₃) | Singlet corresponding to the -OCF₃ group. |
| Storage | Store in a cool, dark place under an inert atmosphere. |
Safety and Handling
Chemical Hazards:
-
This compound: While specific data is limited, related compounds are known to cause skin and eye irritation.[8][9] Avoid inhalation and direct contact.[13]
-
n-Butyllithium: Pyrophoric and corrosive. Reacts violently with water.
-
Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. THF can form explosive peroxides upon prolonged exposure to air.[8]
Handling and Disposal:
-
Always work in a well-ventilated fume hood.[11]
-
Use appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[7]
-
Quench any residual n-butyllithium carefully with a suitable reagent (e.g., isopropanol) before disposal.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.[9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete lithiation due to moisture or low-quality n-BuLi. | Ensure all glassware and reagents are scrupulously dry. Titrate the n-BuLi solution before use. |
| Incomplete formylation. | Use freshly distilled or anhydrous grade DMF. Ensure sufficient equivalents are used. | |
| Multiple Products | Isomer formation due to incorrect lithiation temperature. | Maintain the lithiation temperature strictly at -78 °C. |
| Side reactions during formylation. | Add the lithiated species to the DMF, not the other way around, to maintain an excess of the formylating agent. | |
| Difficult Purification | Close-running impurities. | Optimize the eluent system for column chromatography. Consider a second purification step if necessary. |
Conclusion
The directed ortho-lithiation strategy presented here offers a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and moisture, researchers can obtain this valuable intermediate in good yield and high purity. Adherence to strict safety protocols is paramount when handling the pyrophoric and hazardous reagents involved in this synthesis. This protocol provides a solid foundation for the production of this key building block for applications in drug discovery and materials science.
References
- Chen, Y. -M., Zhu, S. -J., & Ji, S. -J. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters, 16(13), 3492–3495.
- Zhu, S., et al. (2014).
- Wang, F., et al. (2020). Electrochemical formylation of aryl halides by using DMF as a formyl source. New Journal of Chemistry.
- Qi, X., et al. (2025). Formylation of Aryl Halides with CO2: A Focus-Review. Journal of Chemistry Letters.
- Cao, H., et al. (2016).
- Apollo Scientific. (n.d.). 2-Bromo-6-(trifluoromethyl)
- Fisher Scientific. (2025). 3-Bromo-5-(trifluoromethoxy)
- BenchChem. (n.d.). 2-Bromo-6-(difluoromethoxy)benzaldehyde | 1404115-37-2.
- Thermo Fisher Scientific. (2025). p-(Trifluoromethoxy)
- Kasturi Aromatics. (n.d.).
- Fisher Scientific. (2025). o-(Trifluoromethyl)
- BenchChem. (n.d.). Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde.
- BenchChem. (n.d.). 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde | 1428234-81-4.
- Google Patents. (2014). CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.
- MedChemExpress. (n.d.). The Synthesis and Handling of 3-(Trifluoromethyl)benzaldehyde for Chemical Research.
- Google Patents. (2019).
- MedchemExpress.com. (n.d.). 3-(Trifluoromethyl)
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde.
- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
- Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2148.
- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Sigma-Aldrich. (n.d.). 2-Bromo-6-(trifluoromethyl)benzaldehyde | 1236141-95-9.
- Mortier, J. (n.d.).
- Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions--Importance of steric factors. Tetrahedron, 39(12), 1975-1981.
- Snieckus, V. (n.d.). Directed (ortho)
- Schlosser, M. (2005). Directed ortho metalation.
- Sigma-Aldrich. (n.d.). 2-Bromo-6-(trifluoromethyl)benzaldehyde | 1236141-95-9.
- Sigma-Aldrich. (n.d.). 2-Bromo-6-(trifluoromethyl)benzaldehyde | 1236141-95-9.
- Sigma-Aldrich. (n.d.). This compound | 1114809-17-4.
- Sunway Pharm Ltd. (n.d.). 2-bromo-6-(trifluoromethyl)benzaldehyde - CAS:1236141-95-9.
- Grygorenko, O., & Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry.
- Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2307.
- Tlili, A., & Billard, T. (2025). Multigram Laboratory Scale Synthesis of α-Trifluoromethoxy Carbonyl Compounds. Request PDF.
- BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 2-Bromomalonaldehyde.
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The Ascendant Role of Trifluoromethoxy-Substituted Benzaldehydes in Modern Drug Discovery: Application Notes and Protocols
Introduction: Beyond Trifluoromethyl—The Strategic Advantage of the Trifluoromethoxy Moiety
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. For decades, the trifluoromethyl (CF₃) group has been a workhorse for medicinal chemists, valued for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] However, the trifluoromethoxy (OCF₃) group is rapidly emerging from the shadow of its well-known cousin, offering a unique and often superior set of physicochemical properties that address some of the limitations of the CF₃ group.[3][4]
Trifluoromethoxy-substituted benzaldehydes, in particular, are gaining prominence as versatile and highly valuable building blocks in the synthesis of novel therapeutic agents. The OCF₃ group, often described as a "super-halogen," provides a distinct electronic profile and greater lipophilicity compared to the CF₃ group, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[5] This guide provides an in-depth exploration of the applications of trifluoromethoxy-substituted benzaldehydes in drug discovery, complete with detailed experimental protocols and the scientific rationale behind their use.
Physicochemical Properties and Their Implications in Drug Design
The decision to incorporate a trifluoromethoxy group into a drug candidate is driven by its profound impact on key molecular properties. Understanding these effects is crucial for leveraging this functional group to its full potential.
| Property | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) | Significance in Drug Discovery |
| Hansch Lipophilicity Parameter (π) | +0.88 | +1.04 | The higher lipophilicity of the OCF₃ group can enhance membrane permeability and improve oral bioavailability.[5] |
| Metabolic Stability | High | Very High | The C-F bonds in both groups are exceptionally strong, rendering them resistant to metabolic degradation. The OCF₃ group can offer even greater stability compared to the CF₃ group in certain metabolic pathways.[1] |
| Electronic Effect | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing | Modulates the pKa of nearby functional groups and can influence binding interactions with target proteins. |
| Bioisosterism | Bioisostere for chlorine and methyl groups | Bioisostere for trifluoromethyl, isopropyl, and other lipophilic groups | Allows for fine-tuning of structure-activity relationships (SAR) and can lead to improved potency and selectivity. |
Core Applications in the Synthesis of Bioactive Scaffolds
Trifluoromethoxy-substituted benzaldehydes are instrumental in the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential, particularly in the realm of oncology and inflammatory diseases.
Kinase Inhibitors: Targeting Dysregulated Signaling Pathways
Protein kinases are a critical class of enzymes that, when dysregulated, are major drivers of cancer and other diseases. The aldehyde functionality of trifluoromethoxy-substituted benzaldehydes provides a reactive handle for the construction of various kinase inhibitor scaffolds.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and final compounds using trifluoromethoxy-substituted benzaldehydes. These protocols are based on established synthetic routes for analogous trifluoromethyl-substituted compounds and are adapted with the understanding that the reactivity of the aldehyde is comparable.
Protocol 1: Synthesis of a Pyrazolopyrimidine-Based Kinase Inhibitor Core
This protocol details the synthesis of a pyrazolopyrimidine scaffold, a common core in many kinase inhibitors, through the condensation of a trifluoromethoxy-substituted benzaldehyde with an aminopyrazole.
Reaction Scheme:
Caption: Synthetic workflow for the formation of a pyrazolopyrimidine core.
Materials:
-
4-(Trifluoromethoxy)benzaldehyde (1.0 eq)
-
3-Aminopyrazole (1.1 eq)
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalytic amount, ~0.1 eq)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous ethanol in a round-bottom flask, add 3-aminopyrazole (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Ethanol: Used as a solvent that is relatively inert and has a suitable boiling point for the reaction. The use of an anhydrous solvent is important to prevent side reactions involving water.
-
Glacial Acetic Acid: Acts as a catalyst to facilitate the condensation reaction between the aldehyde and the amine.
-
Reflux: The elevated temperature increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.
Protocol 2: Synthesis of a Chalcone Derivative as an Anti-Cancer Agent Precursor
This protocol describes the Claisen-Schmidt condensation of a trifluoromethoxy-substituted benzaldehyde with an acetophenone derivative to yield a chalcone. Chalcones are known precursors for a variety of bioactive molecules, including those with anti-cancer properties.
Reaction Scheme:
Caption: Claisen-Schmidt condensation for the synthesis of a chalcone derivative.
Materials:
-
3-(Trifluoromethoxy)benzaldehyde (1.0 eq)
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
95% Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of 3-(trifluoromethoxy)benzaldehyde and 10 mmol of the substituted acetophenone in 40 mL of 95% ethanol.
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaOH (e.g., 10 mL of 40% aqueous solution) dropwise to the stirred mixture.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing 200 g of crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Causality Behind Experimental Choices:
-
Sodium Hydroxide: Acts as a base to deprotonate the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile.
-
Ice Bath: The initial cooling helps to control the exothermic reaction upon addition of the base.
-
Acidification: Neutralizes the excess base and protonates the resulting alkoxide to form the final chalcone product.
Visualization of a Relevant Signaling Pathway
The following diagram illustrates a simplified kinase signaling pathway that is often targeted by inhibitors synthesized from trifluoromethoxy-substituted benzaldehydes.
Caption: Simplified kinase signaling pathway and the point of inhibition.
Conclusion and Future Perspectives
Trifluoromethoxy-substituted benzaldehydes are undeniably valuable assets in the medicinal chemist's toolbox. Their unique physicochemical properties, particularly their enhanced lipophilicity and metabolic stability, offer a compelling advantage in the design of next-generation therapeutics. The protocols outlined in this guide provide a foundational framework for the synthesis of diverse and complex molecular scaffolds. As our understanding of the nuanced effects of the trifluoromethoxy group on drug-target interactions and pharmacokinetic profiles continues to grow, we can anticipate that these versatile building blocks will play an increasingly pivotal role in the discovery and development of innovative medicines for a wide range of diseases.
References
- Molecules. (2025).
- PubMed. (2025).
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- Expert Insights. (n.d.). Applying 4-(Trifluoromethoxy)benzaldehyde in Your Synthesis. [Link]
- PMC. (2022).
- ResearchGate. (2025). (PDF)
- Chinese Chemical Letters. (2022). Fluorine-containing drugs approved by the FDA in 2021. [Link]
- Semantic Scholar. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]
- ResearchGate. (n.d.). Examples of drugs bearing trifluoromethyl groups (highlighted in green).... [Link]
- OUCI. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl buildi.... [Link]
- Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
- PMC. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. [Link]
- ResearchGate. (n.d.).
- Request PDF. (2025).
- ResearchGate. (n.d.).
- BEPLS. (2021).
- PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
Sources
Application Note: 2-Bromo-6-(trifluoromethoxy)benzaldehyde as a Strategic Building Block for the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors remains a primary focus of modern drug discovery. This document details the strategic application of 2-Bromo-6-(trifluoromethoxy)benzaldehyde, a highly functionalized synthetic building block, in the design and synthesis of novel kinase inhibitors. We provide an in-depth analysis of the molecule's structural features, detailed protocols for its conversion into a privileged heterocyclic scaffold, and subsequent diversification to generate a library of potential inhibitors. The rationale behind the synthetic strategy and the significance of the trifluoromethoxy group in medicinal chemistry are also discussed.
The Strategic Value of this compound
The utility of this compound in medicinal chemistry stems from its unique combination of three strategically positioned functional groups, each offering a distinct advantage for constructing complex, drug-like molecules.
-
The Aldehyde Group: This versatile functional group serves as a key handle for constructing a wide variety of heterocyclic systems that form the core of many kinase inhibitors.[1] It readily participates in condensation and cyclization reactions to build scaffolds such as pyrimidines, pyridines, and imidazoles.
-
The Bromo Substituent: The bromine atom at the 2-position is an ideal anchor for palladium-catalyzed cross-coupling reactions.[2] This allows for the late-stage introduction of diverse aryl and heteroaryl moieties, a cornerstone of modern library synthesis for exploring structure-activity relationships (SAR). Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination enable rapid scaffold diversification.[2][3]
-
The Trifluoromethoxy (OCF₃) Group: The incorporation of fluorine-containing groups is a well-established strategy in drug design to enhance key pharmaceutical properties.[4] The trifluoromethoxy group, in particular, is highly valued for its ability to:
-
Increase Metabolic Stability: It can block potential sites of metabolism, increasing the compound's half-life.[4][5]
-
Enhance Lipophilicity: This can improve cell membrane permeability and bioavailability.[5]
-
Modulate pKa and Binding Interactions: The strong electron-withdrawing nature of the OCF₃ group can influence the electronics of the entire molecule and participate in favorable interactions within the kinase ATP-binding site.[4]
-
The ortho-relationship between the bromo and trifluoromethoxy groups introduces specific steric and electronic effects that can be exploited to control reactivity and influence the final conformation of the inhibitor, potentially leading to enhanced potency and selectivity.
Synthetic Strategy: From Building Block to Inhibitor Library
Our proposed synthetic strategy involves a two-stage process: first, the construction of a core heterocyclic scaffold, followed by a diversification step to generate a library of final compounds. We will use the synthesis of a pyrazolopyrimidine, a well-established kinase inhibitor scaffold, as a representative example.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-6-(trifluoromethoxy)benzaldehyde
This technical support guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura coupling of 2-Bromo-6-(trifluoromethoxy)benzaldehyde. This substrate presents a unique set of challenges due to the steric hindrance imposed by the two ortho-substituents and the electronic-withdrawing nature of the trifluoromethoxy and aldehyde groups. This guide is designed for researchers, chemists, and drug development professionals seeking to improve reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: I am seeing no conversion or very low yield in my reaction. What are the most common initial culprits?
A1: For a challenging substrate like this, low or no conversion typically points to issues with the catalytic cycle, specifically the oxidative addition step. The C-Br bond in your starting material is sterically shielded by the adjacent trifluoromethoxy group and the aldehyde.
-
Inactive Catalyst: The palladium(0) active species may not be generating efficiently, or it may have been deactivated. Ensure your palladium source is of good quality and that the phosphine ligands have not been oxidized. Consider using a pre-catalyst that is more stable and reliably generates the active Pd(0) species in situ.
-
Insufficiently Active Ligand: Standard ligands like PPh₃ may not be suitable. The steric bulk at the ortho positions necessitates the use of highly active, bulky, and electron-rich phosphine ligands, such as biarylphosphine ligands (e.g., SPhos, XPhos) or other specialty ligands designed for difficult couplings.
-
Base Incompatibility: The choice of base is critical. An inappropriate base might not be strong enough to facilitate the transmetalation step or could be sterically hindered itself.
Q2: My reaction is producing significant amounts of a de-brominated byproduct, 2-(trifluoromethoxy)benzaldehyde. What causes this?
A2: The formation of the de-brominated (hydrodebromination) byproduct is a common side reaction in Suzuki couplings. It often occurs when the catalytic cycle is stalled after the oxidative addition step. The resulting Ar-Pd(II)-Br intermediate can undergo reaction with trace water or other proton sources, leading to the unwanted byproduct. This is particularly prevalent with electron-deficient aryl halides. To mitigate this, ensure your solvent and reagents are anhydrous and consider using a stronger, non-aqueous base.
Q3: I am observing the formation of a homocoupled biaryl product from my boronic acid. How can I prevent this?
A3: Boronic acid homocoupling is often promoted by the presence of oxygen and can be catalyzed by palladium. To minimize this side reaction:
-
Thoroughly Degas: Ensure your reaction mixture is rigorously degassed before heating. This is typically done by several cycles of vacuum and backfilling with an inert gas like argon or nitrogen.
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the boronic acid (typically 1.1-1.3 equivalents).
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Q4: Can the aldehyde group cause any side reactions?
A4: Yes, the aldehyde is a reactive functional group. Under certain conditions, it can participate in side reactions. For instance, with very strong bases and high temperatures, you might see aldol condensation products, though this is less common under typical Suzuki conditions. More critically, some palladium/ligand systems can be sensitive to aldehydes. If you suspect an issue, you can protect the aldehyde as an acetal, perform the Suzuki coupling, and then deprotect it. However, a well-chosen catalyst system should be tolerant of the aldehyde.
Troubleshooting and Optimization Guide
This section provides a systematic approach to optimizing the Suzuki coupling of this compound. The key is to address the steric hindrance around the reaction center and ensure the electronic properties of the substrate are properly managed.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues with this specific coupling reaction.
Caption: A systematic workflow for troubleshooting the Suzuki coupling of a sterically hindered substrate.
Catalyst and Ligand Selection: The Key to Success
The primary hurdle for this substrate is overcoming the steric hindrance to facilitate the oxidative addition of the palladium catalyst to the C-Br bond.
Mechanism Insight: The oxidative addition is the rate-limiting step for many Suzuki couplings involving aryl chlorides and bromides. Bulky, electron-rich phosphine ligands are essential as they coordinate to the palladium center, increase its electron density, and promote the cleavage of the C-Br bond. Furthermore, their steric bulk facilitates the final reductive elimination step to release the product.
Recommendations:
-
Palladium Source: Move beyond Pd(PPh₃)₄. Use air-stable palladium(II) pre-catalysts that form the active Pd(0) species in a controlled manner. Examples include Pd(OAc)₂, PdCl₂(dppf), or specialized pre-catalysts like those from the Buchwald group (e.g., XPhos-Pd-G3).
-
Ligand Choice: This is the most critical parameter to screen. Standard monodentate or bidentate phosphine ligands will likely fail. Focus on bulky biarylphosphine ligands.
Table 1: Recommended Ligand Screening for this compound
| Ligand | Structure Type | Key Advantages | Typical Loading (mol%) |
| XPhos | Bulky Biarylphosphine | Excellent for sterically hindered aryl bromides. Promotes fast reductive elimination. | 1-4 |
| SPhos | Bulky Biarylphosphine | Highly active for a broad range of substrates, including electron-deficient ones. | 1-4 |
| RuPhos | Bulky Biarylphosphine | Often effective when other ligands fail, particularly for highly hindered systems. | 1-4 |
| cataCXium® A | Di-adamantylalkylphosphine | Very bulky and electron-rich, good for challenging couplings. | 2-5 |
Base and Solvent System Optimization
The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium. The solvent must be compatible with the chosen base and facilitate the dissolution of all reaction components.
Recommendations:
-
Bases: Weak bases like Na₂CO₃ are often insufficient for this type of transformation. More potent inorganic bases are required.
-
K₃PO₄ (Potassium Phosphate): An excellent all-around base for Suzuki couplings. It is strong enough to promote transmetalation but generally does not cause significant side reactions. Often used with aqueous solvent mixtures.
-
Cs₂CO₃ (Cesium Carbonate): A very strong and effective base, particularly useful in anhydrous conditions with polar aprotic solvents. Its high solubility in organic solvents can be an advantage.
-
-
Solvents: The choice of solvent is often tied to the base.
-
Toluene or Dioxane: Excellent choices for running the reaction under anhydrous conditions, often paired with Cs₂CO₃ or K₃PO₄.
-
Toluene/Water or Dioxane/Water mixtures: When using K₃PO₄, a small amount of water can increase the solubility of the base and accelerate the reaction. A typical ratio is 10:1 organic solvent to water.
-
2-MeTHF (2-Methyltetrahydrofuran): A greener and often effective alternative to THF or dioxane.
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism helps in diagnosing issues. The diagram below highlights the key steps. For your specific substrate, the Oxidative Addition is the most challenging step due to steric hindrance.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Experimental Protocols
Protocol 1: General Starting Conditions for Screening
This protocol provides a robust starting point for optimization.
-
Reagent Setup: To a dry Schlenk flask under an argon atmosphere, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), the ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 3.0 equivalents).
-
Addition of Reactants: Add this compound (1.0 equivalent) and the desired boronic acid or ester (1.2 equivalents).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, to make a 0.1 M solution with respect to the aryl bromide).
-
Degassing: Subject the sealed flask to three cycles of vacuum followed by backfilling with argon to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture in an oil bath to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS every 1-2 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimization and Troubleshooting
If the starting conditions are not optimal, systematically vary the parameters as outlined in the troubleshooting guide.
-
Parameter to Vary: Change only one parameter at a time (e.g., change the ligand but keep the base, solvent, and temperature the same).
-
Screening Matrix: Set up a parallel screen of conditions if you have the equipment. For example, screen XPhos, SPhos, and RuPhos simultaneously.
-
Temperature: If the reaction is clean but slow, consider increasing the temperature to 110 °C. If side products are observed, try lowering the temperature to 80 °C.
References
- Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides Source: Angewandte Chemie Intern
- Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amid
- Title: The Suzuki-Miyaura cross-coupling reaction: a personal perspective from the 2010 Nobel Prize lecture Source: Pure and Applied Chemistry URL:[Link]
- Title: The Mechanism of the Suzuki–Miyaura Reaction Source: The Journal of Organic Chemistry URL:[Link]
- Title: A Family of Highly Active Palladium Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl and Aryl Chlorides and Bromides Source: The Journal of Organic Chemistry URL:[Link]
- Title: Suzuki-Miyaura Cross-Coupling Reactions of Aryl and Heteroaryl Halides with Potassium Organotrifluoroborate Salts Source: N
Technical Support Center: Formylation of Bromo-Trifluoromethoxy Benzene
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the formylation of bromo-trifluoromethoxy benzene. Our goal is to equip you with the scientific rationale and practical guidance needed to navigate the complexities of this transformation, ensuring the integrity and success of your experiments.
Introduction: Navigating the Formylation of a Dually Substituted Arene
The introduction of a formyl group onto an aromatic ring is a cornerstone of organic synthesis, providing a gateway to a multitude of valuable derivatives. However, the formylation of a substrate like bromo-trifluoromethoxy benzene presents unique challenges due to the competing electronic and steric influences of the bromo and trifluoromethoxy substituents. Understanding these interactions is paramount to controlling regioselectivity and mitigating side reactions. This guide will delve into the two most common formylation strategies for this substrate: Electrophilic Aromatic Substitution (Vilsmeier-Haack reaction) and Directed ortho-Metalation (DoM), providing expert insights to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the expected regioisomers from the formylation of 1-bromo-3-(trifluoromethoxy)benzene?
The regiochemical outcome is highly dependent on the chosen formylation method.
-
Vilsmeier-Haack Reaction (Electrophilic Aromatic Substitution): Both the bromo and trifluoromethoxy groups are ortho, para-directing.[1][2][3] The trifluoromethoxy group is a deactivating substituent due to its strong inductive electron-withdrawing nature, though the oxygen lone pairs allow for resonance donation to the ortho and para positions.[2] The bromine atom is also a deactivating, ortho, para-director.[3] Given the substitution pattern of 1-bromo-3-(trifluoromethoxy)benzene, the potential sites for formylation are C2, C4, and C6. Steric hindrance from the bromine atom may disfavor substitution at the C2 position. The directing influences of both groups converge at the C4 and C6 positions. Therefore, a mixture of 2-bromo-4-(trifluoromethoxy)benzaldehyde and 2-bromo-6-(trifluoromethoxy)benzaldehyde is expected, with the major isomer being influenced by the subtle interplay of electronic and steric factors.
-
Directed ortho-Metalation (DoM): In this approach, an organolithium reagent is used to deprotonate a position ortho to a directing metalation group (DMG).[4][5] The trifluoromethoxy group is a more effective DMG than the bromo group.[6][7] Therefore, lithiation will preferentially occur at the positions ortho to the trifluoromethoxy group, which are C2 and C4. Subsequent quenching with a formylating agent like N,N-dimethylformamide (DMF) will yield a mixture of 2-bromo-4-(trifluoromethoxy)benzaldehyde and 4-bromo-2-(trifluoromethoxy)benzaldehyde. The ratio of these products will be influenced by steric hindrance and the precise reaction conditions.
Q2: Is the trifluoromethoxy group stable under typical formylation conditions?
Yes, the trifluoromethoxy group is generally robust and stable under both the acidic conditions of the Vilsmeier-Haack reaction and the basic conditions of directed ortho-metalation.[8][9] Unlike the trifluoromethyl group, which can be susceptible to hydrolysis under harsh basic conditions, the trifluoromethoxy group exhibits greater stability.[10]
Q3: What are the most common side reactions to be aware of?
The primary side reactions of concern are:
-
Formation of multiple regioisomers: As discussed in Q1, obtaining a single regioisomer can be challenging, particularly with the Vilsmeier-Haack reaction.
-
Debromination: This is a significant risk, especially during directed ortho-metalation. Lithium-halogen exchange is a known side reaction when treating aryl bromides with organolithium reagents, which would lead to the formation of trifluoromethoxy-substituted benzaldehyde derivatives lacking the bromine atom.[6][11][12]
-
Incomplete reaction: Due to the deactivating nature of both the bromo and trifluoromethoxy groups, the aromatic ring is electron-deficient, which can lead to sluggish or incomplete reactions under electrophilic aromatic substitution conditions.[13][14]
-
Polyformylation: While less common with deactivated rings, under forcing conditions, the introduction of a second formyl group is a possibility.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Formation | Insufficient reactivity of the substrate: The combined deactivating effect of the bromo and trifluoromethoxy groups makes the ring electron-poor and less susceptible to electrophilic attack.[13][14] | For Vilsmeier-Haack: Increase the reaction temperature and/or reaction time. Consider using a more potent formylating system, such as dichloromethyl methyl ether with a strong Lewis acid.[15][16] For Directed ortho-Metalation: Ensure your organolithium reagent is of high quality and accurately titrated. Use an additive like TMEDA to increase the basicity of the organolithium reagent.[5] |
| Formation of an Undesired Mixture of Isomers | Competing directing effects: Both substituents direct to multiple positions.[1][2] | For Vilsmeier-Haack: Isomer separation will likely be necessary. Chromatographic purification is the most common approach. For Directed ortho-Metalation: To favor a specific isomer, consider using a bulky organolithium base to enhance steric differentiation between the C2 and C4 positions. |
| Significant Amount of Debrominated Byproduct | Lithium-halogen exchange: This is a common side reaction with aryl bromides and organolithium reagents.[6][11] | For Directed ortho-Metalation: Perform the reaction at a very low temperature (e.g., -78 °C) to disfavor lithium-halogen exchange. Use a hindered lithium amide base like LDA instead of an alkyllithium, as it is less prone to halogen exchange.[6] |
| Product is Difficult to Purify | Presence of unreacted starting material and isomeric byproducts. Formation of acidic impurities from the hydrolysis of the Vilsmeier reagent or quenching. | Purify the crude product using column chromatography on silica gel. Common impurities in aldehydes, such as corresponding carboxylic acids, can be removed by washing with a mild aqueous base like sodium bicarbonate solution during workup.[17][18] Crystallization can also be an effective purification technique. |
Experimental Protocols
Protocol 1: Formylation via Vilsmeier-Haack Reaction
This protocol aims to formylate 1-bromo-3-(trifluoromethoxy)benzene using a standard Vilsmeier-Haack procedure. Be aware that this may produce a mixture of isomers.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[19][20]
-
Reaction: Add a solution of 1-bromo-3-(trifluoromethoxy)benzene (1 equivalent) in a minimal amount of dry solvent (e.g., dichloromethane) to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the isomeric products.
Protocol 2: Formylation via Directed ortho-Metalation
This protocol utilizes directed ortho-metalation to achieve formylation, which may offer different regioselectivity compared to the Vilsmeier-Haack reaction.
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-bromo-3-(trifluoromethoxy)benzene (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 3 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the key steps in the Vilsmeier-Haack and Directed ortho-Metalation formylation pathways for 1-bromo-3-(trifluoromethoxy)benzene.
Caption: Directed ortho-Metalation pathway and potential side reaction.
References
- Directed (ortho) Metallation.
- Directed ortho metalation - Wikipedia.
- Directed Metalation: A Survival Guide - Baran Lab.
- Directed Ortho Metalation (DOM) - Organic Chemistry Portal.
- the effect of varying directing group orientation on competitive efficiencies for a series of tertiary amide, secondary amide, and alkoxide directed ortho lithiations | Journal of the American Chemical Society.
- The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions | Request PDF - ResearchGate.
- Vilsmeier-Haack Reaction - NROChemistry.
- The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing).
- Electrophilic aromatic directing groups - Wikipedia.
- Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor.
- VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 - YouTube.
- Halogenation through Deoxygenation of Alcohols and Aldehydes | Organic Letters - ACS Publications.
- Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance - Aakash Institute.
- Lateral Lithiation Reactions Promoted by Heteroatomic Substituents - ResearchGate.
- Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution - Wipf Group.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier-Haack Reaction - Chemistry Steps.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Dehalogenation - Wikipedia.
- Vilsmeier–Haack reaction - Wikipedia.
- Formylation - Common Conditions.
- Vilsmeier-Haack Reaction - J&K Scientific LLC.
- Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH.
- US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents.
- Reactions of alkyl-lithium compounds with aryl halides - RSC Publishing.
- A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed.
- (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry - ResearchGate.
- General procedures for the purification of Aldehydes - Chempedia - LookChem.
- Lateral Lithiation Reactions Promoted by Heteroatomic Substituents.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal.
- Please suggest a method to purify an aromatic aldehyde after an SNAr reaction..
- 17.3: Halogenation of Aldehydes and Ketones - Chemistry LibreTexts.
- Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC - NIH.
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dehalogenation - Wikipedia [en.wikipedia.org]
- 12. Reactions of alkyl-lithium compounds with aryl halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Formylation - Common Conditions [commonorganicchemistry.com]
- 16. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 20. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 21. Directed Ortho Metalation [organic-chemistry.org]
Purification challenges of 2-Bromo-6-(trifluoromethoxy)benzaldehyde
A9: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. [14][15]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [15]Avoid inhalation of vapors and contact with skin and eyes. [14]In case of spills, absorb with an inert material and dispose of it as hazardous waste according to local regulations. [14]
References
- Royal Society of Chemistry. (n.d.). A sensitive, rapid and highly efficient low thermal mass (LTM GC) method for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. Analytical Methods.
- SIELC Technologies. (n.d.). Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column.
- Magritek. (n.d.). Application Note 10: Column Chromatography.
- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde.
- Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube.
- Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 4. asahilab.co.jp [asahilab.co.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. 2-Bromo-6-(trifluoromethyl)benzaldehyde | 1236141-95-9 [sigmaaldrich.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Synthesis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of organic synthesis.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a unique set of challenges primarily due to the electronic properties and steric hindrance imposed by the substituents on the aromatic ring. The trifluoromethoxy group, while a valuable moiety in medicinal chemistry, can influence the reactivity of the aromatic ring in complex ways. The most logical and efficient synthetic route is a directed ortho-lithiation of the readily available starting material, 1-bromo-3-(trifluoromethoxy)benzene, followed by formylation. This approach offers high regioselectivity, which is crucial for obtaining the desired product in high yield.
This guide will focus on troubleshooting and optimizing this specific synthetic pathway.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of this compound via directed ortho-lithiation and formylation.
Question 1: My lithiation reaction is not proceeding, or I am observing very low conversion of my starting material. What are the likely causes?
Answer:
Failure to initiate or achieve complete lithiation is a common hurdle in organolithium chemistry. The primary culprits are almost always related to reaction conditions and reagent quality. Here’s a systematic approach to troubleshooting this issue:
-
Moisture and Air Sensitivity: Organolithium reagents like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are extremely potent bases and nucleophiles, making them highly reactive towards atmospheric moisture and oxygen.[1][2]
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under a high vacuum or by oven-drying at >150 °C for several hours and cooling under an inert atmosphere (e.g., argon or nitrogen). All solvents, especially tetrahydrofuran (THF), must be anhydrous. It is best practice to use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone).
-
-
Reagent Quality: The concentration of commercially available n-BuLi solutions can decrease over time.
-
Solution: It is highly recommended to titrate the n-BuLi solution before use to determine its exact molarity. A common and reliable method is the double titration method described by Kofron and Baclawski.[3]
-
-
Insufficient Basicity: While n-BuLi is a strong base, for some substrates, a more potent base or the addition of a co-solvent can enhance the rate of deprotonation.
-
Reaction Temperature: While lithiation is typically performed at low temperatures to avoid side reactions, the initial deprotonation may require a slightly higher temperature to overcome the activation energy.
-
Solution: Start the reaction at -78 °C (dry ice/acetone bath). If no reaction is observed (as monitored by TLC or in-process analysis), allow the reaction to slowly warm to -40 °C or even -20 °C for a short period before cooling it back down for the electrophilic quench.
-
Question 2: I am forming the desired product, but the yield is consistently low, and I have a significant amount of a major byproduct. What could this byproduct be?
Answer:
Low yields in this synthesis are often due to competing side reactions. The most probable byproduct is the debrominated starting material, 1-(trifluoromethoxy)benzene.
-
Lithium-Halogen Exchange: A common side reaction with aryl bromides and organolithium reagents is lithium-halogen exchange.[5] In this case, the n-BuLi can react with the bromine atom of 1-bromo-3-(trifluoromethoxy)benzene to form 1-lithio-3-(trifluoromethoxy)benzene and n-butyl bromide. Quenching of this species with residual protons from the solvent or during workup will lead to 1-(trifluoromethoxy)benzene.
-
Solution: To minimize lithium-halogen exchange, use a less nucleophilic but still strongly basic lithium amide, such as LDA. LDA is known to favor deprotonation over halogen exchange, especially at low temperatures.[6][7] If you must use n-BuLi, ensure the reaction is kept at a very low temperature (≤ -78 °C).
-
-
Proton Quenching of the Lithiated Intermediate: If the desired ortho-lithiated intermediate is formed but is inadvertently quenched by a proton source before the addition of the formylating agent, you will regenerate the starting material.
-
Solution: This again highlights the critical need for strictly anhydrous conditions. Ensure that the DMF used for formylation is also anhydrous.
-
Question 3: My reaction seems to work, but I end up with a complex mixture of products that is difficult to purify. What are the possible side reactions during the formylation step?
Answer:
The formylation step, while seemingly straightforward, can also be a source of impurities if not performed correctly.
-
Addition of the Organolithium to the Formylated Product: The newly formed aldehyde is also an electrophile. If the addition of the formylating agent is too slow or if there is a localized high concentration of the organolithium species, it can react with the product aldehyde to form a secondary alcohol after workup.
-
Solution: Add the anhydrous DMF as a solution in anhydrous THF dropwise to the cold (-78 °C) solution of the lithiated intermediate. This ensures that the DMF is always in excess relative to the organolithium species. It is also crucial to maintain a low temperature during the addition.
-
-
Incomplete Hydrolysis of the Intermediate: The reaction of the organolithium with DMF initially forms a tetrahedral intermediate (a lithium alkoxide). This intermediate must be hydrolyzed during the aqueous workup to yield the aldehyde.[8][9]
-
Solution: Ensure that the reaction mixture is quenched with a sufficient amount of an aqueous acid (e.g., 1 M HCl or saturated aqueous NH₄Cl). Stir the mixture vigorously during the quench to ensure complete hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the trifluoromethoxy group in the directed ortho-lithiation?
A1: The trifluoromethoxy group is considered a moderate directing group for ortho-lithiation.[10] The oxygen atom's lone pairs can coordinate with the lithium atom of the organolithium reagent, bringing the base in close proximity to the ortho-protons and facilitating their abstraction. This is known as the complex-induced proximity effect (CIPE).[11] In the case of 1-bromo-3-(trifluoromethoxy)benzene, both the bromine and the trifluoromethoxy group will direct the lithiation to the C2 position, leading to high regioselectivity.
Q2: Which base is better for this reaction, n-BuLi or LDA?
A2: For this specific substrate, LDA is the recommended base. While n-BuLi is a stronger base, it has a higher propensity to undergo lithium-halogen exchange with aryl bromides.[5][6] LDA is a non-nucleophilic strong base that will favor the desired deprotonation at the ortho-position, thus minimizing the formation of the debrominated byproduct.[7]
Q3: What is the optimal temperature for the lithiation and formylation steps?
A3: Both steps should be carried out at low temperatures, typically -78 °C (a dry ice/acetone bath). This is crucial to prevent side reactions such as lithium-halogen exchange, reaction of the organolithium with the THF solvent, and over-addition to the product aldehyde.[1][4]
Q4: How can I purify the final product, this compound?
A4: The primary methods for purification are column chromatography on silica gel and recrystallization.
-
Column Chromatography: A gradient of ethyl acetate in hexanes is typically effective for separating the product from nonpolar byproducts and any remaining starting material.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate) can be used to obtain highly pure material.
-
Bisulfite Adduct Formation: For stubborn impurities, aldehydes can be purified by forming a solid bisulfite adduct, which can be filtered off and then hydrolyzed back to the pure aldehyde.[12][13]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a "best-practice" procedure based on analogous reactions and established principles of directed ortho-lithiation.
Materials:
-
1-Bromo-3-(trifluoromethoxy)benzene
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (solution in hexanes, freshly titrated)
-
Anhydrous N,N-dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (HPLC grade)
Procedure:
-
Preparation of LDA: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (appropriate volume for a 0.5 M solution) and cool to -78 °C. To this, add diisopropylamine (1.1 equivalents) via syringe. Then, add n-BuLi (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 1-bromo-3-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF dropwise via a syringe pump over 30 minutes. Ensure the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Formylation: To the cold solution of the lithiated species, add anhydrous DMF (1.5 equivalents) dropwise via syringe. Again, maintain the internal temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.
-
Workup: Quench the reaction by slowly adding 1 M HCl at -78 °C until the solution is acidic. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with water, saturated aqueous NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Table 1: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | Moisture; Poor reagent quality; Insufficient basicity; Low temperature | Rigorously dry all glassware and solvents; Titrate n-BuLi; Use a stronger base (s-BuLi) or an additive (TMEDA); Allow reaction to warm slightly (-40 °C) |
| Major byproduct is 1-(trifluoromethoxy)benzene | Lithium-halogen exchange | Use LDA instead of n-BuLi; Maintain very low reaction temperature (≤ -78 °C) |
| Complex product mixture | Over-addition to the aldehyde; Incomplete hydrolysis | Add DMF dropwise to the lithiated species; Ensure a thorough acidic quench |
| Difficult purification | Close-running impurities | Use high-resolution column chromatography; Consider recrystallization or bisulfite adduct formation |
Visualizations
Diagram 1: Synthetic Pathway
Caption: Overall synthetic route to the target molecule.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122. [Link]
- Chem-Station. Vilsmeier-Haack Reaction.
- Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]
- Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Wikipedia.
- Baran, P. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
- Schall, A.; Reiser, O. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis2007, 25, 585-604.
- NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. [Link]
- Organic Chemistry Portal. Formylation - Common Conditions. Organic Chemistry Portal. [Link]
- Myers, A. G. Organolithium Reagents. Myers Research Group, Harvard University. [Link]
- Al-Zoubi, R. M.
- n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. Chemistry Hall. 2023.
- Myers, A. G. Directed (ortho) Metallation. Myers Research Group, Harvard University. [Link]
- Chadwick, S. T.; Ramirez, A.; Collum, D. B. Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility. J. Am. Chem. Soc.2012, 134 (43), 17991–18000.
- Reddit. Purifying aldehydes? r/chemistry. 2015. [Link]
- ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- Bailey, W. F.; Punzalan, E. R. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. J. Org. Chem.2006, 71 (7), 2883-2886.
- Mortier, J. Directed Ortho Metalation. Jacques Mortier - Unblog.fr. [Link]
- Wikipedia. n-Butyllithium. Wikipedia. [Link]
- Bailey, W. F.; Luderer, M. R. n-Butyllithium.
- Narasimhan, N. S.; Chandrachood, P. S. Mechanism of aromatic lithiation reactions--Importance of steric factors. J. Chem. Soc., Perkin Trans. 11979, 1341-1343.
- Luliński, S.; Serwatowski, J. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. J. Org. Chem.2003, 68 (24), 9384-9388.
- ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?.
- Chemistry LibreTexts. 19.
- Movassaghi, M.; Schmidt, M. A. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. J. Vis. Exp.2018, (134), e57452.
- Chemistry LibreTexts. 23.
- Mettler Toledo. Lithiation and Organolithium Reactions. Mettler Toledo. [Link]
- van der Zee, J. A.; van der Heide, F. R.; Wynberg, H. Alkylation–reduction of aromatic ketones and aldehydes. A convenient synthesis of aromatic hydrocarbons. J. Chem. Soc., Chem. Commun.1980, (21), 1032-1033.
- PubChem. 1-Bromo-3-(trifluoromethoxy)benzene. PubChem. [Link]
- LookChem. 1-Bromo-4-(trifluoromethoxy)benzene. LookChem. [Link]
Sources
- 1. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 2. mt.com [mt.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. uwindsor.ca [uwindsor.ca]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. baranlab.org [baranlab.org]
- 12. reddit.com [reddit.com]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct formation in 2-Bromo-6-(trifluoromethoxy)benzaldehyde reactions
Technical Support Center: 2-Bromo-6-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but electronically complex building block. Our goal is to provide practical, field-tested insights to help you anticipate and resolve common experimental challenges, thereby optimizing your synthetic outcomes.
The unique substitution pattern of this molecule—a reactive aldehyde, a sterically demanding ortho-bromo group, and a potent electron-withdrawing ortho-trifluoromethoxy group—creates a specific set of reactivity challenges. This guide addresses these issues head-on in a direct question-and-answer format.
Troubleshooting Guide: Navigating Common Side Reactions
This section is dedicated to identifying and mitigating the formation of specific, frequently encountered byproducts.
Question 1: I'm attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) and observing significant formation of a major byproduct, 2-(trifluoromethoxy)benzaldehyde. What is causing this debromination, and how can I prevent it?
Answer:
The formation of the debrominated byproduct is a classic issue in cross-coupling reactions involving electron-deficient and sterically hindered aryl halides. This side reaction, known as hydrodehalogenation or reductive dehalogenation, stems from several potential causes within your catalytic cycle.[1][2]
Primary Causes & Solutions:
-
Base-Mediated Protonolysis: Strong bases can abstract protons from trace water, the solvent, or even the aldehyde itself, creating a proton source that quenches a key organopalladium intermediate (Ar-Pd(II)-X) before reductive elimination can occur.[1]
-
β-Hydride Elimination: If your coupling partner contains β-hydrogens, β-hydride elimination can form a palladium-hydride species (Pd-H), which is a potent reductant for your starting material.[1]
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of decomposition pathways leading to dehalogenation.[1]
Troubleshooting & Optimization Protocol:
| Parameter | Sub-Optimal Condition | Recommended Adjustment & Rationale |
| Base Selection | Strong, nucleophilic bases (e.g., NaOH, NaOEt) or overly strong non-nucleophilic bases (e.g., t-BuOK). | Switch to weaker, non-nucleophilic inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ .[1] These minimize proton source formation while still promoting transmetalation. |
| Reaction Conditions | Non-anhydrous solvents or reagents. | Use rigorously dried solvents and reagents. Water is a primary proton source for hydrodehalogenation.[1] Ensure the reaction is set up under a strictly inert atmosphere (Argon or N₂). |
| Temperature | High temperatures (e.g., >100 °C) leading to byproduct formation. | Screen a range of lower temperatures. While a higher temperature may be needed for activation, finding a balance is key. An optimal range is often 60–80 °C. |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃). | Employ bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ .[1] These accelerate the final, product-forming reductive elimination step, helping it outcompete the dehalogenation pathway. |
If these measures are insufficient, the aldehyde's reactivity may be the root cause. Protecting the aldehyde as a diethyl acetal is a robust strategy to prevent its interference and potential role as a proton source.[1]
Question 2: My reaction is conducted under basic conditions, and I'm isolating two unexpected products: 2-Bromo-6-(trifluoromethoxy)benzoic acid and 2-Bromo-6-(trifluoromethoxy)benzyl alcohol. Why is this happening?
Answer:
You are observing the classic Cannizzaro reaction .[3] This base-induced disproportionation is a characteristic reaction of aldehydes that lack α-hydrogens, such as this compound.[4][5] In this redox process, two molecules of the aldehyde react: one is oxidized to the carboxylic acid (as its carboxylate salt), and the other is reduced to the primary alcohol.[3][5]
This reaction is highly dependent on the nature and concentration of the base.
Causality and Prevention:
-
Cause: The use of a strong, nucleophilic base (e.g., NaOH, KOH, Ba(OH)₂) in a sufficient concentration to attack the electrophilic aldehyde carbonyl.[3][4][5] The resulting tetrahedral intermediate then transfers a hydride to a second aldehyde molecule.
-
Prevention: The most effective way to prevent the Cannizzaro reaction is to avoid strong, nucleophilic bases entirely.
-
If a base is required for your primary transformation, select a non-nucleophilic or sterically hindered base. Examples include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).
-
If strong basic conditions are unavoidable, consider protecting the aldehyde group before proceeding with the reaction.
-
Visualizing Key Byproduct Pathways
The following diagram illustrates the primary degradation pathways for this compound under common reaction conditions.
Caption: Major byproduct formation routes from the starting aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Due to the aldehyde's susceptibility to autoxidation, the compound should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container.[6] For long-term stability, refrigeration at 2-8°C is recommended, protected from light.
Q2: Is the trifluoromethoxy (-OCF₃) group stable to common reagents?
Yes, the trifluoromethoxy group is exceptionally stable under a wide range of acidic and basic conditions.[7] It is highly resistant to metabolic degradation and chemical cleavage, which is one of its primary advantages in medicinal chemistry.[8][9] You are far more likely to observe reactions at the aldehyde or bromo-substituent than cleavage of the C-O or C-F bonds in the -OCF₃ group.
Q3: How does the -OCF₃ group influence the reactivity of the aldehyde?
The trifluoromethoxy group is a potent electron-withdrawing group, more so than a trifluoromethyl group.[10] This has two major effects:
-
Increased Electrophilicity: It strongly deactivates the aromatic ring but makes the aldehyde's carbonyl carbon significantly more electron-poor and thus more reactive toward nucleophiles.
-
Acidity: It increases the acidity of any potential α-protons, though this specific molecule has none.
Q4: I need to perform a reaction on the bromo-substituent without affecting the aldehyde. What is the best general strategy?
The most robust and widely applicable strategy is to protect the aldehyde before carrying out your desired transformation on the bromo-substituent. Converting the aldehyde to a diethyl or ethylene glycol acetal is a common and effective method.[1] The acetal is stable to a wide range of non-acidic reagents used in cross-coupling, organometallic, and substitution reactions. It can then be easily deprotected using aqueous acid.
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol details the formation of the diethyl acetal, a crucial step for preventing aldehyde side reactions during subsequent transformations like cross-coupling.
Materials:
-
This compound
-
Triethyl orthoformate
-
Anhydrous Ethanol (EtOH)
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an Argon atmosphere, add this compound (1.0 eq).
-
Reagents: Add anhydrous ethanol (approx. 5-10 volumes) followed by triethyl orthoformate (1.5 - 2.0 eq).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (0.01 - 0.05 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be used directly in the next step or purified by flash column chromatography if necessary.
Troubleshooting Workflow Diagram
This decision tree provides a logical path for diagnosing problematic reactions.
Caption: A decision tree for troubleshooting common reaction issues.
References
- Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
- BYJU'S. Cannizzaro Reaction Mechanism. [Link]
- Wikipedia. Cannizzaro reaction. [Link]
- Quora. Can benzaldehyde be oxidised? [Link]
- Organic Chemistry Frontiers (RSC Publishing). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. [Link]
- SATHEE. Cannizzaro Reaction Mechanism. [Link]
- MDPI.
- RSC Publishing. Green Chemistry. [Link]
- Slideshare. Cannizaro's reaction benzaldehyde. [Link]
- Freie Universität Berlin Refubium.
- Misericordia Digital Commons.
- Wikipedia.
- National Institutes of Health (NIH). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. [Link]
- Taylor & Francis Online. Oxidation of Benzaldehyde to Benzoic Acid. [Link]
- Penn State Research Database.
- ResearchGate. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. [Link]
- Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
- Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
- Research With Rutgers. Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 5. byjus.com [byjus.com]
- 6. quora.com [quora.com]
- 7. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling with 2-Bromo-6-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for cross-coupling reactions involving 2-bromo-6-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this unique building block in their synthetic campaigns. Here, we provide field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the challenges associated with this sterically hindered and electronically complex substrate.
Introduction: Understanding the Substrate
This compound is a valuable synthetic intermediate, particularly in medicinal chemistry where the trifluoromethoxy (-OCF3) group can enhance metabolic stability and lipophilicity.[1][2] However, its structure presents a distinct set of challenges for palladium-catalyzed cross-coupling reactions.
-
Steric Hindrance: The bromine atom is flanked by two ortho substituents—the bulky trifluoromethoxy group and an aldehyde. This significant steric congestion can impede all steps of the catalytic cycle, from oxidative addition to reductive elimination.[3][4]
-
Electronic Effects: The -OCF3 and aldehyde groups are both electron-withdrawing. This property increases the electrophilicity of the aryl bromide, which can facilitate the initial oxidative addition step.[1] However, this benefit is often overshadowed by the severe steric hindrance.
-
Coordinating Functional Group: The aldehyde's oxygen atom can potentially coordinate to the palladium center, which may influence catalyst activity and stability.
This guide will help you select the appropriate catalyst system and conditions to overcome these challenges for various common cross-coupling reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst and condition selection for different cross-coupling reactions.
General Questions
Q1: What is the primary challenge when using this substrate and how do I address it?
The principal challenge is the severe steric hindrance around the reaction center. To achieve successful coupling, you must use a catalyst system specifically designed for sterically demanding substrates. This almost always involves the use of bulky, electron-rich phosphine ligands, such as the Buchwald biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos), or N-Heterocyclic Carbenes (NHCs).[3][5] These ligands form highly active, monoligated Pd(0) species that are less sterically encumbered and can accelerate the key steps of the catalytic cycle.[4]
Suzuki-Miyaura Coupling
Q2: What is the best starting point for a Suzuki-Miyaura coupling with this substrate?
For di-ortho-substituted substrates, a robust catalyst system is essential. Buchwald-type biarylphosphine ligands are highly effective.[6] A reliable starting point would be to use a second or third-generation (G2, G3) Buchwald precatalyst, which are air-stable and form the active catalyst efficiently.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
|---|---|---|
| Palladium Precatalyst | XPhos Pd G3 (2-5 mol%) | Air-stable, reliably forms the active monoligated Pd(0)-XPhos complex. Excellent for sterically hindered substrates.[3] |
| Ligand | (Included in precatalyst) | XPhos is a bulky, electron-rich ligand that accelerates both oxidative addition and reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases are effective. Finely powdering the base increases its surface area and reactivity.[5][7] |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O | Aprotic polar solvents are standard. A small amount of water helps dissolve the base and facilitates transmetalation.[3][7] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the steric barrier.[4] |
Buchwald-Hartwig Amination
Q3: Which catalyst system should I choose for a Buchwald-Hartwig amination?
The choice of ligand is critical and depends on the amine coupling partner. For sterically hindered aryl halides, ligands that are both bulky and feature a biphenyl scaffold are highly effective. The reaction is typically performed with a strong, non-nucleophilic base.
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
|---|---|---|
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common Pd(0) and Pd(II) sources that generate the active catalyst in situ with the added ligand.[8] |
| Ligand | RuPhos or BrettPhos (1.2-1.5x Pd) | These ligands are highly effective for coupling both primary and secondary amines to hindered aryl halides.[9][10] |
| Base | NaOt-Bu or K₃PO₄ (1.5-2.5 equiv.) | A strong base is required to deprotonate the amine or the intermediate Pd-amine complex.[8][11] |
| Solvent | Toluene or Dioxane | Anhydrous, deoxygenated aprotic solvents are essential for this reaction. |
| Temperature | 90-110 °C | Elevated temperatures are generally necessary to drive the reaction to completion. |
Sonogashira Coupling
Q4: How can I perform a Sonogashira coupling on this sterically hindered substrate?
Standard Sonogashira conditions (Pd/Cu catalysis) can be challenging due to steric hindrance.[12] Copper-free Sonogashira protocols are often more successful for demanding substrates. Using a bulky, electron-rich phosphine ligand is again recommended to facilitate the catalytic cycle.[13][14]
Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation | Rationale |
|---|---|---|
| Palladium Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Standard palladium sources.[15] |
| Ligand (if needed) | SPhos or XPhos (if using Pd(OAc)₂) | Bulky ligands can accelerate the reaction, especially in copper-free systems. |
| Co-catalyst | CuI (1-5 mol%) or Copper-free | For copper-free conditions, a stronger base is often used.[14] |
| Base | Et₃N or DIPA (as solvent or co-solvent) | A mild amine base is typically used in the classic Sonogashira reaction.[12][15] For copper-free variants, a stronger base like K₂CO₃ may be needed. |
| Solvent | THF or DMF | Polar aprotic solvents are commonly used. |
| Temperature | Room Temp to 80 °C | Start at room temperature, but heating may be necessary.[15] |
Troubleshooting Guide
Even with optimized conditions, challenges can arise. This guide provides a systematic approach to troubleshooting common issues.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Problem 1: Low or No Product Formation
-
Possible Cause A: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen.[5]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly. Use an air-stable palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) to ensure reliable formation of the active catalyst.[3]
-
-
Possible Cause B: Insufficient Catalyst Activity for Steric Hindrance. The chosen ligand may not be sufficient to overcome the steric barrier.
Problem 2: Formation of Side Products
-
Possible Cause A: Protodehalogenation. You observe the formation of 1-(trifluoromethoxy)-3-benzaldehyde instead of your desired product. This arises from the reaction of the aryl-palladium intermediate with a proton source.
-
Solution: Ensure all reagents and solvents are anhydrous. Water, even in small amounts with certain bases, can be a proton source.[5] Ensure your base is thoroughly dried.
-
-
Possible Cause B: Homocoupling of Coupling Partner. In Suzuki reactions, you may observe biaryl products derived from the boronic acid.
-
Solution: This is often caused by the presence of oxygen. Improve the degassing procedure for your solvents and ensure a robust inert atmosphere throughout the reaction setup and duration.
-
Problem 3: Aldehyde Reactivity
-
Possible Cause: The aldehyde group is not stable under the reaction conditions. Strong bases or high temperatures might lead to side reactions involving the aldehyde.
-
Solution: If you observe degradation or side reactions at the aldehyde, the most robust solution is to protect it. Convert the aldehyde to a stable acetal (e.g., using ethylene glycol and an acid catalyst) prior to the cross-coupling reaction. The acetal is stable to the basic conditions of the coupling and can be easily removed with aqueous acid during workup.
-
Catalyst Selection Pathway
The choice of ligand is the most critical parameter for success with this substrate. The following decision tree illustrates a logical pathway for selecting an appropriate catalyst system.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-6-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for 2-Bromo-6-(trifluoromethoxy)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the use of this versatile, yet electronically complex, reagent. The unique substitution pattern of this molecule—a reactive aldehyde, a bromine atom suitable for cross-coupling, and a potent electron-withdrawing trifluoromethoxy group—presents both opportunities and challenges in synthesis. A critical factor that dictates the success of reactions involving this compound is the choice of solvent. This guide will provide a comprehensive overview of how solvent properties influence the reactivity of this compound and how to troubleshoot common issues that may arise during your experiments.
I. Understanding the Reactivity Profile of this compound
The reactivity of this compound is governed by three main features:
-
The Aldehyde Group: This is a highly electrophilic center, susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent trifluoromethoxy group and the bromine atom further enhances its reactivity.[1]
-
The Carbon-Bromine Bond: This bond is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The electron-deficient nature of the aromatic ring can facilitate the oxidative addition step in these catalytic cycles.[2]
-
The Aromatic Ring: The presence of strong electron-withdrawing groups (-CHO, -Br, -OCF₃) makes the aromatic ring electron-poor and susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, although the steric hindrance from the ortho-substituents is a significant factor to consider.[3]
The interplay of these functional groups and the profound influence of the solvent on their reactivity is the central theme of this guide.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered when working with this compound, with a focus on solvent effects.
A. Nucleophilic Addition and Reductive Amination Reactions
Q1: I am observing low yields in the reductive amination of this compound with a primary amine. What could be the cause and how can I optimize the reaction?
Low yields in reductive aminations can stem from several factors, with solvent choice being a primary contributor.[4]
Potential Causes & Solutions:
-
Incomplete Imine Formation: The initial condensation of the aldehyde and amine to form an imine is a crucial equilibrium-driven step.
-
Solvent Effects: Protic solvents like methanol (MeOH) or ethanol (EtOH) can solvate the amine nucleophile through hydrogen bonding, potentially reducing its reactivity towards the aldehyde.[5] However, they are often used because they are good solvents for the common reducing agents like sodium borohydride (NaBH₄).[6] For less reactive amines, switching to an aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) along with a reducing agent like sodium triacetoxyborohydride (STAB), which is compatible with these solvents, can be beneficial.[4][6] STAB is often the reagent of choice as it is less likely to reduce the aldehyde before imine formation.[6]
-
Water Scavenging: The condensation reaction produces water, which can shift the equilibrium back to the starting materials. The addition of a dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, or performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can improve imine formation.
-
-
Premature Reduction of the Aldehyde: Strong reducing agents like sodium borohydride can reduce the aldehyde before it has a chance to form the imine, especially if the imine formation is slow.
-
Poor Solubility: The starting materials, intermediates, or reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and poor reaction rates.
-
Solvent Screening: If solubility is an issue, consider a solvent screen with solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or dimethylformamide (DMF). Be mindful that polar aprotic solvents like DMF can sometimes lead to side reactions.[7]
-
Troubleshooting Workflow for Reductive Amination:
Caption: Troubleshooting workflow for low yields in reductive amination.
Q2: I am trying to perform a Grignard reaction with this compound, but I am getting a complex mixture of products. How can I improve the selectivity?
Grignard reactions with multifunctional substrates like this one can be challenging. The solvent plays a critical role in stabilizing the Grignard reagent and modulating its reactivity.
Potential Causes & Solutions:
-
Reaction with the Bromo Group: The Grignard reagent can potentially react with the C-Br bond, especially at higher temperatures, leading to unwanted byproducts.
-
Solvent Choice: Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard for Grignard reactions as they solvate the magnesium ion, maintaining the reagent's stability and reactivity. Using a less polar solvent is generally not feasible.
-
Temperature Control: Maintaining a low temperature (e.g., -78 °C to 0 °C) is crucial to favor the faster reaction at the aldehyde and minimize slower side reactions.
-
-
Enolization of the Aldehyde: While this aldehyde lacks α-protons, this is a general consideration for other aldehydes where a strong base like a Grignard reagent could cause deprotonation.
-
Purity of the Aldehyde: The starting material can be oxidized to the corresponding carboxylic acid, which will quench the Grignard reagent.[1]
-
Purification: Ensure the aldehyde is pure before use. Purification by column chromatography or distillation may be necessary.
-
B. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q3: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is sluggish and gives low yields. How can the solvent system be optimized?
The choice of solvent and base is critical for a successful Suzuki-Miyaura coupling.[2]
Potential Causes & Solutions:
-
Poor Solubility of Reagents: The aryl bromide, boronic acid, base, and catalyst must all have some degree of solubility in the reaction medium for the catalytic cycle to operate efficiently.
-
Solvent Systems: A mixture of a nonpolar organic solvent and water is often used.[8] Common organic solvents include toluene, dioxane, and THF.[9] The aqueous phase is necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃). If solubility of the organic partners is low, a more polar aprotic solvent like DMF can be used, but this can sometimes lead to catalyst decomposition at high temperatures.
-
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a key step that is highly dependent on the base and solvent.
-
Solvent and Base Synergy: The base activates the boronic acid, and the solvent system must facilitate the interaction of the resulting boronate species with the palladium complex. For challenging substrates, a stronger, more soluble base like cesium carbonate (Cs₂CO₃) in a solvent like dioxane can be effective.[2]
-
-
Catalyst Deactivation: The solvent can influence the stability and activity of the palladium catalyst.
-
Solvent Choice: Some polar aprotic solvents can coordinate to the palladium center and affect its catalytic activity. While sometimes beneficial, this can also be detrimental.[10][11] It is often best to start with standard conditions (e.g., toluene/water or dioxane/water) and screen other solvents if the reaction fails.
-
Table 1: Common Solvent and Base Combinations for Suzuki-Miyaura Coupling
| Base | Common Solvents | Typical Temperature (°C) | Comments |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80 - 110 | A common and cost-effective choice. Good starting point for optimization. |
| Cs₂CO₃ | Dioxane, Toluene, THF | 80 - 110 | A stronger base that is more soluble in organic solvents, often used in anhydrous conditions or with minimal water. Can be very effective for difficult couplings.[2] |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80 - 110 | A moderately strong base that can be effective for sensitive substrates. |
| KF | THF, Dioxane | 60 - 100 | A milder base that can be effective and may help to minimize base-sensitive side reactions.[2] |
C. Nucleophilic Aromatic Substitution (SNAr)
Q4: Is it possible to perform a nucleophilic aromatic substitution on this compound to displace the bromine? What solvent should I use?
While SNAr reactions typically require strong electron-withdrawing groups ortho and para to the leaving group, the cumulative electron-withdrawing effect of the -CHO and -OCF₃ groups might activate the C-Br bond for SNAr with very strong nucleophiles. However, steric hindrance from the ortho-substituents will be a major challenge.
Solvent Considerations for SNAr:
-
Polar Aprotic Solvents are Essential: SNAr reactions proceed through a charged intermediate (Meisenheimer complex).[3] Polar aprotic solvents such as DMSO, DMF, and NMP are required to stabilize this intermediate and accelerate the reaction.[12]
-
Protic Solvents are Detrimental: Protic solvents (e.g., alcohols, water) will solvate and deactivate the nucleophile through hydrogen bonding, significantly slowing down or completely inhibiting the reaction.[5][13]
Caption: Effect of protic vs. aprotic solvents on nucleophile reactivity in SNAr.
III. Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using STAB
This protocol is a good starting point for the reductive amination of this compound.
-
Reaction Setup: a. To an oven-dried round-bottom flask, add this compound (1.0 equiv.) and the primary or secondary amine (1.1 equiv.). b. Dissolve the starting materials in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (to make a ~0.1 M solution). c. Add acetic acid (1.1 equiv.) to catalyze imine formation (optional, but often beneficial). d. Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC or LC-MS.
-
Reduction: a. Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur. b. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine is consumed (typically 2-24 hours).
-
Work-up and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Transfer the mixture to a separatory funnel and extract with DCM (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling.
-
Reaction Setup: a. To an oven-dried flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv. or a more modern catalyst system with a ligand like SPhos or XPhos), and a base (e.g., K₂CO₃, 2.0 equiv.). b. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction Execution: a. Add the chosen degassed solvent system (e.g., a 4:1 mixture of dioxane and water). b. Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. c. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and dilute with ethyl acetate. b. Wash the mixture with water and then with brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography.
IV. References
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]
-
Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? Retrieved from [Link]
-
LinkedIn. (2024). Understanding the Differences Between Aprotics and Protic Solvents in Chemical Reactions. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Influence of protic and aprotic solvents on SN reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Wiley Online Library. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction optimization under flow conditions. Retrieved from [Link]
-
ACS Publications. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent-dependent reactivity of azo-BF2 switches. Retrieved from [Link]
-
Green Chemistry & Engineering Network. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
-
Arodes. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
YouTube. (2024). OCR A-Level Chemistry A June 2022 Paper 2 [Walkthrough and Tutorial]. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aromatic Nucleophilic Substitution [fishersci.it]
- 4. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 5. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing the Reactivity of 2-Bromo-6-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for 2-Bromo-6-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity challenges posed by this highly functionalized synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with this compound so sluggish or low-yielding?
A1: The low reactivity of this compound stems from a combination of significant steric and electronic effects.
-
Steric Hindrance: The aldehyde functional group is flanked by two bulky ortho-substituents: a bromine atom and a trifluoromethoxy group. This crowding physically obstructs the path of incoming reagents, whether they are nucleophiles attacking the aldehyde carbonyl or a metal catalyst attempting to insert into the carbon-bromine bond. This is a common issue with di-ortho-substituted benzaldehydes.[1]
-
Electronic Effects: The trifluoromethoxy (-OCF₃) group and the bromine (-Br) atom are both electron-withdrawing groups (EWGs) due to their strong inductive effects (-I effect). While EWGs can increase the electrophilicity of the aldehyde carbonyl, making it theoretically more susceptible to nucleophilic attack[2][3], they also influence the reactivity of the C-Br bond in cross-coupling reactions. The aldehyde group itself is deactivating and directs electrophilic substitution to the meta position.[4]
Sources
Preventing decomposition of 2-Bromo-6-(trifluoromethoxy)benzaldehyde during reactions
Technical Support Center: 2-Bromo-6-(trifluoromethoxy)benzaldehyde
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for this compound. This valuable building block is instrumental in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. However, its unique substitution pattern presents specific stability challenges. This guide is designed to provide you, our fellow researchers, with the in-depth knowledge and practical solutions required to ensure its successful application in your synthetic endeavors. We will move beyond simple instructions to explain the chemical principles at play, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Understanding the Core Instability
The reactivity of this compound is governed by a combination of electronic effects, steric hindrance, and the inherent reactivity of the aldehyde functional group. Understanding these factors is the first step toward preventing unwanted side reactions.
The primary drivers of decomposition are:
-
High Electrophilicity of the Aldehyde Carbonyl: The potent electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group, amplified by its ortho-position, significantly increases the partial positive charge on the carbonyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack.
-
Susceptibility to Oxidation: Like many aldehydes, it can be easily oxidized to the corresponding carboxylic acid, especially when exposed to air (autoxidation), oxidizing agents, or even trace metal impurities under basic conditions.
-
Base-Mediated Decomposition: The absence of α-hydrogens prevents classical enolization and aldol condensation. However, strong bases can induce a Cannizzaro-type disproportionation reaction, yielding the corresponding alcohol and carboxylic acid.
-
Steric Hindrance: The two bulky ortho-substituents can influence reaction kinetics and may lead to unexpected pathways if reaction conditions are not carefully controlled.
Below is a diagram illustrating the primary degradation pathways that must be mitigated.
Caption: Key decomposition pathways for the target aldehyde.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: This compound should be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C. It is crucial to protect it from light and moisture. The high electrophilicity of the aldehyde makes it prone to slow oxidation upon prolonged exposure to air. We recommend using a container with a tight-fitting septum to allow for withdrawal via syringe, minimizing atmospheric exposure.
Q2: My reaction mixture is turning dark brown/black. What is likely happening?
A: A dark coloration is a common indicator of decomposition, often into polymeric or complex polar impurities. The most frequent causes are:
-
Excessively High Temperature: Thermal decomposition can occur. Maintain strict temperature control.
-
Use of an Incompatible Base: Strong, hard bases like NaOH or KOH can trigger the Cannizzaro reaction and other side reactions.
-
Presence of Oxygen: If your reaction is not properly degassed and maintained under an inert atmosphere, autoxidation can lead to colored byproducts.
Q3: Can I use common bases like sodium hydroxide or potassium carbonate with this aldehyde?
A: We strongly advise against using strong, non-hindered bases like NaOH or KOH. These can readily initiate the Cannizzaro reaction due to the absence of enolizable protons. While potassium carbonate (K₂CO₃) is a weaker base, its use should be carefully evaluated. For reactions requiring a base, consider milder, non-nucleophilic, or sterically hindered organic bases such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 2,6-lutidine.
Q4: Is this compound compatible with Grignard or organolithium reagents?
A: Yes, but with extreme caution. These strong nucleophiles will readily attack the aldehyde. The primary challenge is preventing side reactions. Ensure the following:
-
Low Temperature: Reactions must be conducted at low temperatures (e.g., -78 °C) to control reactivity and improve selectivity.
-
Slow Addition: The organometallic reagent should be added dropwise to a solution of the aldehyde to avoid localized high concentrations.
-
Anhydrous Conditions: Absolutely critical, as any water will quench the organometallic reagent.
Section 3: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during reactions involving this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Decomposition of Starting Material: The aldehyde degraded before it could react. 2. Incompatible Reaction Conditions: Base, solvent, or temperature are causing degradation. 3. Reagent Inactivity: The nucleophile or catalyst used is not potent enough. | 1. Confirm the purity of the starting aldehyde via NMR or GC before use. 2. Switch to a milder base (e.g., DIPEA). Ensure the reaction is run under a strict inert atmosphere and at the lowest effective temperature. 3. Consider a more reactive catalyst or reagent, but be mindful of compatibility. |
| Multiple Spots on TLC Plate, Including Polar Baseline Material | 1. Cannizzaro Reaction: Presence of both the corresponding alcohol and carboxylic acid. 2. Oxidation: The carboxylic acid spot will be highly polar. 3. Thermal Decomposition: High heat has led to complex side products. | 1. Avoid strong inorganic bases. If a base is necessary, use an organic amine. Buffer the reaction if possible. 2. Degas all solvents and reagents thoroughly. Maintain a positive pressure of N₂ or Ar. 3. Run the reaction at a lower temperature for a longer duration. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Steric Hindrance: The bulky ortho substituents are slowing the reaction rate. | 1. Monitor the reaction closely by TLC or LC-MS and extend the reaction time as needed. 2. A slight, controlled increase in temperature may be necessary. Alternatively, a more active catalyst or a less sterically demanding nucleophile could be explored. |
| Inconsistent Results Between Batches | 1. Purity of Starting Aldehyde: The aldehyde may have partially oxidized during storage. 2. Atmospheric Contamination: Inconsistent inert atmosphere techniques. | 1. Always re-analyze the purity of the aldehyde if it has been stored for an extended period. Consider a quick purification (e.g., flash chromatography) if impurities are detected. 2. Standardize your inert atmosphere technique. Use a manifold for inert gas, and ensure all glassware is properly dried. |
Section 4: Recommended Protocols & Best Practices
To illustrate the proper handling and use of this compound, we provide a detailed protocol for a Wittig reaction, a common transformation for aldehydes. This protocol is designed to minimize degradation.
Workflow: Wittig Olefination
The following diagram outlines the critical control points in the workflow.
Caption: Controlled workflow for a Wittig reaction.
Step-by-Step Protocol: Wittig Reaction
Objective: To convert this compound to 1-Bromo-2-(trifluoromethoxy)-3-vinylbenzene.
Reagents & Equipment:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk line or glovebox for inert atmosphere
-
Dry glassware
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and allowed to cool under a stream of dry Argon or Nitrogen.
-
Ylide Formation:
-
To a Schlenk flask, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF and cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. A deep yellow/orange color indicates ylide formation.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Aldehyde Addition (Crucial Step):
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF under Argon.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Add the aldehyde solution dropwise to the cold ylide solution over 20-30 minutes. Maintaining a low temperature is critical to prevent side reactions with the highly reactive ylide.
-
-
Reaction:
-
After the addition is complete, let the reaction stir at -78 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2-3 hours. Monitor the reaction progress by TLC.
-
-
Quenching & Workup:
-
Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient).
Reagent & Condition Compatibility Summary
| Category | Recommended (High Compatibility) | Use with Caution | Avoid (High Risk of Decomposition) |
| Bases | DIPEA, Triethylamine, 2,6-Lutidine, Proton Sponge | K₂CO₃, Cs₂CO₃ (monitor closely) | NaOH, KOH, LiOH, NaH, LDA, LHMDS |
| Solvents | THF, Dioxane, Toluene, Dichloromethane (DCM) | DMF, DMAc (risk of amine impurities reacting) | Protic solvents like Methanol or Ethanol unless part of the reaction (e.g., acetal formation) |
| Temperature | -78 °C to 40 °C | 40 °C to 80 °C (monitor for color change) | > 80 °C |
| Atmosphere | Nitrogen, Argon | Air / Oxygen | |
| Nucleophiles | Organocuprates, Wittig reagents, stabilized carbanions | Grignard reagents, Organolithiums (require strict temp. control) | Strong, non-hindered nucleophiles at room temp. |
Section 5: References
Technical Support Center: Column Chromatography Purification of 2-Bromo-6-(trifluoromethoxy)benzaldehyde
This guide provides a comprehensive, experience-driven framework for the successful purification of 2-Bromo-6-(trifluoromethoxy)benzaldehyde using column chromatography. It is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific separation. Our approach moves beyond a simple protocol, focusing on the underlying chemical principles to empower users to troubleshoot effectively.
Disclaimer: The purification strategy outlined is based on established principles for aromatic aldehydes and organofluorine compounds. While direct literature on the chromatography of this exact molecule is limited, the methodologies provided are robust and adaptable.
Section 1: Frequently Asked Questions (FAQs) - First-Line Support
This section addresses the most common initial questions regarding the purification of this compound.
Q1: What chemical properties of this compound are critical for designing a purification strategy?
A1: Understanding the molecule's structure is key. It possesses several features that dictate its chromatographic behavior:
-
Aldehyde Group (-CHO): This is the primary polar functional group, responsible for the main interaction with the silica gel stationary phase. However, aldehydes are susceptible to oxidation into the corresponding carboxylic acid, which is a highly polar impurity that can be difficult to separate.[1] They can also be sensitive to the inherent acidity of standard silica gel, potentially leading to degradation.[2]
-
Aromatic Ring, Bromo, and Trifluoromethoxy Groups: The benzene ring, bromine atom, and the highly electronegative trifluoromethoxy (-OCF3) group contribute to the molecule's overall moderate polarity and increased hydrophobicity.[3] The trifluoromethoxy group, in particular, can offer unique interactions that may be exploited for separation.[4]
Q2: What is the recommended stationary phase for this compound?
A2: Silica gel (60 Å, 10-14 µm particle size for TLC, 40-63 µm for flash chromatography) is the standard and most cost-effective choice. [5] However, if you observe significant streaking on your TLC plate or experience low recovery from the column, it may indicate on-column degradation. In such cases, consider these alternatives:
-
Deactivated Silica Gel: Pre-treating the silica gel by slurrying it in an eluent containing 1-2% triethylamine can neutralize acidic sites, preventing decomposition of the sensitive aldehyde.[2]
-
Alumina (Neutral): Alumina is a less acidic alternative to silica and can be effective for acid-sensitive compounds.[6]
-
Fluorinated Stationary Phases: For challenging separations involving organofluorine compounds, phases like pentafluorophenyl (PFP) can offer alternative selectivity based on dipole-dipole, π-π, and other interactions not as prevalent on standard silica.[7]
Q3: How do I select the optimal mobile phase (eluent) for the column?
A3: The mobile phase must be determined empirically using Thin-Layer Chromatography (TLC) prior to every column run.[8] The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of 0.2-0.3 , which provides the best balance for effective separation on a column.[2]
-
Recommended Starting Solvents: Use a binary system of a non-polar solvent and a polar solvent. The most common and effective systems are mixtures of Hexanes and Ethyl Acetate or Hexanes and Diethyl Ether .[1]
-
TLC Optimization Workflow: Start with a moderately polar mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and adjust the ratio based on the result.
-
If the Rf is too high (>0.4), decrease the polarity (e.g., 95:5 Hexanes:EtOAc).
-
If the Rf is too low (<0.15), increase the polarity (e.g., 8:2 Hexanes:EtOAc).
-
Q4: What are the most likely impurities to be present in my crude sample?
A4: Awareness of potential impurities is critical for developing a successful purification method. Common impurities include:
-
2-Bromo-6-(trifluoromethoxy)benzoic acid: Formed by air oxidation of the aldehyde. This is a very polar impurity that will typically remain at the baseline on a TLC plate in standard solvent systems.[1] It can often be removed with a pre-chromatography basic wash (e.g., saturated sodium bicarbonate solution).[2]
-
Unreacted Starting Materials: Depending on the synthetic route (e.g., formylation of 1-bromo-3-(trifluoromethoxy)benzene), these may be present and are typically less polar than the product.
-
Reaction Byproducts: Isomers or products of side reactions may have polarities very similar to the desired compound, representing the main purification challenge.
Section 2: Detailed Experimental Protocol
This protocol provides a self-validating workflow for the purification of this compound.
Step 1: TLC Analysis for Solvent System Optimization
-
Prepare a dilute solution of your crude material in a low-boiling-point solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber saturated with your chosen solvent system (see table below for starting points).[9]
-
Visualize the plate under a UV lamp (254 nm).
-
Calculate the Rf value for your product spot. Adjust the solvent ratio until the Rf is in the target range of 0.2-0.3.
| TLC Starting Solvent Systems (Hexane:Ethyl Acetate) | Expected Observation | Action |
| 98:2 | High Rf (> 0.5) | Likely too non-polar for good separation. |
| 95:5 | Good Starting Point. Aim for Rf ~0.2-0.3. | Optimize from here. |
| 90:10 | Low Rf (< 0.2) | Your compound is likely quite polar. |
| 80:20 | Very Low Rf (< 0.1) | Consider a more polar solvent than Ethyl Acetate if separation is poor. |
Step 2: Column Preparation (Slurry Packing)
-
Select a column with an appropriate diameter based on your sample mass (a common rule of thumb is a 20:1 to 50:1 ratio of silica mass to crude product mass).
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your starting, least polar mobile phase.
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[10]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 3: Sample Loading
-
Wet Loading (Recommended for good solubility): Dissolve the crude product in the minimum amount of the mobile phase. Carefully pipette this solution onto the top of the column. Drain the solvent until it is level with the sand, then carefully add fresh eluent.[10]
-
Dry Loading (For poor solubility or improved resolution): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of your product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the column.[10]
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Apply gentle positive pressure (using a pump or bulb) to begin elution.
-
Collect fractions in an array of test tubes or vials. The size of the fractions should be approximately 1/4 to 1/2 of the column volume.
-
If impurities are close to your product, consider using a gradient elution, where you gradually increase the polarity of the mobile phase (e.g., from 95:5 to 90:10 Hexanes:EtOAc) after your product has started to elute.
Step 5: Fraction Analysis
-
Spot every few fractions onto a TLC plate.
-
Develop and visualize the plate to identify which fractions contain your pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator.
Section 3: Troubleshooting Guide
This guide uses a problem-and-solution format to address specific experimental issues.
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// Edges start -> tlc_analysis; tlc_analysis -> check_rf; check_rf -> adjust_solvent [label=" No"]; adjust_solvent -> tlc_analysis; check_rf -> check_streaking [label=" Yes"]; check_streaking -> use_deactivated_silica [label=" Yes"]; use_deactivated_silica -> run_column; check_streaking -> run_column [label=" No"]; run_column -> analyze_fractions; analyze_fractions -> check_yield; check_yield -> check_purity [label=" Yes"]; check_yield -> troubleshoot_yield [label=" No"]; troubleshoot_yield -> alt_method; check_purity -> success [label=" Yes"]; check_purity -> troubleshoot_purity [label=" No"]; troubleshoot_purity -> run_column; } Caption: Troubleshooting workflow for aldehyde purification.
Problem 1: My TLC shows poor separation, with spots that are too close together or overlapping.
-
Causality: The polarity difference between your product and the impurity is insufficient in the chosen solvent system.
-
Solution 1 (Solvent Tuning): Try a different solvent system. If you are using Hexanes/Ethyl Acetate, switch to Hexanes/Dichloromethane or Toluene/Ethyl Acetate. Different solvents can modulate interactions with the silica stationary phase differently, sometimes dramatically improving separation.
-
Solution 2 (Stationary Phase Change): If solvent tuning fails, the issue may be the stationary phase. As mentioned in the FAQ, switching to alumina or a PFP-functionalized silica could provide the alternative selectivity needed for the separation.[7]
Problem 2: My product yield is very low, or nothing is eluting from the column.
-
Causality 1 (Decomposition): The aldehyde may have decomposed on the acidic silica gel.[6] This is likely if you see many new faint spots or a baseline streak in the TLC analysis of your fractions.
-
Solution: Rerun the purification using deactivated silica gel (with 1-2% triethylamine in the eluent) or neutral alumina.[2] Before running a large-scale column, you can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[6]
-
-
Causality 2 (Incorrect Eluent Polarity): The mobile phase may not be polar enough to elute your compound. This is unlikely if you based the conditions on a TLC with an Rf of 0.2-0.3, but it can happen.
-
Solution: Try flushing the column with a much more polar solvent (e.g., 100% Ethyl Acetate or even 5% Methanol in Dichloromethane) to see if you can recover the material.
-
Problem 3: The column ran successfully, but my "pure" fractions contain a significant polar impurity at the TLC baseline.
-
Causality: This is almost certainly the corresponding carboxylic acid impurity formed from oxidation. While column chromatography can remove it, it is often more efficient to remove it beforehand.
-
Solution (Aqueous Wash): Before chromatography, dissolve the crude product in a solvent like ethyl acetate or diethyl ether. Wash the organic solution in a separatory funnel with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The basic solution will deprotonate the acidic carboxylic acid, pulling it into the aqueous layer. Separate the layers, dry the organic phase with a drying agent (like Na2SO4 or MgSO4), filter, and concentrate. This simple extraction often removes the majority of the acid impurity.[2]
Section 4: Alternative Purification Strategies
If column chromatography proves to be inefficient or causes significant product loss, alternative methods should be considered.
Bisulfite Adduct Formation and Extraction
This classic chemical separation technique is highly specific for aldehydes and some reactive ketones.[11]
-
Mechanism: Sodium bisulfite (NaHSO3) reacts reversibly with the aldehyde to form a charged bisulfite adduct. This adduct is water-soluble, while non-aldehyde impurities remain in the organic phase.
-
Workflow:
-
Dissolve the crude mixture in a solvent like methanol or THF.
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously.[12]
-
Dilute the mixture with water and an immiscible organic solvent (like ethyl acetate).
-
Separate the aqueous layer (which now contains the aldehyde adduct).
-
The aldehyde can be regenerated and recovered by making the aqueous layer basic (e.g., with NaOH) or by adding formaldehyde, which shifts the equilibrium.[11][12]
-
-
Advantages: This method is highly effective for removing aldehydes from mixtures, especially when polarity differences are minimal, making chromatographic separation difficult.[12]
References
- HPLC Troubleshooting Guide. (n.d.). Kromasil.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- cmu.edu.jm. (2024). How to Column Aldehydes: A Comprehensive Guide.
- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- National Institutes of Health (NIH). (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- University of California, Los Angeles (UCLA). (n.d.). Thin Layer Chromatography (TLC).
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 9. TLC Tips and Tricks | Merck [merckmillipore.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-Bromo-6-(trifluoromethoxy)benzaldehyde
Document ID: TSC-2B6T-RCRY-001
Last Updated: January 10, 2026
Introduction
Welcome to the technical support guide for 2-Bromo-6-(trifluoromethoxy)benzaldehyde. This document provides in-depth troubleshooting advice and detailed protocols for the purification of this key synthetic intermediate via recrystallization. The presence of the bromo, trifluoromethoxy, and aldehyde functionalities presents unique challenges and considerations in selecting an appropriate purification strategy. This guide is designed for chemistry professionals in research and drug development to help navigate these challenges and achieve high purity for downstream applications.
The trifluoromethoxy (–OCF₃) group significantly increases the lipophilicity and metabolic stability of molecules, making it a valuable moiety in medicinal chemistry.[1][2] However, its electron-withdrawing nature, combined with the ortho-bromo substituent, influences the solubility profile of the parent benzaldehyde, which must be carefully considered during purification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the recrystallization of this compound.
Q1: What are the initial signs that my crude this compound requires recrystallization?
A1: Crude synthetic products often contain residual solvents, unreacted starting materials, or byproducts. Visual inspection may reveal an oily residue, discoloration (e.g., yellow to orange), or a melting point that is broad and lower than the literature value for the pure substance. Spectroscopic analysis (e.g., ¹H NMR) might show impurity peaks that necessitate purification. For aromatic aldehydes, a common impurity is the corresponding carboxylic acid, formed via air oxidation.[3]
Q2: My compound appears as a yellow oil or a low-melting solid at room temperature. Can I still use recrystallization?
A2: Yes, but with specific considerations. The phenomenon where a compound separates from solution as a liquid instead of a solid is known as "oiling out."[4] This often happens if the compound's melting point is lower than the boiling point of the chosen solvent or if significant impurities are present, which can cause a melting point depression.
-
Causality: The compound is precipitating from the solution at a temperature that is above its melting point.
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional "good" solvent (the solvent in which it is more soluble) to increase the saturation temperature.[5]
-
Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals instead of oil.[4]
-
Consider switching to a lower-boiling point solvent system.
-
Q3: Which solvent or solvent system should I start with for recrystallization?
A3: Selecting the right solvent is the most critical step. The ideal solvent should dissolve the compound well when hot but poorly when cold. For substituted aromatic aldehydes, a good starting point is a mid-polarity solvent or a mixed-solvent system.[3]
-
Single Solvents: Alcohols like isopropanol or ethanol are often effective.
-
Mixed Solvents: A combination of a "good" solvent (in which the compound is readily soluble) and a "poor" or "anti-solvent" (in which it is sparingly soluble) offers excellent control. A common and effective system is Ethyl Acetate/Hexanes or Dichloromethane/Hexanes .[6][7] You dissolve the compound in the minimum amount of the hot "good" solvent and then titrate with the "poor" solvent until turbidity (cloudiness) appears, then re-heat to clarify before cooling.
Q4: My compound "oiled out" instead of crystallizing. What is the systematic troubleshooting workflow?
A4: Oiling out is a common but solvable problem. Follow this logical progression to diagnose and fix the issue. The diagram below illustrates the decision-making process.
Caption: Troubleshooting workflow for "oiling out".
Q5: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?
A5: This is a classic case of supersaturation, where the compound remains dissolved beyond its normal solubility limit.[4] You need to provide a nucleation point for crystal growth to begin.
-
Methods to Induce Crystallization (in order of preference):
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for nucleation.[5]
-
Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.[5]
-
Reduce Solvent Volume: If you added too much solvent, you can carefully evaporate a portion and attempt to cool the more concentrated solution again.[4]
-
Deep Cooling: Place the flask in an ice-salt bath or a freezer for a short period, but be aware that rapid cooling can sometimes lead to the precipitation of impurities.
-
Q6: My final yield is very low. What are the likely causes?
A6: A low yield is most commonly attributed to using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[5]
-
Troubleshooting Low Yield:
-
Check the Mother Liquor: Evaporate a small sample of the filtrate. If a large amount of solid residue forms, your compound is still in solution. You can recover it by evaporating more solvent and attempting a second crystallization.
-
Optimize Solvent Volume: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the compound.
-
Avoid Premature Crystallization: If performing a hot filtration step, ensure your funnel and receiving flask are pre-heated to prevent the compound from crystallizing out on the filter paper.[8]
-
Q7: I suspect my sample is contaminated with 2-Bromo-6-(trifluoromethoxy)benzoic acid. How does this affect recrystallization?
A7: The presence of the carboxylic acid impurity can sometimes inhibit crystallization or co-precipitate with your product. Since the acid is significantly more polar than the aldehyde, it can often be removed with a pre-purification workup.
-
Recommendation: Before attempting recrystallization, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic solution with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and extracted into the aqueous layer. The organic layer containing your purified aldehyde can then be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated before proceeding with recrystallization.[3]
Data Summary: Recommended Solvent Systems
The selection of a solvent is an empirical process. This table provides a starting point for your small-scale solubility tests.
| Solvent System | Type | Boiling Point (°C) | Polarity (Index) | Rationale & Comments |
| Isopropanol | Single | 82.6 | 3.9 | Good general-purpose solvent for aromatic compounds. Moderate boiling point allows for good solubility difference. |
| Ethanol | Single | 78.4 | 4.3 | Similar to isopropanol, but slightly more polar. Can be used in an ethanol/water system.[9] |
| Ethyl Acetate / Hexanes | Mixed | 77.1 / 68.7 | 4.4 / 0.1 | Excellent and highly tunable system. Dissolve in hot ethyl acetate, add hexanes as the anti-solvent.[3] |
| Dichloromethane / Hexanes | Mixed | 39.6 / 68.7 | 3.1 / 0.1 | A lower-boiling point option, useful if oiling out is a persistent issue. Requires careful handling due to volatility. |
| Toluene | Single | 110.6 | 2.4 | Good for less polar compounds; its high boiling point can be effective but also increases the risk of oiling out. |
Experimental Protocols
Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small volume of isopropanol and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more isopropanol in small portions until the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels). Slow cooling is crucial for forming large, pure crystals.[5]
-
Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Hexanes)
The diagram below outlines the logical flow for selecting and using a mixed-solvent system.
Caption: Workflow for mixed-solvent recrystallization.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate needed to completely dissolve the solid.
-
Induce Saturation: While keeping the solution hot, add hexanes dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of hot ethyl acetate, just enough to make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Cooling & Isolation: Follow steps 5-8 from Protocol 1, using ice-cold hexanes or a pre-determined cold mixture of ethyl acetate/hexanes for the washing step.
References
- Chemistry LibreTexts (2022).Troubleshooting (Recrystallization).
- University of York, Department of Chemistry.Problems with Recrystallisations.
- Ngoy, J. M. et al. (2023).The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Leroux, F. R. et al. (2005).Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- ResearchGate (2020).Synthetic Approaches to Trifluoromethoxy-Substituted Compounds.
- University of Rochester, Department of Chemistry.Reagents & Solvents: Solvents for Recrystallization.
- University of Rochester, Department of Chemistry.Tips & Tricks: Recrystallization.
- YouTube (2022).Important Chemistry Tips-Solvents choose for recrystallization-Part4.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Reactions with 2-Bromo-6-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for 2-Bromo-6-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized benzaldehyde derivative. The unique electronic properties and steric environment of this molecule, conferred by the ortho-bromo and ortho-trifluoromethoxy substituents, present distinct challenges and opportunities in synthesis. This document provides in-depth, question-and-answer-based troubleshooting for common low-conversion issues encountered during key chemical transformations.
Introduction to this compound
This compound is a valuable synthetic intermediate due to its array of reactive sites. The aldehyde allows for classic carbonyl chemistry, while the carbon-bromine bond is a handle for cross-coupling reactions. However, the molecule's reactivity is heavily influenced by its substituents:
-
Steric Hindrance: The two groups ortho to the aldehyde create significant steric bulk, potentially impeding the approach of nucleophiles or catalyst complexes.
-
Electronic Effects: The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group, primarily through its strong inductive effect (-I).[1][2] This, combined with the bromine and aldehyde groups, renders the aromatic ring electron-deficient and enhances the electrophilicity of the carbonyl carbon.[3]
-
Stability: The trifluoromethoxy group is generally prized for its high metabolic stability and lipophilicity, which are advantageous properties in medicinal chemistry.[2][4] It is also chemically robust under many acidic and basic conditions.[5]
These characteristics necessitate careful optimization of reaction conditions to achieve high conversion rates. This guide will address specific, common challenges in a practical, FAQ format.
Category 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for C-C bond formation. However, the steric and electronic nature of this compound can often lead to sluggish or incomplete reactions.
FAQ 1.1: My Suzuki-Miyaura reaction is stalling with significant starting material remaining. What are the primary causes and how can I improve the conversion?
Low conversion in Suzuki couplings with this substrate is a frequent challenge. The issue typically originates from a combination of steric hindrance and electronic deactivation, which can slow crucial steps in the catalytic cycle.
Principal Causes & Diagnostic Insights:
-
Ineffective Catalyst System: The steric bulk around the C-Br bond can inhibit the initial oxidative addition step, which is often rate-limiting. Standard ligands like triphenylphosphine (PPh₃) are frequently ineffective for such hindered substrates.[6]
-
Poor Base/Solvent Combination: The choice of base and solvent is critical for activating the boronic acid partner and maintaining catalyst activity.[7] Poor solubility of the base or reactants can halt the reaction.[8]
-
Catalyst Deactivation: The palladium catalyst may deactivate over the reaction time, especially at elevated temperatures.[7]
-
Boronic Acid Decomposition: Boronic acids can undergo decomposition (e.g., protodeborylation or homocoupling), especially if the reaction mixture contains excess water or oxygen.[7]
Troubleshooting Workflow & Recommended Protocols:
The following workflow provides a systematic approach to overcoming low conversion issues.
Caption: Decision tree for troubleshooting low-yield Suzuki reactions.
Detailed Step-by-Step Protocol Adjustments:
-
Optimize the Catalyst System: For sterically demanding substrates, bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are essential.[6] They promote the formation of a reactive, monoligated palladium species that facilitates oxidative addition.
-
Action: Replace Pd(PPh₃)₄ with a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized ligand.
-
| Parameter | Standard Conditions | Recommended for Hindered Substrate | Rationale |
| Pd Precursor | Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ (1-3 mol%) or a pre-catalyst like XPhos Pd G3/G4 (1-3 mol%) | Pre-catalysts offer greater stability and activity. |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos (1.1-1.5 eq. to Pd) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[6][9] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ (2-3 equivalents) | Stronger, non-nucleophilic bases are often more effective.[7] |
| Solvent | Toluene, THF/H₂O | 1,4-Dioxane/H₂O (10:1), 2-MeTHF/H₂O (10:1) | Aprotic polar solvents often improve solubility and reaction rates. |
| Temperature | 80 °C | 90 - 110 °C | Higher temperatures are often required to overcome the activation barrier for hindered substrates.[7] |
-
Ensure Reagent Quality and Inert Conditions: Side reactions like boronic acid homocoupling and substrate debromination are often triggered by oxygen.[7]
-
Action: Use high-purity, fresh boronic acid. Degas all solvents and reagents thoroughly by sparging with argon or nitrogen for 15-30 minutes before use. Maintain a positive pressure of inert gas throughout the reaction.
-
Category 2: Aldehyde Group Transformations
The aldehyde functional group is a cornerstone for building molecular complexity, but its reactivity on this specific scaffold is tempered by steric hindrance.
FAQ 2.1: My one-pot reductive amination shows poor conversion, with unreacted aldehyde and amine. What is causing this inefficiency?
Reductive amination involves two key steps: the formation of an imine intermediate followed by its reduction.[10] With this compound, the sterically hindered environment can make both steps challenging.
Principal Causes & Diagnostic Insights:
-
Inefficient Imine Formation: The nucleophilic attack of the amine on the sterically shielded aldehyde carbonyl is slow. Furthermore, imine formation is a reversible equilibrium reaction that produces water.[11] Without removing water, the equilibrium may not favor the imine.
-
Inappropriate Reducing Agent: The choice of reducing agent is critical. A mild reagent is needed that selectively reduces the imine (or protonated iminium ion) much faster than the starting aldehyde.[11] Stronger hydrides like NaBH₄ can prematurely reduce the aldehyde.[12][13]
-
Unfavorable pH: Imine formation is typically catalyzed by mild acid, which protonates the carbonyl oxygen. However, if the pH is too low, the starting amine becomes protonated and non-nucleophilic.
Troubleshooting Workflow & Recommended Protocols:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Impact of the Trifluoromethoxy Group on Reaction Kinetics
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical insights into the kinetic impact of the trifluoromethoxy (-OCF₃) group in organic reactions. Drawing from established principles and field-proven experience, this resource offers troubleshooting guides and frequently asked questions to navigate the unique challenges and opportunities presented by this powerful functional group.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethoxy group electronically influence reaction rates compared to a methoxy or a trifluoromethyl group?
A1: The trifluoromethoxy group possesses a dual electronic nature that significantly impacts reaction kinetics.
-
Inductive Effect: Due to the high electronegativity of the three fluorine atoms, the -OCF₃ group is a strong sigma-electron-withdrawing group (σ-withdrawing).[1][2] This effect is more pronounced than that of a trifluoromethyl (-CF₃) group and vastly different from the electron-donating methoxy (-OCH₃) group.[3] This strong induction deactivates aromatic rings towards electrophilic attack but activates them for nucleophilic aromatic substitution (SNAr).[1][4]
-
Resonance Effect: The oxygen atom's lone pairs can participate in resonance, donating pi-electron density (π-donating) to an adjacent aromatic system.[5] However, this resonance donation is significantly weaker than that of a methoxy group because the fluorine atoms inductively withdraw electron density from the oxygen, making its lone pairs less available for donation.
In essence, the -OCF₃ group acts as a net electron-withdrawing group, but with some mitigating π-donation. This contrasts with the purely electron-withdrawing -CF₃ group and the strongly electron-donating -OCH₃ group.
Q2: What are the key steric considerations when working with a trifluoromethoxy group?
A2: The trifluoromethoxy group is sterically demanding. A notable feature is its preferred conformation where the O-CF₃ bond is orthogonal to the plane of an attached aromatic ring.[6][7] This orientation is a result of hyperconjugation and steric repulsion between the fluorine atoms and ortho-substituents on the ring.[7][8] This perpendicular arrangement can:
-
Hinder ortho-functionalization: The bulky nature of the group can block access to adjacent positions on an aromatic ring, slowing down reactions at those sites.
-
Influence molecular conformation: This fixed orientation can lock the conformation of a molecule, which can be advantageous in drug design for optimizing binding to a target protein.[7]
Q3: Why are reactions involving the introduction of a trifluoromethoxy group often challenging?
A3: The primary challenge lies in the instability of the trifluoromethoxide anion (⁻OCF₃), which is a key intermediate in many trifluoromethoxylation reactions.[9][10] This instability makes direct nucleophilic introduction difficult. Consequently, specialized reagents and reaction conditions are often required.[9][10] Modern methods often rely on the generation of an OCF₃ radical or employ electrophilic trifluoromethoxylating agents to circumvent the handling of the unstable anion.[11][12]
Q4: How does the -OCF₃ group affect the metabolic stability of a drug candidate?
A4: The trifluoromethoxy group significantly enhances metabolic stability.[1][9][10] The strong C-F bonds are resistant to enzymatic cleavage. Compared to a methoxy group, the -OCF₃ group is much less susceptible to oxidative demethylation by cytochrome P450 enzymes.[9][10] This is due to both the steric hindrance of the group and the deactivation of the oxygen atom by the electron-withdrawing fluorine atoms.[9][10]
Q5: Can the trifluoromethoxy group act as a leaving group?
A5: Yes, under certain conditions, the trifluoromethoxy group can function as a leaving group, particularly in nucleophilic aromatic substitution (SNAr) reactions on electron-deficient heterocyclic systems.[13] Its ability to stabilize a negative charge makes it a competent leaving group in these contexts.
Troubleshooting Guides
Guide 1: Sluggish or Incomplete Nucleophilic Aromatic Substitution (SNAr) on a Trifluoromethoxy-Substituted Arene
Scenario: You are attempting to displace a leaving group (e.g., a halide) from an aromatic ring that also bears a trifluoromethoxy group, but the reaction is slow or stalls.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for SNAr reactions.
Detailed Troubleshooting Steps
Issue 1: Insufficient Ring Activation
-
Causality: The trifluoromethoxy group is a powerful activator for SNAr when positioned ortho or para to the leaving group, as it can stabilize the negatively charged Meisenheimer intermediate through resonance.[4][14] If it is in the meta position, this resonance stabilization is absent, leading to a significantly slower reaction.
-
Solution:
-
Verify Substituent Position: Confirm the regiochemistry of your starting material.
-
Increase Electronic Withdrawal: If the -OCF₃ group is the sole activating group and the reaction is still slow, consider if a substrate with an additional strong electron-withdrawing group (e.g., -NO₂, -CN) is synthetically accessible. The synergistic effect can dramatically increase the reaction rate.[4]
-
Issue 2: Nucleophile Reactivity
-
Causality: The nucleophile may not be strong enough to attack the electron-deficient ring. For neutral nucleophiles like amines or alcohols, deprotonation to their more nucleophilic anionic forms is crucial.
-
Solution:
-
Choice of Base: Ensure the base used is strong enough to fully deprotonate the nucleophile. For example, for an alcohol nucleophile, sodium hydride (NaH) is more effective than a carbonate base.
-
Solvent Effects: Use a polar aprotic solvent such as DMSO or DMF.[15] These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its effective nucleophilicity. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[15]
-
Issue 3: Inadequate Reaction Temperature
-
Causality: SNAr reactions often have a significant activation energy barrier.
-
Solution:
Guide 2: Low Yields in Radical C-H Trifluoromethoxylation
Scenario: You are using a modern photocatalytic or radical-initiated method to directly install an -OCF₃ group onto an arene, but the yield is poor.
Experimental Protocol: General Photocatalytic C-H Trifluoromethoxylation
This protocol is a representative example and requires optimization for specific substrates and trifluoromethoxylating reagents.
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the (hetero)arene substrate (1.0 equiv), the trifluoromethoxylating reagent (e.g., a reagent bearing an N-OCF₃ moiety, 1.2-2.0 equiv), and the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 0.03-1 mol%).[11][12]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane) via syringe. The reaction should be sufficiently dilute (e.g., 0.1 M).
-
Degassing: Seal the vessel and degas the reaction mixture by sparging with an inert gas (e.g., argon) for 15-20 minutes.
-
Initiation: Place the reaction vessel in front of a light source (e.g., blue LEDs) and begin vigorous stirring.[12] Maintain a constant temperature, often room temperature, using a cooling fan if necessary.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.
-
Work-up: Upon completion, concentrate the reaction mixture and purify by column chromatography.
Troubleshooting Steps
Issue 1: Inefficient Radical Generation or Trapping
-
Causality: The generation of the •OCF₃ radical from the precursor may be inefficient, or its trapping by the arene substrate may be the rate-limiting step.[11][12]
-
Solution:
-
Light Source: Ensure your light source's emission spectrum overlaps with the absorption spectrum of the photocatalyst or the photoactive trifluoromethoxylating reagent. Check the power and age of your lamps.
-
Reagent Stoichiometry: Increase the equivalents of the trifluoromethoxylating reagent to favor trapping of the radical by the arene over undesired side reactions.
-
Redox-Active Catalysts: Some protocols benefit from a redox-active co-catalyst that facilitates the oxidation of the intermediate cyclohexadienyl radical to the final product.[11][12]
-
Issue 2: Substrate Incompatibility
-
Causality: Radical trifluoromethoxylation is often most efficient for electron-neutral or electron-deficient arenes. Highly electron-rich arenes can sometimes undergo single-electron transfer (SET) processes that interfere with the desired catalytic cycle.[12]
-
Solution:
-
Substrate Scope: Review the literature for the specific trifluoromethoxylation method you are using to confirm its compatibility with your substrate class.
-
Protecting Groups: If your substrate contains sensitive functional groups (e.g., easily oxidizable groups), consider using protecting groups.
-
Issue 3: Oxygen or Water Contamination
-
Causality: Oxygen can quench excited states of photocatalysts and react with radical intermediates. Water can react with some reagents and intermediates.
-
Solution:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before irradiation. Freeze-pump-thaw cycles are more effective than sparging for removing dissolved oxygen.
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize water contamination.[15]
-
Data Summary
The electronic properties of a substituent are often quantified by Hammett parameters. Below is a comparison of these parameters for the -OCF₃ group and related substituents.
Table 1: Comparison of Hammett (σ) and Hansch-Leo Lipophilicity (π) Parameters
| Substituent | σm | σp | π | Key Kinetic Implication |
| -OCF₃ | +0.38 | +0.35 | +1.04[9][10] | Strong inductive withdrawal, weak resonance donation. Activates SNAr, deactivates EAS. Highly lipophilic. |
| -CF₃ | +0.43 | +0.54 | +0.88[9][10] | Very strong inductive withdrawal, no resonance donation.[16] Strongly activates SNAr, deactivates EAS. |
| -OCH₃ | +0.12 | -0.27 | -0.02 | Inductive withdrawal, strong resonance donation. Deactivates SNAr, activates EAS. |
| -Cl | +0.37 | +0.23 | +0.71 | Inductive withdrawal, weak resonance donation. Deactivates EAS but is an ortho, para-director. |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.
This table illustrates that while both -OCF₃ and -CF₃ are electron-withdrawing, the trifluoromethyl group is a stronger deactivator in the para position due to the lack of any opposing resonance donation.[3][16] The high lipophilicity (π value) of the -OCF₃ group is a key feature exploited in drug design to enhance membrane permeability.[1][9][13]
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health (NIH). [Link]
- Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. National Institutes of Health (NIH). [Link]
- Trifluoromethoxy group. Grokipedia. [Link]
- Catalytic C−H Trifluoromethoxylation of Arenes and Heteroarenes.
- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Trifluoromethyl group - Wikipedia. Wikipedia. [Link]
- Properties, applications, synthetic challenges and methods of synthesis of OCF3-containing compounds.
- The Impact of Trifluoromethyl Groups in Organic Synthesis. Tejapharm. [Link]
- Enantioselective synthesis of trifluoromethoxy-containing compounds.
- Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. National Institutes of Health (NIH). [Link]
- Radical CH Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Refubium - Freie Universität Berlin. [Link]
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- Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]
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- Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling.
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- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
- Parameters for CF3O (red), CF3 (green), and CF3S (blue) groups.
- Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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- Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents.
- Selection of Hammett constant σ + values for selected functional...
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH). [Link]
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- Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health (NIH). [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Problem Set #3 – Solutions Q1, 3, 5, 7. University of Calgary. [Link]
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- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- Trifluoromethyl
- Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis.
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- Trifluoromethoxy group electron-withdrawing or electron-don
- How To: Troubleshoot a Reaction. University of Rochester. [Link]
- Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed. [Link]
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Validation & Comparative
Foundational Principles: Electronic and Steric Effects at Play
An In-Depth Guide to the Comparative Reactivity of Bromobenzaldehyde Isomers
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, substituted benzaldehydes are foundational building blocks for a vast array of complex molecules, from active pharmaceutical ingredients (APIs) to advanced materials. Among these, the bromobenzaldehyde isomers—ortho (2-bromo), meta (3-bromo), and para (4-bromo)—present a fascinating case study in how the seemingly subtle change in a substituent's position can profoundly dictate chemical reactivity. Understanding these nuances is not merely an academic exercise; it is critical for optimizing reaction conditions, maximizing yields, and predicting potential side reactions in complex synthetic pathways.
This guide provides a comparative analysis of the reactivity of the three bromobenzaldehyde isomers. We will move beyond simple declarations of which isomer is "more reactive" and delve into the underlying electronic and steric principles that govern their behavior in several key classes of organic transformations. The insights and experimental data presented herein are designed to empower researchers to make informed decisions in substrate selection and reaction design.
The reactivity of any bromobenzaldehyde isomer is a delicate interplay between the electronic properties of the aldehyde and bromine substituents and the steric environment they create.
-
Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both the inductive effect (-I) and the resonance effect (-R). It deactivates the aromatic ring towards electrophilic substitution and renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack.
-
Bromine Atom (-Br): Bromine exerts a dual electronic influence. It is electron-withdrawing via its inductive effect (-I) due to its high electronegativity. However, its lone pairs of electrons can be donated into the aromatic π-system, resulting in a positive resonance effect (+R). Overall, bromine is a deactivating but ortho, para-directing group.
The isomeric position determines how these effects combine or compete:
-
ortho-Bromobenzaldehyde (2-): Experiences the most significant steric hindrance. The bulky bromine atom is adjacent to the aldehyde, potentially impeding the approach of nucleophiles or catalysts to the carbonyl carbon or the C-Br bond. The inductive effects of both groups are mutually reinforcing.
-
meta-Bromobenzaldehyde (3-): Exhibits minimal direct resonance interaction between the two functional groups. Its reactivity is primarily governed by the powerful inductive effects of both the bromine and aldehyde groups.
-
para-Bromobenzaldehyde (4-): Features the most direct conjugation between the electron-donating lone pairs of bromine (+R effect) and the electron-withdrawing aldehyde group (-R effect) through the aromatic ring. Steric hindrance at the reaction centers is minimal compared to the ortho isomer.
Caption: Electronic and steric factors in bromobenzaldehyde isomers.
Comparative Reactivity in Key Transformations
To translate theory into practice, we will now compare the isomers' performance in three common and synthetically vital reaction classes: nucleophilic addition to the carbonyl, palladium-catalyzed cross-coupling at the C-Br bond, and oxidation of the aldehyde.
Nucleophilic Addition: The Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is a quintessential example of nucleophilic addition to a carbonyl. The reaction's rate is highly dependent on the electrophilicity of the carbonyl carbon; greater positive charge on this carbon leads to a faster reaction.[1] Electron-withdrawing groups on the aromatic ring enhance this electrophilicity.[1]
Analysis:
-
All three isomers are activated towards nucleophilic addition compared to unsubstituted benzaldehyde due to the electron-withdrawing inductive effect of bromine.
-
The ortho isomer is expected to be the least reactive despite the strong inductive effect from the nearby bromine. The significant steric hindrance presented by the adjacent bromine atom severely impedes the approach of the bulky phosphonium ylide.[2][3]
-
The meta and para isomers are more reactive. The para isomer benefits from a direct resonance-based withdrawal of electron density from the ring, while the meta isomer is strongly influenced by induction. The relative rates can be subtle, but generally, both are significantly more reactive than the ortho isomer.
Table 1: Predicted Relative Reactivity in the Wittig Reaction
| Isomer | Key Influencing Factors | Predicted Relative Rate |
| ortho- | Severe steric hindrance outweighs electronic activation. | Slowest |
| meta- | Strong inductive (-I) activation, no steric hindrance. | Fast |
| para- | Strong inductive (-I) and resonance (-R) activation, no steric hindrance. | Fastest |
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide. A critical step in the catalytic cycle is the oxidative addition of the palladium catalyst to the carbon-bromine bond.[1] This step is generally accelerated by electron-withdrawing groups on the aromatic ring, which make the carbon atom of the C-Br bond more electrophilic.[1][4]
Analysis:
-
The para isomer is often cited and used in Suzuki couplings, demonstrating high reactivity.[5][6] The strong electron-withdrawing nature of the para-aldehyde group facilitates the key oxidative addition step, and the reaction site is sterically accessible.
-
The meta isomer is also expected to be highly reactive, with the aldehyde's inductive effect activating the C-Br bond for oxidative addition.
-
The ortho isomer presents a challenge. While the aldehyde's electron-withdrawing effect is potent at the ortho position, steric hindrance can slow the reaction by preventing the bulky palladium-phosphine catalyst from efficiently accessing the C-Br bond.[1]
Table 2: Comparative Performance in a Typical Suzuki-Miyaura Coupling
| Isomer | Key Influencing Factors | Typical Outcome |
| ortho- | Steric hindrance around the C-Br bond. | Slower reaction rates, may require more forcing conditions or specialized bulky ligands (e.g., SPhos, XPhos).[7] |
| meta- | Strong electronic activation, good accessibility. | High reactivity, generally good to excellent yields under standard conditions. |
| para- | Strong electronic activation, excellent accessibility. | High reactivity, often proceeds rapidly to completion with high yields.[5][6] |
Oxidation to Carboxylic Acids
The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation. The reaction mechanism can vary depending on the oxidant, but the electronic nature of the substituent can influence the reaction rate. Kinetic studies on substituted benzaldehydes often show a good correlation with Hammett parameters for meta and para isomers, confirming the role of electronic effects.[8][9]
Analysis:
-
For the ortho isomer , studies on similar systems have shown that the reaction is subject to significant steric hindrance, which can retard the rate of oxidation.[3]
-
The meta and para isomers are more influenced by electronic effects. The electron-withdrawing bromine atom would be expected to slightly increase the rate of oxidation compared to unsubstituted benzaldehyde in many cases, as it can help stabilize developing negative charge in the transition state, depending on the specific mechanism. The differences in rates between the meta and para isomers are generally small.[9]
Table 3: Predicted Relative Rates of Oxidation with KMnO₄
| Isomer | Key Influencing Factors | Predicted Relative Rate |
| ortho- | Significant steric hindrance. | Slowest |
| meta- | Electronic effects dominate. | Moderate-Fast |
| para- | Electronic effects dominate. | Moderate-Fast |
Experimental Protocols
The following protocols are generalized, self-validating procedures that can be adapted to compare the reactivity of the three isomers. A successful reaction will show consumption of the starting material (monitored by TLC) and the appearance of a new product spot with a different Rf value.
Protocol 1: Comparative Wittig Olefination
This protocol outlines the synthesis of bromostyrene isomers.
Workflow Diagram: Wittig Reaction
Caption: General workflow for the Wittig olefination experiment.
Step-by-Step Methodology:
-
Ylide Generation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 eq.) and anhydrous tetrahydrofuran (THF). Cool the resulting suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe. Stir the now bright yellow mixture for 1 hour at 0 °C.
-
Aldehyde Addition: In a separate flame-dried flask, dissolve the bromobenzaldehyde isomer (ortho, meta, or para) (1.0 eq.) in anhydrous THF. Add this solution dropwise to the ylide suspension at 0 °C.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC) every hour.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel to yield the respective bromostyrene product.
Protocol 2: Comparative Suzuki-Miyaura Coupling
This protocol compares the rate of coupling with phenylboronic acid.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the bromobenzaldehyde isomer (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).
-
Solvent Addition and Degassing: Add a 4:1:1 mixture of toluene/ethanol/water as the solvent. Degas the mixture thoroughly by bubbling argon through it for 20 minutes.
-
Heating and Monitoring: Place the flask under a positive pressure of argon and heat the mixture to 85 °C in an oil bath with vigorous stirring. Monitor the reaction progress by TLC or GC-MS at 30-minute intervals for up to 6 hours.
-
Workup: After completion, cool the reaction to room temperature and dilute with water. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Outlook
The reactivity of bromobenzaldehyde isomers is a clear demonstration of fundamental organic chemistry principles. While electronic effects activate the meta and para isomers for a range of transformations at both the aldehyde and the C-Br bond, steric hindrance is the dominant, reactivity-tempering factor for the ortho isomer.
-
For nucleophilic additions and cross-coupling reactions , the reactivity order is generally para ≈ meta > ortho .
-
The para isomer often represents the "best-of-both-worlds" substrate: electronically activated and sterically unencumbered.
-
The ortho isomer is not unreactive but often requires carefully optimized conditions, including more reactive catalysts, specialized ligands, or higher temperatures, to overcome the steric barrier.
For the drug development professional, this understanding is paramount. Choosing a para-substituted intermediate may lead to a more robust and scalable synthesis, whereas a route involving an ortho-substituted analogue might necessitate significant process development to achieve consistent and high-yielding results. This guide serves as a foundational tool for making such strategic synthetic decisions.
References
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-(Allyloxy)-3-bromobenzaldehyde and Its Isomers. BenchChem Technical Guides.
- Quora. (2022). What is the order of ortho, para and meta products for steric hinderance?
- Homework.Study.com.
- Banerji, K. K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- Colmenares, J. C., et al. (2014). Kinetics of the heterogeneous coupling of 4-bromobenzaldehyde with....
- Colmenares, J. C., et al. (2016). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
- Mehta, S., et al. (2011). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
- Iball, J., & Jones, W. M. (1968). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. Journal of the Chemical Society B: Physical Organic.
- BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. BenchChem Technical Guides.
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
- Wikipedia.
- Chemistry LibreTexts. (2021).
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Spectroscopic comparison of substituted benzaldehydes
An In-Depth Guide to the Spectroscopic Comparison of Substituted Benzaldehydes
For researchers, scientists, and drug development professionals, the precise characterization of molecular structure is paramount. Substituted benzaldehydes represent a critical class of organic compounds, serving as fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] The biological activity and chemical reactivity of these molecules are profoundly dictated by the nature and position of substituents on the benzene ring.[1] Consequently, a robust understanding of how these substituents influence spectroscopic signatures is indispensable for structural elucidation, purity assessment, and quality control.
This guide provides a comprehensive comparative analysis of substituted benzaldehydes using three core spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the underlying electronic principles that govern the observed spectral changes and provide detailed, field-proven experimental protocols to ensure data integrity and reproducibility.
The Foundation: Electronic Effects of Substituents
The spectral variations observed in substituted benzaldehydes are not arbitrary; they are a direct consequence of how substituents modulate the electron density within the molecule. Substituents are broadly classified into two categories based on their electronic effects: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).[2] These effects are transmitted through the aromatic ring via two primary mechanisms: the inductive effect and the resonance effect.[3][4]
-
Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Electronegative groups pull electron density away from the ring (electron-withdrawing), while less electronegative groups (like alkyl groups) can donate electron density.[3][4]
-
Resonance Effect: This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[5] Groups with lone pairs of electrons (e.g., -OH, -OCH₃, -NH₂) can donate electron density into the ring, a phenomenon known as a +R effect.[3][5] Conversely, groups with π-bonds to electronegative atoms (e.g., -NO₂, -CHO) can withdraw electron density from the ring via a -R effect.[3][6]
Understanding these fundamental principles is the key to interpreting the spectroscopic data that follows. An EDG increases the electron density on the ring, particularly at the ortho and para positions, while an EWG decreases it.[2]
Caption: Influence of substituent electronic effects on the benzaldehyde ring.
Infrared (IR) Spectroscopy: Probing Vibrational Frequencies
IR spectroscopy is a powerful tool for identifying functional groups. In substituted benzaldehydes, the most diagnostic absorption is that of the carbonyl (C=O) group, which is sharp, intense, and located in a relatively clean region of the spectrum (1600-1900 cm⁻¹).[7][8] The precise frequency of this C=O stretch is highly sensitive to the electronic effects of the ring substituent.[1]
-
Electron-Withdrawing Groups (EWGs): EWGs, such as a nitro group (-NO₂), pull electron density away from the carbonyl group. This withdrawal of electrons strengthens the C=O double bond, increasing its force constant. A higher force constant requires more energy to vibrate, thus shifting the C=O stretching frequency to a higher wavenumber (e.g., >1700 cm⁻¹).[1][9]
-
Electron-Donating Groups (EDGs): EDGs, like a methoxy group (-OCH₃), donate electron density into the ring through resonance. This electron density can delocalize onto the carbonyl group, increasing the single-bond character of the C=O bond.[10] This weakens the bond, lowers the force constant, and shifts the C=O stretching frequency to a lower wavenumber (e.g., <1700 cm⁻¹).[1][11]
Conjugation with the aromatic ring itself already lowers the C=O frequency of benzaldehyde (~1703 cm⁻¹) compared to a saturated aldehyde (~1730 cm⁻¹).[9][12] The substituent effect is an additional perturbation on this conjugated system.
Comparative IR Data
| Compound | Substituent | Electronic Effect | Typical C=O Stretch (cm⁻¹) | Other Key Peaks (cm⁻¹) |
| Benzaldehyde | -H | Neutral | ~1703 | ~2820, ~2720 (Aldehyde C-H), ~3063 (Ar-H) |
| 4-Nitrobenzaldehyde | -NO₂ | Strong EWG | ~1715 | ~1530, ~1350 (N-O stretches) |
| 4-Chlorobenzaldehyde | -Cl | Inductive EWG | ~1705 | ~1090 (C-Cl stretch) |
| 4-Methoxybenzaldehyde | -OCH₃ | Strong EDG | ~1685 | ~1260, ~1030 (C-O stretches) |
| 4-Hydroxybenzaldehyde | -OH | Strong EDG | ~1680 | ~3300 (broad, O-H stretch) |
Note: Values are approximate and can vary slightly based on the sample phase (e.g., neat, solution, KBr pellet).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Chemical Environments
NMR spectroscopy provides detailed information about the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C. The chemical shift (δ) is the key parameter, indicating the degree of magnetic shielding or deshielding experienced by a nucleus.
¹H NMR Analysis
The ¹H NMR spectrum of a substituted benzaldehyde reveals distinct signals for the aldehydic proton and the aromatic protons.
-
Aldehydic Proton (-CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and typically appears as a singlet far downfield, between 9.5 and 10.5 ppm.[13] The electronic nature of the ring substituent has a modest but discernible effect on its chemical shift.
-
Aromatic Protons (Ar-H): These protons resonate in the 7.0-8.5 ppm region.[14] Their chemical shifts are significantly influenced by the ring substituent.[2]
-
EWGs decrease the electron density of the ring, causing a deshielding effect. This shifts the signals of the aromatic protons to a higher chemical shift (downfield).[2]
-
EDGs increase the electron density of the ring, causing a shielding effect. This shifts the signals of the aromatic protons to a lower chemical shift (upfield).[2]
-
¹³C NMR Analysis
The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon being particularly diagnostic.
-
Carbonyl Carbon (-CHO): This carbon is highly deshielded and appears in the 190-200 ppm region.[15][16]
-
Aromatic Carbons: These carbons resonate between 120-150 ppm.[14][17] The substituent-induced chemical shifts (SCS) can be predicted and used to confirm the substitution pattern.[18][19] The carbon directly attached to the substituent (the ipso carbon) shows the largest shift.
Comparative NMR Data (in CDCl₃)
| Compound | Aldehyde ¹H (δ, ppm) | Aromatic ¹H (δ, ppm) | Carbonyl ¹³C (δ, ppm) |
| Benzaldehyde | ~10.0 | ~7.5-7.9 | ~192.3 |
| 4-Nitrobenzaldehyde | ~10.2 | ~8.0-8.4 | ~190.5 |
| 4-Chlorobenzaldehyde | ~9.9 | ~7.5-7.8 | ~190.8 |
| 4-Methoxybenzaldehyde | ~9.8 | ~6.9-7.8 | ~190.7 |
| 4-Hydroxybenzaldehyde | ~9.8 | ~6.9-7.7 | ~191.0 |
Note: Aromatic proton signals often exhibit complex splitting patterns (multiplicity) depending on the substitution. Data is illustrative.[1][2][13][15]
UV-Visible Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. For benzaldehydes, two main transitions are relevant:
-
n→π* transition: An electron from a non-bonding orbital (n) on the carbonyl oxygen is promoted to an anti-bonding π* orbital. This is a lower-energy, weaker absorption.
-
π→π* transition: An electron from a bonding π orbital of the conjugated system (aromatic ring and carbonyl) is promoted to an anti-bonding π* orbital. This is a higher-energy, much stronger absorption.
Substituents alter the energy levels of these molecular orbitals.[20]
-
Electron-Donating Groups (EDGs): EDGs like -OH and -OCH₃ have lone pairs that extend the conjugated system. This raises the energy of the highest occupied molecular orbital (HOMO) and lowers the HOMO-LUMO energy gap.[20] Consequently, less energy is required for the electronic transition, resulting in absorption at a longer wavelength (a bathochromic or red shift).[20]
-
Electron-Withdrawing Groups (EWGs): EWGs like -NO₂ also extend conjugation but lower the energy of the lowest unoccupied molecular orbital (LUMO). This can also lead to a red shift in the π→π* transition compared to unsubstituted benzaldehyde.[21]
Comparative UV-Vis Data (in Ethanol)
| Compound | Substituent | λmax for π→π* (nm) |
| Benzaldehyde | -H | ~244 |
| 4-Nitrobenzaldehyde | -NO₂ | ~265 |
| 4-Chlorobenzaldehyde | -Cl | ~253 |
| 4-Methoxybenzaldehyde | -OCH₃ | ~277 |
| 4-Hydroxybenzaldehyde | -OH | ~275 |
Note: λmax values are approximate and solvent-dependent.[21][22][23]
Experimental Protocols: A Self-Validating System
The integrity of spectroscopic data hinges on meticulous experimental execution. The following protocols describe standardized procedures for acquiring high-quality data.
Caption: General workflow for the spectroscopic analysis of organic compounds.
Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of a substituted benzaldehyde using an Attenuated Total Reflectance (ATR) accessory.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) of the FT-IR spectrometer is clean. Use a soft tissue dampened with a volatile solvent like isopropanol or acetone to wipe the crystal surface, then allow it to dry completely.[1]
-
Background Acquisition: Acquire a background spectrum of the clean, empty ATR crystal.[22] This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Application:
-
Pressure Application: Lower the press arm to apply firm, consistent pressure on the sample. This ensures good contact between the sample and the ATR crystal, which is essential for a strong signal.[1]
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is common practice to improve the signal-to-noise ratio.[22]
-
Cleaning: After analysis, thoroughly clean the ATR crystal and press arm with an appropriate solvent to prevent cross-contamination.[1]
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of a substituted benzaldehyde in solution.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the benzaldehyde sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively clean spectral window.[24]
-
Standard Addition: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm. Most modern deuterated solvents are supplied with TMS already added.[13]
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming (either automatically or manually) to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.
-
¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and number of scans. For most samples, a single scan is sufficient for ¹H NMR.
-
¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum. Because the ¹³C isotope has a low natural abundance (~1.1%), many more scans (hundreds to thousands) and a longer acquisition time are required compared to ¹H NMR.[25] Broadband proton decoupling is typically used to simplify the spectrum so that each unique carbon appears as a single line.[25]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier Transform. Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CDCl₃).[24]
Protocol 3: UV-Visible (UV-Vis) Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of a substituted benzaldehyde in solution.
Methodology:
-
Solvent Selection: Choose a UV-transparent solvent in the desired analytical range (e.g., 200-400 nm). Ethanol, methanol, or cyclohexane are common choices. The solvent should not react with the analyte.
-
Stock Solution Preparation: Prepare a stock solution of the benzaldehyde derivative with a known concentration (e.g., 1x10⁻³ M) in the chosen solvent.[22]
-
Working Solution Preparation: Dilute the stock solution to prepare working solutions in the concentration range of 1x10⁻⁴ to 1x10⁻⁵ M.[22] The concentration should be adjusted so that the maximum absorbance falls between 0.2 and 1.0 AU (Absorbance Units) to ensure linearity according to the Beer-Lambert Law.
-
Spectrophotometer Setup: Use a dual-beam spectrophotometer. Fill two matched quartz cuvettes (typically 1 cm path length) with the pure solvent.[22]
-
Baseline Correction: Place the cuvettes in the sample and reference holders and run a baseline correction (autozero) across the desired wavelength range. This subtracts any absorbance from the solvent and the cuvettes.[22]
-
Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the sample holder.
-
Spectrum Acquisition: Scan the sample from a high to a low wavelength (e.g., 400 nm to 200 nm). The resulting spectrum is a plot of absorbance versus wavelength.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) for each electronic transition.[22]
Conclusion
The spectroscopic analysis of substituted benzaldehydes is a clear demonstration of structure-property relationships. By systematically applying IR, NMR, and UV-Vis spectroscopy, researchers can gain a wealth of information about the electronic and structural features of these molecules. The shifts in IR carbonyl frequencies, the changes in ¹H and ¹³C NMR chemical shifts, and the variations in UV-Vis λmax values all form a cohesive and predictable pattern based on the electron-donating or electron-withdrawing nature of the substituent. Mastery of these techniques and the principles that underpin them is essential for any scientist engaged in the design, synthesis, and characterization of novel chemical entities.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Analysis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde
In the landscape of pharmaceutical and agrochemical synthesis, the structural integrity and purity of building blocks are paramount. 2-Bromo-6-(trifluoromethoxy)benzaldehyde is a key intermediate whose purity can directly impact the yield, impurity profile, and overall quality of the final active ingredient.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this critical compound, focusing on High-Performance Liquid Chromatography (HPLC) as the primary technique and contrasting it with its advanced successor, Ultra-Performance Liquid Chromatography (UPLC).
The objective is not merely to present a protocol but to dissect the causality behind the analytical choices, empowering researchers and quality control professionals to develop and validate robust, fit-for-purpose purity methods. Every analytical procedure must be a self-validating system, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5]
Pillar 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry.[6][7] Its robustness and versatility make it the default starting point for method development. For a molecule like this compound, a reversed-phase method is the logical choice, separating compounds primarily based on their hydrophobicity.
Causality Behind Method Development Choices
The development of a reliable HPLC method is not a matter of chance but of deliberate, scientifically-backed decisions.
-
Stationary Phase (Column) Selection : The initial choice for many analyses is a C18 (octadecylsilane) column due to its wide applicability and hydrophobic nature. However, the presence of both a bromine atom and a trifluoromethoxy group on the aromatic ring introduces unique electronic characteristics. Therefore, a Pentafluorophenyl (PFP) stationary phase presents a compelling alternative. PFP columns offer multiple retention mechanisms, including hydrophobic, dipole-dipole, and π-π interactions, which can provide enhanced selectivity for halogenated and aromatic compounds compared to standard C18 phases.[8][9][10] This alternative selectivity is invaluable for resolving closely related impurities, such as positional isomers or precursors.
-
Mobile Phase Composition : A gradient elution using acetonitrile and water is the preferred approach. Acetonitrile is often chosen over methanol for its lower viscosity and stronger elution strength for aromatic compounds. A gradient is essential because potential impurities—ranging from non-polar starting materials to more polar oxidation byproducts (e.g., the corresponding benzoic acid)—can have vastly different retention times. Incorporating a small amount of acid (0.1% formic acid or trifluoroacetic acid) into the mobile phase is critical. This suppresses the ionization of any acidic impurities and the aldehyde's enol form, ensuring sharp, symmetrical peak shapes.[6]
-
Detection : The benzaldehyde moiety contains a strong chromophore, making UV detection the ideal choice. A photodiode array (PDA) detector is superior to a single-wavelength UV detector as it allows for the simultaneous monitoring of multiple wavelengths and, crucially, for peak purity analysis by comparing UV spectra across a single peak. The detection wavelength should be set near the absorbance maximum of the analyte, likely around 254 nm, to ensure high sensitivity.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed as a robust starting point for method validation.
-
Sample Preparation : Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 50.0 mL of acetonitrile to create a stock solution of ~0.5 mg/mL.
-
Chromatographic Conditions :
-
Instrument : Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column : PFP Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : 254 nm, with spectral scanning from 200-400 nm.
-
Injection Volume : 5 µL.
-
Gradient Program :
Time (min) % Mobile Phase B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
-
System Suitability : Before analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[3]
-
Purity Calculation : Purity is typically determined using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Workflow for HPLC Purity Analysis
Caption: Experimental workflow for HPLC purity analysis.
Pillar 2: The High-Performance Alternative - UPLC
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC technology, utilizing columns with sub-2 µm particle sizes.[11] This fundamental change requires instrumentation capable of handling much higher backpressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[12][13]
UPLC vs. HPLC: A Paradigm Shift in Performance
The primary advantages of UPLC over HPLC are derived directly from the smaller particle size:
-
Increased Speed : Analyses that take 15-30 minutes on an HPLC system can often be completed in 1-10 minutes on a UPLC system without sacrificing resolution.[13][14]
-
Enhanced Resolution & Sensitivity : The smaller particles provide a more efficient separation, leading to sharper, narrower peaks. This increased peak height relative to the baseline noise results in superior sensitivity, which is crucial for detecting and quantifying trace-level impurities.[12][15]
-
Reduced Solvent Consumption : Faster run times and lower flow rates lead to a significant reduction in solvent usage, making UPLC a more cost-effective and environmentally friendly option in the long run.[12][15]
Comparative Experimental Protocol: UPLC Method
The UPLC method is a direct translation of the HPLC method, scaled for higher efficiency.
-
Sample Preparation : Same as the HPLC method (~0.5 mg/mL).
-
Chromatographic Conditions :
-
Instrument : UPLC system.
-
Column : PFP Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 35 °C.
-
Injection Volume : 1 µL.
-
Gradient Program :
Time (min) % Mobile Phase B 0.0 40 5.0 95 6.0 95 6.1 40 | 7.5 | 40 |
-
Logical Comparison: HPLC vs. UPLC
Caption: Core differences between HPLC and UPLC technology.
Pillar 3: Data-Driven Performance Comparison
To objectively compare these techniques, we must look at key performance metrics that would be assessed during method validation according to ICH Q2(R2) guidelines.[2][5][16] The following table presents typical, expected data from the analysis of a this compound sample containing a critical impurity.
| Performance Parameter | RP-HPLC Method | UPLC Method | Rationale for Difference |
| Analysis Time | ~30 minutes | ~7.5 minutes | Smaller column and higher optimal linear velocity in UPLC allow for faster gradients.[11] |
| Resolution (Main Peak/Impurity) | 2.5 | 4.8 | Higher efficiency of the sub-2 µm particles leads to sharper peaks and better separation. |
| Limit of Quantitation (LOQ) | 0.05% | 0.01% | Narrower peaks in UPLC result in a better signal-to-noise ratio, enhancing sensitivity.[14] |
| System Backpressure (Typical) | ~2,500 psi | ~11,000 psi | Densely packed small particles in the UPLC column create significantly higher resistance to flow.[13] |
| Solvent Consumption per Run | ~30 mL | ~3.75 mL | Shorter run times and lower flow rates drastically reduce solvent usage.[15] |
Alternative Consideration: Gas Chromatography (GC)
For a relatively volatile and thermally stable molecule like this compound, Gas Chromatography (GC) is another viable analytical option.[17][18]
-
Principle : GC separates compounds based on their boiling points and interaction with a stationary phase within a heated column.[18]
-
Advantages : GC can offer extremely high resolution and is often faster than HPLC for volatile analytes. It can be particularly effective for identifying and quantifying residual solvents or volatile starting materials.
-
Limitations : The primary drawback is the requirement for thermal stability. Any non-volatile or thermally labile impurities would not be detected or could degrade in the high-temperature injector port, leading to an inaccurate purity assessment. For comprehensive purity profiling, where unknown degradation products may be present, LC-based methods are generally considered more robust.
Conclusion and Expert Recommendations
Both HPLC and UPLC are authoritative and reliable techniques for the purity analysis of this compound. The choice between them is dictated by the specific needs of the laboratory and the stage of drug development.
-
Choose HPLC for:
-
Standard quality control labs where robustness and established protocols are prioritized.
-
Early-stage development when high throughput is not yet a critical factor.
-
Laboratories where the initial capital investment for UPLC systems is a constraint.
-
-
Choose UPLC for:
-
High-throughput screening environments where speed and sample capacity are essential.
-
Trace impurity analysis, such as in final API release testing, where the highest sensitivity and resolution are required to meet stringent regulatory limits.
-
Method development labs seeking to create highly efficient, future-proofed analytical procedures.
-
Ultimately, the goal of any purity analysis is to generate trustworthy and accurate data. While a well-validated HPLC method is perfectly suitable and authoritative, the adoption of UPLC offers significant gains in speed, sensitivity, and operational efficiency, representing the future direction of separation science in the pharmaceutical industry.[12]
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A Senior Application Scientist's Comparative Guide to the Biological Activity of Trifluoromethoxy Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the therapeutic potential of lead compounds. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties and metabolic stability. This guide provides a comprehensive comparison of the biological activities of trifluoromethoxy substituted benzaldehydes, offering insights into their potential as versatile scaffolds in drug discovery. We will delve into their known bioactivities, explore the influence of isomeric positioning of the -OCF₃ group, and provide detailed, field-proven experimental protocols to empower your own research endeavors.
The Trifluoromethoxy Group: A Game-Changer in Drug Design
The trifluoromethoxy group is a powerful modulator of a molecule's physicochemical properties.[1][2] Its strong electron-withdrawing nature and high lipophilicity can significantly influence a compound's membrane permeability, metabolic stability, and binding affinity to biological targets.[1][2] These characteristics make trifluoromethoxy-substituted compounds, including benzaldehydes, highly attractive starting points for the synthesis of novel therapeutics.
Derivatives of trifluoromethoxy benzaldehydes have demonstrated a wide spectrum of biological activities, including:
-
Anticancer Activity: Benzaldehyde derivatives have been shown to possess cytotoxic effects against various cancer cell lines.[3][4][5][6][7][8][9][10] The introduction of a trifluoromethoxy group can further enhance this activity.
-
Antimicrobial and Antifungal Activity: Chalcones derived from trifluoromethoxy benzaldehydes have shown potent antibacterial and antifungal properties.[1][11]
-
Enzyme Inhibition: The trifluoromethoxy moiety can play a crucial role in the inhibition of various enzymes, including cholinesterases and protein tyrosine phosphatase 1B (PTP1B).[12]
The Critical Role of Isomerism: A Comparative Overview
The position of the trifluoromethoxy group on the benzaldehyde ring (ortho, meta, or para) can profoundly impact the biological activity and toxicity of the resulting compounds. While direct comparative studies on the biological activities of 2-, 3-, and 4-trifluoromethoxybenzaldehyde are limited, research on other classes of molecules has consistently demonstrated the significance of positional isomerism.[3][5][6][13]
For instance, a study on isoamphipathic antibacterial molecules revealed that ortho, meta, and para isomers exhibited distinct antibacterial activities and toxicity profiles.[3][5][6] The ortho isomer, in that case, demonstrated greater selectivity for bacterial over mammalian membranes.[3][5][6] This underscores the necessity of a systematic evaluation of each trifluoromethoxy benzaldehyde isomer to identify the optimal substitution pattern for a desired therapeutic effect.
To facilitate such investigations, this guide provides detailed protocols for key biological assays.
Experimental Protocols for Comparative Biological Evaluation
The following protocols are designed to be self-validating systems, providing researchers with robust methodologies to assess and compare the biological activities of trifluoromethoxy substituted benzaldehydes and their derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[14][15]
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethoxy substituted benzaldehydes in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Compound Dilution: Prepare serial twofold dilutions of the trifluoromethoxy substituted benzaldehydes in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MIC determination via broth microdilution.
Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method
Ellman's method is a widely used colorimetric assay for measuring acetylcholinesterase activity and screening for its inhibitors.[17][18]
Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (phosphate buffer, pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) substrate solution, and a solution of AChE enzyme.
-
Assay Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the test compound (trifluoromethoxy substituted benzaldehyde) at various concentrations. Include a control with no inhibitor.
-
Enzyme Addition: Add the AChE solution to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 15 minutes).
-
Substrate Addition: Add the ATCI substrate solution to initiate the colorimetric reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition and the IC₅₀ value.
Caption: Workflow for the AChE inhibition assay.
Comparative Data of Related Compounds
While direct comparative data for trifluoromethoxy benzaldehyde isomers is scarce, the following table summarizes the biological activities of some related trifluoromethyl and trifluoromethoxy substituted compounds to provide a contextual framework for your research.
| Compound Class | Specific Derivative | Biological Activity | Potency (IC₅₀/MIC) | Reference |
| Chalcones | Trifluoromethoxy substituted chalcone | Antibacterial (vs. S. aureus) | MIC = 48 µM | [1][11] |
| Trifluoromethyl substituted chalcone | Antibacterial (vs. S. aureus) | MIC = 51 µM | [1][11] | |
| Trifluoromethoxy substituted chalcone | Antifungal (vs. C. albicans) | MIC = 24 µM | [1][11] | |
| Trifluoromethyl substituted chalcone | Antifungal (vs. C. albicans) | MIC = 25 µM | [1][11] | |
| Benzimidazole Derivatives | Substituted benzimidazole-benzaldehyde | Acetylcholinesterase Inhibition | IC₅₀ = 0.050 - 25.30 µM | |
| Substituted benzimidazole-benzaldehyde | Butyrylcholinesterase Inhibition | IC₅₀ = 0.080 - 25.80 µM | ||
| Benzenesulfonic Ester Derivatives | 4-(trifluoromethoxyphenyl)sulfonyl derivative | α-Amylase Inhibition | IC₅₀ = 3.1 µM | [12] |
| 4-(trifluoromethoxyphenyl)sulfonyl derivative | PTP1B Inhibition | IC₅₀ = 23.1 µM | [12] |
Structure-Activity Relationship (SAR) Insights and Future Directions
The available data on fluorinated benzaldehyde derivatives suggest several key SAR trends:
-
Lipophilicity and Membrane Permeability: The trifluoromethoxy group generally imparts higher lipophilicity than the trifluoromethyl group, which can lead to enhanced cell membrane penetration and potentially greater biological activity.[1][2]
-
Electronic Effects: The strong electron-withdrawing nature of the -OCF₃ group can influence the reactivity of the aldehyde and the overall electronic properties of the aromatic ring, which can impact interactions with biological targets.[1]
-
Positional Isomerism: As highlighted earlier, the position of the -OCF₃ group is a critical determinant of biological activity and selectivity. A thorough investigation of the ortho, meta, and para isomers is essential for optimizing therapeutic potential.
Future research should focus on the systematic synthesis and comparative biological evaluation of 2-, 3-, and 4-trifluoromethoxybenzaldehyde and their derivatives. Such studies will be invaluable for elucidating detailed structure-activity relationships and for the rational design of novel drug candidates with improved efficacy and safety profiles.
Conclusion
Trifluoromethoxy substituted benzaldehydes represent a promising class of scaffolds for the development of new therapeutic agents. Their unique physicochemical properties, coupled with their synthetic versatility, make them valuable tools in the arsenal of medicinal chemists. This guide provides the foundational knowledge and experimental framework for researchers to explore and compare the biological activities of these intriguing compounds, ultimately contributing to the advancement of drug discovery.
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A Senior Application Scientist's Guide to 2-Bromo-6-(trifluoromethoxy)benzaldehyde and its Chloro Analog for Advanced Synthesis
For the discerning researcher in pharmaceutical and agrochemical development, the selection of building blocks is a critical decision that profoundly impacts synthetic efficiency and the properties of the final target molecules. This guide provides an in-depth comparative analysis of two key halogenated benzaldehyde derivatives: 2-Bromo-6-(trifluoromethoxy)benzaldehyde and its chloro analog, 2-Chloro-6-(trifluoromethoxy)benzaldehyde. We will explore their physicochemical properties, delve into a nuanced comparison of their reactivity in cornerstone cross-coupling reactions, and provide actionable experimental protocols to empower your synthetic strategies.
Introduction to the Analogs: Structural and Physicochemical Landscape
At first glance, this compound and 2-Chloro-6-(trifluoromethoxy)benzaldehyde share a highly functionalized scaffold. Both possess an aldehyde group ortho to a trifluoromethoxy moiety and a halogen atom. The trifluoromethoxy group is a bioisostere of a methoxy group, but with significantly altered electronic properties, offering enhanced metabolic stability and lipophilicity to derivative compounds. The strategic placement of the ortho-halogen and trifluoromethoxy groups creates a sterically hindered and electronically distinct environment around the aldehyde, influencing its reactivity and the subsequent transformations of the aromatic ring.
A summary of their key physicochemical properties is presented below:
| Property | This compound | 2-Chloro-6-(trifluoromethoxy)benzaldehyde |
| CAS Number | 1114809-17-4[1] | 1261822-56-3[2] |
| Molecular Formula | C₈H₄BrF₃O | C₈H₄ClF₃O |
| Molecular Weight | 269.02 g/mol | 224.56 g/mol |
| Appearance | Colorless to yellow liquid or solid | Not specified, likely a liquid or low-melting solid |
| Purity | Typically ≥95% | Typically ≥95%[2] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | 4°C, stored under nitrogen[3] |
The seemingly subtle substitution of a bromine atom for a chlorine atom imparts significant, predictable differences in their chemical behavior, which we will explore in the subsequent sections.
Comparative Reactivity Analysis: A Tale of Two Halogens
The choice between the bromo and chloro analog hinges on the desired reactivity in subsequent synthetic steps, most notably in palladium-catalyzed cross-coupling reactions. The fundamental principles of C-X bond activation in these catalytic cycles provide a clear rationale for selecting one over the other.
Electronic and Steric Considerations
The reactivity of the C-X bond (where X is Br or Cl) in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors.
-
Electronic Effects : The electronegativity of the halogens influences the polarity of the C-X bond. Chlorine is more electronegative than bromine. However, the dominant factor in the oxidative addition step of cross-coupling reactions is the C-X bond strength. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage by the palladium catalyst. This generally translates to higher reactivity for the bromo derivative.[4] The Hammett substituent constants (σ) for ortho-substituents are complex due to the interplay of inductive and resonance effects, but generally, both halogens are electron-withdrawing.
-
Steric Effects : The van der Waals radius of bromine is larger than that of chlorine. This can introduce greater steric hindrance around the reaction center, potentially impeding the approach of the bulky phosphine-ligated palladium catalyst. However, in many modern catalyst systems, the electronic advantage of the weaker C-Br bond often outweighs the increased steric bulk. The Taft steric parameter (Es) provides a quantitative measure of steric effects, with more negative values indicating greater steric hindrance.[1][5]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[6] This trend is a direct consequence of the decreasing C-X bond strength down the halogen group. Therefore, This compound is anticipated to be significantly more reactive than its chloro analog in reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4]
This enhanced reactivity of the bromo derivative often translates to:
-
Milder reaction conditions (lower temperatures).
-
Shorter reaction times.
-
Lower catalyst loadings.
-
A broader substrate scope with challenging coupling partners.
Conversely, the chloro analog offers the advantage of being a more cost-effective starting material. Its lower reactivity can also be beneficial in sequential cross-coupling reactions where selective reaction at a more reactive site (e.g., a bromo or iodo group) is desired, leaving the chloro group intact for a subsequent transformation.
Experimental Protocols: A Head-to-Head Comparison in Action
To provide a practical framework for exploiting the differential reactivity of these two building blocks, we present detailed, side-by-side protocols for two of the most pivotal transformations in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The following protocols are designed to be effective for these sterically hindered and electronically deactivated substrates.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Table 1: Comparative Protocols for Suzuki-Miyaura Coupling
| Parameter | This compound | 2-Chloro-6-(trifluoromethoxy)benzaldehyde |
| Aryl Halide | 1.0 mmol, 1.0 equiv | 1.0 mmol, 1.0 equiv |
| Arylboronic Acid | 1.2 mmol, 1.2 equiv | 1.2 mmol, 1.2 equiv |
| Palladium Pre-catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) |
| Base | K₃PO₄ (2.0 mmol, 2.0 equiv) | K₃PO₄ (2.0 mmol, 2.0 equiv) |
| Solvent | Toluene/H₂O (10:1, 5 mL) | 1,4-Dioxane/H₂O (10:1, 5 mL) |
| Temperature | 80-100 °C | 100-110 °C |
| Reaction Time | 4-12 hours | 12-24 hours |
| Notes | The higher reactivity of the bromide allows for the use of a simpler Pd(II) pre-catalyst and potentially lower temperatures. | The less reactive chloride necessitates a more active catalyst system, such as one employing a Buchwald ligand like XPhos, and higher reaction temperatures.[7] |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide, arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Under a positive flow of argon, add the palladium pre-catalyst and the phosphine ligand.
-
Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of catalyst and ligand is even more critical for the less reactive chloro-analog.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Table 2: Comparative Protocols for Buchwald-Hartwig Amination
| Parameter | This compound | 2-Chloro-6-(trifluoromethoxy)benzaldehyde |
| Aryl Halide | 1.0 mmol, 1.0 equiv | 1.0 mmol, 1.0 equiv |
| Amine | 1.2 mmol, 1.2 equiv | 1.2 mmol, 1.2 equiv |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1.5 mol%) | Pd₂(dba)₃ (2.0 mol%) |
| Ligand | BINAP (3.0 mol%) | RuPhos (4.0 mol%) |
| Base | NaOtBu (1.4 mmol, 1.4 equiv) | NaOtBu (1.4 mmol, 1.4 equiv) |
| Solvent | Toluene (5 mL) | Toluene (5 mL) |
| Temperature | 90-100 °C | 100-110 °C |
| Reaction Time | 6-16 hours | 16-24 hours |
| Notes | A common ligand such as BINAP is often sufficient for the more reactive bromide. | A more specialized, electron-rich, and bulky ligand like RuPhos is recommended to facilitate the challenging oxidative addition of the aryl chloride. |
Step-by-Step Methodology:
-
Reaction Setup: To a glovebox, add the palladium pre-catalyst, ligand, and sodium t-butoxide to an oven-dried vial.
-
Add the aryl halide and the amine.
-
Add the degassed toluene and seal the vial.
-
Reaction: Remove the vial from the glovebox and heat to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
The choice between this compound and its chloro analog is a strategic one, dictated by the specific demands of your synthetic route.
-
For rapid functionalization and broader substrate compatibility , the bromo analog is the superior choice. Its inherent higher reactivity allows for milder conditions and shorter reaction times, making it ideal for the later stages of a synthesis or when working with sensitive functional groups.
-
For cost-effective syntheses and applications requiring sequential cross-coupling , the chloro analog presents a viable alternative. While requiring more forcing conditions and specialized catalyst systems, its lower reactivity can be strategically exploited.
By understanding the fundamental principles of their differential reactivity and employing the optimized protocols provided, researchers can confidently select the appropriate building block to accelerate their discovery and development programs.
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A Researcher's Guide to Hammett Plot Analysis for Substituted Benzaldehydes
For researchers, medicinal chemists, and drug development professionals, quantifying the electronic effects of substituents on reaction rates and equilibria is a cornerstone of mechanistic elucidation and rational molecular design. The Hammett plot, a classic example of a linear free-energy relationship (LFER), provides a powerful tool to dissect these effects.[1][2][3] This guide offers an in-depth, practical comparison of the reactivity of substituted benzaldehydes, moving beyond a simple recitation of steps to explain the causality behind experimental choices and data interpretation.
The Hammett Equation: Quantifying Substituent Effects
The Hammett equation is an empirical formula that elegantly correlates the reactivity of substituted aromatic compounds.[1] For a given reaction series, it is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the constant for the unsubstituted (reference) reactant (e.g., benzaldehyde).
-
σ (Sigma) is the substituent constant , which quantifies the electronic effect (both inductive and resonance) of a particular substituent in a specific position (meta or para). It is independent of the reaction type.[4][5]
-
Positive σ values indicate electron-withdrawing groups (EWGs) like -NO₂ or -CN.
-
Negative σ values denote electron-donating groups (EDGs) like -OCH₃ or -CH₃.
-
-
ρ (Rho) is the reaction constant , which measures the sensitivity of a particular reaction to the electronic effects of substituents. It is independent of the substituent but dependent on the reaction type and conditions (e.g., solvent, temperature).[1][5]
The power of this equation lies in its ability to predict reaction rates and provide profound insights into reaction mechanisms based on the sign and magnitude of ρ.[6]
Experimental Design: A Comparative Study of Benzaldehyde Reactivity
To construct a meaningful Hammett plot, the experimental design must be meticulous. Benzaldehydes are excellent substrates for such studies due to the direct influence of aromatic substituents on the electrophilicity of the carbonyl carbon.[7]
Choosing a Model Reaction
The choice of reaction is critical. It should be a reaction where the rate-determining step involves the benzaldehyde and is sensitive to electronic changes at the carbonyl center. Two excellent examples are nucleophilic addition reactions and oxidations.
-
Nucleophilic Addition (e.g., Wittig or Aldol Reactions): In these reactions, a nucleophile attacks the electrophilic carbonyl carbon. EWGs on the benzaldehyde ring enhance the carbonyl carbon's partial positive charge, making it more susceptible to attack and thus increasing the reaction rate.[7][8] Conversely, EDGs decrease the rate.[7] This predictable trend makes nucleophilic additions ideal for Hammett analysis. Studies on proline-catalyzed aldol reactions, for instance, have shown a clear positive correlation between the reaction rate and the electrophilicity of the benzaldehyde derivative.[7][9]
-
Oxidation: The mechanism of oxidation can vary, but often the rate is influenced by the stability of intermediates. For example, in some oxidations, the reaction is accelerated by EDGs, suggesting a mechanism involving an electron-deficient intermediate.[7]
For this guide, we will focus on a nucleophilic addition reaction due to its straightforward and well-established correlation with substituent electronic effects.
Selection of Substituted Benzaldehydes
A robust Hammett plot requires a diverse set of substituents that span a wide range of σ values, from strongly electron-donating to strongly electron-withdrawing. It is crucial to include both meta and para isomers to differentiate between inductive and resonance effects. Ortho-substituents are typically avoided due to complicating steric effects.[4]
Table 1: A Proposed Set of Substituted Benzaldehydes for Hammett Analysis
| Substituent (Position) | Substituent Type | Expected Effect on Carbonyl Electrophilicity | Hammett Constant (σ) |
| H (Unsubstituted) | Reference | Baseline | 0.00[10] |
| 4-OCH₃ (para-Methoxy) | Strong EDG | Decrease | -0.27[11] |
| 4-CH₃ (para-Methyl) | Weak EDG | Decrease | -0.17[10][11] |
| 3-CH₃ (meta-Methyl) | Weak EDG | Decrease (Inductive only) | -0.07[10][11] |
| 4-Cl (para-Chloro) | Weak EWG | Increase | 0.23[11] |
| 3-Cl (meta-Chloro) | EWG | Increase (Inductive only) | 0.37[11] |
| 4-CN (para-Cyano) | Strong EWG | Increase | 0.66[12] |
| 4-NO₂ (para-Nitro) | Strong EWG | Increase | 0.78[11] |
Note: σ values are sourced from established literature.[10][11][12][13]
Experimental Protocol: Kinetic Monitoring of a Wittig-Type Reaction
The Wittig-Horner reaction is an excellent model system where a phosphonate carbanion acts as the nucleophile.[14] The reaction rate can be conveniently monitored using UV-Vis spectrophotometry by following the disappearance of the benzaldehyde reactant or the appearance of the alkene product, provided their UV-Vis spectra are distinct.
Objective: To determine the pseudo-first-order rate constant (k) for the reaction of various substituted benzaldehydes with a stabilized ylide.
Materials:
-
Substituted benzaldehydes (from Table 1)
-
Diethyl benzylphosphonate
-
Sodium ethoxide solution in ethanol (freshly prepared)
-
Anhydrous Ethanol (or other suitable solvent)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Step-by-Step Methodology:
-
Solution Preparation: Prepare stock solutions of each substituted benzaldehyde (e.g., 0.1 M in ethanol) and the phosphonate (e.g., 0.1 M in ethanol). Prepare a stock solution of the base (e.g., 0.5 M sodium ethoxide in ethanol).
-
Establishing Reaction Conditions: The reaction should be run under pseudo-first-order conditions. This is achieved by using a large excess of the phosphonate and base relative to the benzaldehyde. This ensures that the concentration of the nucleophile remains effectively constant throughout the reaction, simplifying the kinetics.
-
Kinetic Measurement: a. Set the spectrophotometer to the λ_max of the benzaldehyde being tested and zero the instrument with a blank containing ethanol. b. Equilibrate a quartz cuvette containing the freshly prepared solution of sodium ethoxide and diethyl benzylphosphonate in the thermostatted cell holder (e.g., at 25°C).[14] c. To initiate the reaction, inject a small, precise volume of the specific benzaldehyde stock solution into the cuvette and start data acquisition immediately.[14] d. Record the absorbance at regular time intervals (e.g., every 5-10 seconds) for a duration sufficient for the reaction to proceed to at least 80-90% completion.
-
Data Processing: a. The reaction follows pseudo-first-order kinetics with respect to the benzaldehyde. Therefore, a plot of ln(A_t - A_∞) versus time (t) will yield a straight line, where A_t is the absorbance at time t and A_∞ is the final absorbance. b. The pseudo-first-order rate constant, k_obs , is the negative of the slope of this line. c. Repeat the experiment for each substituted benzaldehyde, including the unsubstituted reference (H), ensuring identical conditions (temperature, concentrations) for all runs.
Data Analysis and Interpretation
Once the rate constants are determined, the Hammett plot can be constructed.
Hammett Plot Construction
-
Tabulate Data: Create a table summarizing the results.
-
Calculate log(k/k₀): For each substituent, calculate the logarithm of the ratio of its rate constant (k) to the rate constant of the unsubstituted benzaldehyde (k₀).
-
Plot the Data: Create a scatter plot with the Hammett σ values on the x-axis and the calculated log(k/k₀) values on the y-axis.
-
Linear Regression: Perform a linear regression on the data points. The slope of this line is the reaction constant, ρ .
Table 2: Hypothetical Experimental Data and Hammett Plot Parameters
| Substituent | σ Value | Measured k (s⁻¹) | log(k/k₀) |
| 4-OCH₃ | -0.27 | 0.0085 | -0.62 |
| 4-CH₃ | -0.17 | 0.0120 | -0.47 |
| H | 0.00 | 0.0350 | 0.00 |
| 4-Cl | 0.23 | 0.0950 | 0.43 |
| 4-NO₂ | 0.78 | 0.8500 | 1.39 |
This is illustrative data. Actual results will vary.
Interpreting the Reaction Constant (ρ)
The value of ρ provides critical information about the reaction mechanism.[1]
-
Sign of ρ:
-
Positive ρ (ρ > 0): As seen in our hypothetical nucleophilic addition, a positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (positive σ).[14] This implies that there is a buildup of negative charge in the transition state of the rate-determining step, or a loss of positive charge. For a nucleophilic attack on a carbonyl, the transition state involves the formation of a negatively charged alkoxide intermediate, which is stabilized by EWGs.
-
Negative ρ (ρ < 0): A negative ρ value signifies that the reaction is accelerated by electron-donating groups (negative σ). This suggests a buildup of positive charge (or loss of negative charge) in the transition state. An example would be an electrophilic aromatic substitution on the benzene ring.
-
-
Magnitude of ρ: The absolute value of ρ indicates the sensitivity of the reaction to substituent effects.
-
Large |ρ| (e.g., > 2): The reaction is highly sensitive to electronic effects, suggesting a significant charge development in the transition state close to the aromatic ring.
-
Small |ρ| (e.g., < 1): The reaction is less sensitive, implying either a small amount of charge development or that the reaction center is insulated from the aromatic ring.
-
Linearity and Deviations
A linear Hammett plot is a strong indication that the reaction mechanism is consistent across the entire series of substituted compounds.[1] However, deviations from linearity can be equally informative:
-
A "broken" or curved plot can suggest a change in the rate-determining step or a shift in the reaction mechanism as the electronic nature of the substituent changes from donating to withdrawing.[1]
-
Poor correlation might indicate that the standard σ constants are not appropriate. For reactions involving significant positive charge buildup in direct resonance with the substituent, modified constants like σ⁺ are required. Similarly, for reactions with negative charge buildup stabilized by resonance, σ⁻ constants are used.[1][15]
Visualization of Concepts and Workflows
Diagrams can clarify complex relationships and workflows.
Caption: Workflow for Hammett plot analysis.
Caption: Influence of substituents on carbonyl reactivity.
Applications in Drug Development
The principles of Hammett analysis are fundamental to modern drug discovery:
-
Quantitative Structure-Activity Relationships (QSAR): Hammett parameters (σ) are often used as descriptors in QSAR models to correlate a molecule's electronic properties with its biological activity. This helps in predicting the potency of new analogues.
-
Metabolic Stability: The rate of metabolic transformations (e.g., oxidation by Cytochrome P450 enzymes) can often be correlated with the electronic properties of substituents. A Hammett analysis can help design molecules that are more or less susceptible to metabolism.
-
Lead Optimization: By understanding the electronic requirements for binding to a biological target (e.g., an enzyme or receptor), chemists can rationally modify a lead compound with appropriate substituents to enhance affinity and selectivity. The use of free-energy calculations in drug discovery often relies on similar principles of dissecting energetic contributions.[16]
References
- Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. ChemCatChem.
- The Hammett Equation and Linear Free Energy Relationship. Dalal Institute.
- Li, Z-K., et al. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. ARKIVOC.
- Hammett Sigma Constants. Wired Chemist.
- Selected Hammett substituent constants and susceptibility factors. Source Unavailable.
- Hammett constants for some common substituents. Source Unavailable.
- Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. R Discovery.
- Hammett equation. Wikipedia.
- Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts.
- How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? Reddit.
- Hammett Equation. YouTube.
- Hammett substituent constants. Stenutz.
- Understanding the Hammett Equation. Scribd.
- Free-energy relationship. Wikipedia.
- The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI.
- Hammett Substituent Constants, σ, Based on the Ionization of Benzoic Acids. Source Unavailable.
- Recent Developments in Free Energy Calculations for Drug Discovery. PMC.
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. Free-energy relationship - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. Hammett Sigma Constants* [wiredchemist.com]
- 11. web.viu.ca [web.viu.ca]
- 12. homepages.bluffton.edu [homepages.bluffton.edu]
- 13. global.oup.com [global.oup.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Hammett substituent constants [stenutz.eu]
- 16. Recent Developments in Free Energy Calculations for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Properties of 2-Bromo-6-(trifluoromethoxy)benzaldehyde and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Benzaldehydes in Modern Chemistry
Substituted benzaldehydes are pivotal building blocks in organic synthesis, finding extensive applications in the pharmaceutical, agrochemical, and materials science sectors. Their reactivity and utility are profoundly influenced by the nature and position of substituents on the aromatic ring. This guide focuses on the electrochemical properties of 2-Bromo-6-(trifluoromethoxy)benzaldehyde, a compound of growing interest due to the unique combination of a halogen atom and a trifluoromethoxy group ortho to the aldehyde functionality. Understanding the electrochemical behavior of this molecule and its analogs is crucial for predicting its reactivity, designing novel synthetic routes, and elucidating its potential roles in various chemical and biological systems.
The aldehyde group is electrochemically active and can undergo both oxidation to a carboxylic acid and reduction to an alcohol. The potential at which these processes occur is highly sensitive to the electronic environment of the aromatic ring. Electron-withdrawing groups, such as halogens and trifluoromethoxy moieties, are expected to facilitate reduction by lowering the electron density of the carbonyl carbon, making it more susceptible to electron transfer. Conversely, these groups generally make oxidation more difficult.
The Influence of Substituents on Electrochemical Behavior: A Theoretical Framework
The electrochemical properties of a substituted benzaldehyde are primarily governed by the interplay of inductive and resonance effects of its substituents.
-
The Aldehyde Group (-CHO): The carbonyl group is inherently electron-withdrawing through both induction and resonance, rendering the aromatic ring electron-deficient, particularly at the ortho and para positions.
-
The Bromo Group (-Br): As a halogen, bromine is electronegative and thus exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+R). However, for halogens, the inductive effect typically outweighs the resonance effect.
-
The Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which pull electron density away from the methoxy oxygen and, subsequently, the aromatic ring. This powerful inductive effect (-I) significantly lowers the electron density of the benzene ring.
The combination of these substituents in this compound is anticipated to create a highly electron-deficient aromatic system, which will have a profound impact on the redox potentials of the aldehyde group.
Comparative Electrochemical Data: An Analysis of Structural Analogs
To build a comprehensive understanding of the electrochemical properties of this compound, we will compare it with the following key analogs:
-
Benzaldehyde: The parent compound, providing a baseline for comparison.
-
2-Bromobenzaldehyde: To isolate the effect of the ortho-bromo substituent.
-
2-(Trifluoromethoxy)benzaldehyde: To isolate the effect of the ortho-trifluoromethoxy substituent.
The following table summarizes the expected and, where available, reported electrochemical parameters for these compounds. It is important to note that experimental values can vary based on the specific conditions (e.g., solvent, electrolyte, electrode material, and scan rate).
| Compound | Structure | Predicted/Reported Reduction Potential (Epc) | Predicted/Reported Oxidation Potential (Epa) | Key Observations |
| Benzaldehyde | ~ -1.7 to -2.0 V vs. SCE | ~ +1.5 to +2.0 V vs. Ag/AgCl | The reduction is a well-studied one-electron process to form a radical anion, which can then dimerize or be further reduced. Oxidation is generally irreversible. | |
| 2-Bromobenzaldehyde | Less negative than Benzaldehyde | More positive than Benzaldehyde | The electron-withdrawing bromo group facilitates reduction. A reported cyclic voltammogram shows an irreversible reduction peak. | |
| 2-(Trifluoromethoxy)benzaldehyde | ![]() | Predicted to be significantly less negative than Benzaldehyde | Predicted to be significantly more positive than Benzaldehyde | The potent electron-withdrawing nature of the -OCF₃ group is expected to make the aldehyde much easier to reduce and harder to oxidize. |
| This compound | ![]() | Predicted to be the least negative | Predicted to be the most positive | The combined electron-withdrawing effects of both ortho substituents should render this compound the most susceptible to reduction and most resistant to oxidation in this series. |
Experimental Protocol: Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for studying the redox properties of organic molecules.[1][2] It provides information on reduction and oxidation potentials, the stability of electrochemically generated species, and the kinetics of electron transfer reactions.
Materials and Reagents:
-
Analytes: this compound, Benzaldehyde, 2-Bromobenzaldehyde, 2-(Trifluoromethoxy)benzaldehyde (analytical grade, >98% purity).
-
Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous, electrochemical grade.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), 0.1 M concentration.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode.
-
Counter Electrode: Platinum wire or gauze.
-
Inert Gas: Argon or Nitrogen for deaeration.
Instrumentation:
A potentiostat/galvanostat capable of performing cyclic voltammetry is required.
Step-by-Step Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent (e.g., acetonitrile) to a final concentration of 0.1 M.
-
Preparation of the Analyte Solution: Prepare a stock solution of the analyte (e.g., this compound) in the 0.1 M electrolyte solution at a concentration of approximately 1-5 mM.
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Fill the cell with the analyte solution.
-
Deaerate the solution by bubbling with an inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV experiment:
-
Initial Potential: A potential where no faradaic current is observed.
-
Switching Potential (Vertex 1 and 2): Potentials sufficiently negative and positive to observe the reduction and oxidation peaks of interest.
-
Scan Rate: Start with a typical scan rate of 100 mV/s. A range of scan rates (e.g., 20, 50, 100, 200, 500 mV/s) should be investigated to study the nature of the electrochemical process.
-
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the cathodic peak potential (Epc) and anodic peak potential (Epa).
-
Measure the cathodic peak current (ipc) and anodic peak current (ipa).
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
Analyze the effect of scan rate on the peak currents and potentials to assess the reversibility and diffusion control of the reaction.
-
Visualizing the Experimental Workflow
Caption: Workflow for the electrochemical characterization of benzaldehyde analogs using cyclic voltammetry.
Interpreting the Results: A Predictive Analysis
The electrochemical behavior of this compound can be predicted by considering the additive effects of its substituents relative to benzaldehyde.
Reduction Process:
The reduction of the aldehyde group is expected to be a one-electron process to form a radical anion. The potential at which this occurs (Epc) is a measure of the ease of reduction.
-
Effect of the Bromo Group: The electron-withdrawing inductive effect of the bromine atom at the ortho position will stabilize the resulting radical anion, making the reduction occur at a less negative potential compared to benzaldehyde.
-
Effect of the Trifluoromethoxy Group: The -OCF₃ group is a significantly stronger electron-withdrawing group than bromine. Its presence at the ortho position will substantially lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, making it a much better electron acceptor. Therefore, 2-(trifluoromethoxy)benzaldehyde is expected to be reduced at a considerably less negative potential than both benzaldehyde and 2-bromobenzaldehyde.
-
Combined Effect in this compound: With both a bromo and a trifluoromethoxy group in the ortho positions, the aldehyde carbonyl is rendered highly electrophilic. The synergistic electron-withdrawing effects of these two groups will make this compound the most easily reduced compound in the series, exhibiting the least negative reduction potential.
Oxidation Process:
The oxidation of the aldehyde group to a carboxylic acid involves the removal of electrons. The potential at which this occurs (Epa) is a measure of the ease of oxidation.
-
Effect of the Bromo Group: The electron-withdrawing nature of the bromine atom will make it more difficult to remove electrons from the molecule, thus shifting the oxidation potential to a more positive value compared to benzaldehyde.
-
Effect of the Trifluoromethoxy Group: The potent electron-withdrawing -OCF₃ group will significantly increase the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO). Consequently, 2-(trifluoromethoxy)benzaldehyde is expected to be much more difficult to oxidize than benzaldehyde and 2-bromobenzaldehyde, with a significantly more positive oxidation potential.
-
Combined Effect in this compound: The cumulative electron-withdrawing influence of both the bromo and trifluoromethoxy groups will make this compound the most resistant to oxidation among the analogs, exhibiting the most positive oxidation potential.
Proposed Redox Mechanism
The following diagram illustrates the proposed initial steps of the redox processes for a substituted benzaldehyde (Ar-CHO).
Caption: Generalized redox pathways for aromatic aldehydes.
Conclusion and Future Outlook
This guide provides a comprehensive framework for understanding and predicting the electrochemical properties of this compound based on the analysis of its structural analogs. The presence of two strong electron-withdrawing groups in the ortho positions to the aldehyde functionality is expected to make this compound significantly easier to reduce and more difficult to oxidize compared to benzaldehyde, 2-bromobenzaldehyde, and 2-(trifluoromethoxy)benzaldehyde.
The detailed experimental protocol provided herein offers a robust methodology for the experimental verification of these predictions using cyclic voltammetry. Such experimental data would be invaluable for a more precise quantitative comparison and would be a significant contribution to the field.
For researchers in drug development and synthetic chemistry, a thorough understanding of the electrochemical properties of substituted benzaldehydes is paramount for designing efficient synthetic transformations and for elucidating the mechanisms of action of bioactive molecules. The principles and methodologies outlined in this guide can be extended to a wide range of other substituted aromatic systems, providing a valuable tool for both predictive analysis and experimental design.
References
- Electrochemical Reduction of 2-Bromobenzaldehyde.
- Cyclic Voltammetry. Wikipedia. [Link]
Sources
A Researcher's Guide to the Structural Elucidation of 2-Bromo-6-(trifluoromethoxy)benzaldehyde Derivatives
For the researcher engaged in the synthesis and application of novel therapeutics and functional materials, a comprehensive understanding of molecular architecture is not merely academic—it is the bedrock of innovation. The 2-bromo-6-(trifluoromethoxy)benzaldehyde scaffold is of emerging interest in medicinal chemistry and materials science. The strategic placement of a bromine atom and a trifluoromethoxy group on the benzaldehyde core imparts unique electronic properties and steric profiles, influencing reactivity, intermolecular interactions, and biological activity.
This guide provides an in-depth, comparative framework for the structural analysis of this compound and its derivatives. While crystallographic and comprehensive spectroscopic data for this specific parent compound are not widely available in the public domain, this guide will leverage data from closely related analogues to provide robust, predictive insights into the structural characteristics of this class of molecules. We will delve into the practical application and interpretation of key analytical techniques, offering both theoretical grounding and field-proven experimental protocols.
The Strategic Importance of Substituent Effects
The structural nuances of this compound derivatives are dictated by the interplay of the ortho-bromo and meta-trifluoromethoxy substituents. The bromine atom, a large and polarizable halogen, can participate in halogen bonding and significantly influences solid-state packing.[1] The trifluoromethoxy group is a potent electron-withdrawing group, which modulates the reactivity of the aldehyde and the aromatic ring. Understanding these effects is crucial for predicting the chemical behavior and designing new molecules with desired properties.
X-ray Crystallography: The Definitive Architectural Blueprint
Single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's three-dimensional structure, offering precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.[2]
Expected Structural Features and Comparative Insights
Although a crystal structure for this compound is not publicly documented, we can infer its likely solid-state conformation by analyzing structurally similar compounds. For instance, the analysis of other multi-substituted benzaldehyde derivatives reveals the significant role of weak intermolecular forces, such as C-H···O hydrogen bonds and halogen interactions, in dictating the crystal packing.[1][3]
The presence of the ortho-bromine atom is expected to influence the orientation of the aldehyde group and participate in halogen bonding, which can direct the supramolecular assembly. The trifluoromethoxy group, while not a strong hydrogen bond acceptor, will influence the overall electronic distribution and may engage in weak fluorine-involved interactions.
Table 1: Comparative Crystallographic Data of Related Benzaldehyde Derivatives
| Parameter | 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone[3] | 4-Bromo-N-(4-hydroxybenzylidene)aniline[3] | o-(2-Bromoethoxy)benzaldehyde[4] |
| Chemical Formula | C₁₀H₁₂BrN₃OS | C₁₃H₁₀BrNO | C₉H₉BrO₂ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | C2/c | P2₁2₁2₁ | P2/c |
| a (Å) | 22.040 | 21.9588 | 7.7453 |
| b (Å) | 11.844 | 11.0866 | 16.2325 |
| c (Å) | 9.5102 | 9.3132 | 7.3667 |
| β (°) | 101.69 | 90 | 98.908 |
| Volume (ų) | 2431.1 | 2267.28 | 915.01 |
| Key Interactions | Intramolecular O-H···N hydrogen bond; Intermolecular N-H···S hydrogen bonds | Intermolecular O-H···N hydrogen bonds | π–π stacking interactions |
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the essential steps for determining the crystal structure of a novel this compound derivative.
1. Crystal Growth (Self-Validating Step):
- Rationale: The quality of the diffraction data is critically dependent on the quality of the single crystal.
- Procedure:
- Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane).
- Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals suitable for diffraction (ideally 0.1-0.3 mm in each dimension).
- Visually inspect crystals under a microscope for well-defined faces and lack of twinning.
2. Data Collection:
- Rationale: To obtain a complete and redundant set of diffraction intensities.
- Procedure:
- Mount a suitable crystal on a goniometer head.[3]
- Place the crystal in a stream of cold nitrogen (e.g., 100 K or 150 K) to minimize thermal motion.[2]
- Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[2]
- Collect a series of diffraction images while rotating the crystal through a range of angles.
3. Structure Solution and Refinement:
- Rationale: To determine the atomic positions from the diffraction pattern and refine the model to fit the experimental data.
- Procedure:
- Process the raw diffraction data to obtain integrated intensities and unit cell parameters.
- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[2]
- Refine the structural model using full-matrix least-squares on F². Anisotropically refine all non-hydrogen atoms.[2]
- Place hydrogen atoms in calculated positions and refine using a riding model.[2]
4. Validation and Analysis:
- Rationale: To ensure the chemical and crystallographic reasonability of the final structure.
- Procedure:
- Check the final structure for consistency using validation software (e.g., PLATON, CheckCIF).
- Analyze bond lengths, bond angles, torsion angles, and intermolecular interactions.
Diagram 1: Workflow for Single-Crystal X-ray Diffraction
Caption: A streamlined workflow for the structural elucidation of a crystalline solid via single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look in Solution
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive picture of the molecular connectivity and electronic environment.
Predicted NMR Signatures
-
¹H NMR: The aldehydic proton is expected to be highly deshielded, appearing as a singlet around δ 9.5-10.5 ppm.[5] The aromatic protons will exhibit complex splitting patterns in the δ 7.0-8.0 ppm region, influenced by both the bromine and trifluoromethoxy substituents.
-
¹³C NMR: The carbonyl carbon will resonate at approximately δ 185-195 ppm. The aromatic carbons will show distinct signals, with the carbon attached to the trifluoromethoxy group appearing as a quartet due to coupling with the fluorine atoms. The carbon bonded to bromine will also have a characteristic chemical shift.
-
¹⁹F NMR: A single, sharp signal is expected for the -OCF₃ group, likely in the range of δ -56 to -60 ppm (relative to CFCl₃).[6] This is a highly diagnostic peak for the presence of the trifluoromethoxy moiety.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| CHO | 9.5 - 10.5 | 185 - 195 | Aldehydic proton is a singlet. |
| C1-CHO | - | 130 - 135 | |
| C2-Br | - | 115 - 125 | |
| C3-H | 7.2 - 7.5 | 120 - 130 | |
| C4-H | 7.5 - 7.8 | 130 - 140 | |
| C5-H | 7.3 - 7.6 | 118 - 128 | |
| C6-OCF₃ | - | 145 - 155 (q) | Quartet due to ¹J(C-F) coupling. |
| OCF₃ | - | ~120 (q) | Quartet due to ¹J(C-F) coupling. |
Note: These are estimated values based on known substituent effects and data from related compounds.
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
- Rationale: To obtain a homogeneous solution for high-resolution NMR analysis.
- Procedure:
- Accurately weigh 5-10 mg of the purified compound.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solvent contains an internal standard (e.g., tetramethylsilane, TMS) for referencing.
2. Data Acquisition (¹H, ¹³C, ¹⁹F):
- Rationale: To obtain high-quality spectra with good signal-to-noise and resolution.
- Procedure:
- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire a standard ¹H NMR spectrum.
- Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.
- If the spectrometer is equipped, acquire a ¹⁹F NMR spectrum.
3. Data Processing and Interpretation:
- Rationale: To extract structural information from the raw data.
- Procedure:
- Apply Fourier transformation, phase correction, and baseline correction to the raw data.
- Reference the spectra to the internal standard (TMS at 0 ppm for ¹H and ¹³C).
- Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
- Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to specific atoms in the molecule.
- Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary for complex structures.
Diagram 2: NMR Analysis Workflow
Caption: A concise workflow for the structural characterization of an organic compound using NMR spectroscopy.
Mass Spectrometry and Infrared Spectroscopy: Complementary Structural Data
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues. For this compound, electron impact (EI) ionization would likely lead to the following key fragments:
-
Molecular Ion (M⁺): A prominent peak corresponding to the intact molecule. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will result in a characteristic M⁺ and M+2 pattern.
-
[M-H]⁺: Loss of the aldehydic hydrogen.
-
[M-CHO]⁺: Loss of the formyl group, leading to a bromotrifluoromethoxybenzene cation.
-
[M-Br]⁺: Loss of the bromine atom.
-
[C₆H₄F₃O]⁺: A fragment resulting from the loss of Br and CHO.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique for identifying functional groups. For this compound derivatives, the key diagnostic absorptions are:
-
C=O Stretch: A strong, sharp absorption in the range of 1700-1720 cm⁻¹. The electron-withdrawing nature of the substituents may shift this to a slightly higher wavenumber compared to unsubstituted benzaldehyde.[7][8]
-
Aldehydic C-H Stretch: Two weak to medium bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.[9] The latter is particularly diagnostic.
-
C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region, characteristic of the trifluoromethoxy group.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ range.
Table 3: Key Spectroscopic Data for Benzaldehyde and Analogues
| Technique | Feature | Benzaldehyde[7] | Expected for this compound |
| FTIR | C=O Stretch (cm⁻¹) | ~1705 | 1700 - 1720 |
| Aldehydic C-H (cm⁻¹) | ~2745, ~2820 | ~2720, ~2820 | |
| MS (m/z) | Molecular Ion (M⁺) | 106 | 254/256 |
| [M-H]⁺ | 105 | 253/255 | |
| [M-CHO]⁺ | 77 | 225/227 |
Conclusion
The structural analysis of this compound derivatives requires a multi-faceted analytical approach. While direct structural data for the parent compound is limited, a robust understanding of its likely architecture can be achieved through a comparative analysis of related molecules. By employing the principles and protocols outlined in this guide, researchers can confidently elucidate the structures of novel derivatives, paving the way for the rational design of new molecules with tailored properties. The combination of X-ray crystallography for solid-state architecture and a suite of spectroscopic techniques (NMR, MS, and FTIR) for in-solution characterization provides a comprehensive toolkit for the modern chemical scientist.
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A Researcher's Guide to the Synthesis of Substituted Benzaldehydes: A Comparative Analysis
Introduction
Substituted benzaldehydes are fundamental building blocks in modern organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, fragrances, and dyes.[1] Their value lies in the reactive aldehyde group, which is a versatile handle for a wide array of chemical transformations. The journey to synthesize these aromatic aldehydes has evolved significantly, moving from classical stoichiometric reactions to more efficient and selective modern catalytic methods. This guide provides a comparative analysis of the most prominent synthetic routes, offering insights into their mechanisms, practical applications, and experimental considerations to aid researchers in selecting the optimal method for their specific needs.
Formylation of Aromatic Rings: Direct Introduction of the Aldehyde Group
Formylation reactions introduce the formyl group (–CHO) directly onto an aromatic ring and are a classic example of electrophilic aromatic substitution.[2][3] These methods are most effective on electron-rich aromatic systems like phenols, anilines, and polycyclic aromatic hydrocarbons.[2]
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is one of the most widely used methods for the formylation of activated aromatic compounds. It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.
-
Mechanism Insight: The reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). This electrophile is then attacked by the electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the desired benzaldehyde.
-
Advantages: The reagents are common, relatively inexpensive, and the reaction conditions are generally mild. It exhibits good regioselectivity, typically favoring formylation at the para position to an activating group.
-
Limitations: The reaction is generally limited to electron-rich substrates. Aromatic rings with deactivating groups, such as nitro groups, are not suitable for this transformation.[3]
Gattermann and Gattermann-Koch Reactions
These related methods are classic Friedel-Crafts-type formylations.[4]
-
Gattermann-Koch Reaction: This method uses carbon monoxide (CO) and hydrogen chloride (HCl) under high pressure with a catalyst system of aluminum chloride (AlCl₃) and copper(I) chloride (CuCl).[3][4] The electrophile is believed to be the formyl cation ([HCO]⁺). This method is primarily suitable for simple aromatic hydrocarbons like benzene and toluene.
-
Gattermann Reaction: A more versatile alternative that uses a source of hydrogen cyanide (HCN), such as Zn(CN)₂, and HCl with a Lewis acid catalyst.[3][4] It can be applied to a broader range of substrates, including phenols and their ethers.
-
Causality Behind Choices: The Gattermann-Koch reaction's reliance on high-pressure CO gas makes it less practical for standard laboratory settings. The Gattermann reaction, while avoiding high-pressure gas, involves highly toxic HCN, necessitating stringent safety precautions. These factors often lead researchers to prefer the Vilsmeier-Haack reaction for activated arenes.
Other Formylation Methods
-
Duff Reaction: This method uses hexamine (hexamethylenetetramine) as the formylating agent and is particularly effective for the ortho-formylation of phenols.[5] However, yields can be variable and the method is generally considered inefficient.[5]
-
Rieche Formylation: This reaction employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like TiCl₄ or SnCl₄.[6]
-
Organometallic Routes: A common modern approach involves the ortho-lithiation of a directed metalation group (e.g., an amide or ether) on the aromatic ring, followed by quenching the resulting aryllithium species with a formylating agent like DMF.[6][7] This provides excellent regiocontrol.
Oxidation of Methylarenes (Substituted Toluenes)
The oxidation of the benzylic methyl group of toluene and its derivatives is a direct and atom-economical approach to synthesizing benzaldehydes. The primary challenge is preventing over-oxidation to the corresponding benzoic acid.[8][9][10][11]
Stoichiometric Metal Oxidants
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a classic and effective reagent for the selective oxidation of benzylic alcohols to aldehydes. It can also be used for the direct oxidation of highly activated methylarenes, though its effectiveness is substrate-dependent.
-
Chromium-Based Reagents: Reagents like chromyl chloride (CrO₂Cl₂) in the Étard reaction can convert toluenes to an intermediate complex that hydrolyzes to the aldehyde. However, the toxicity and stoichiometric nature of chromium reagents have led to a decline in their use.
Catalytic Aerobic Oxidation
Modern approaches focus on using molecular oxygen or air as the terminal oxidant, which is both cost-effective and environmentally benign.[8][12]
-
Mechanism Insight: These reactions often proceed via a radical mechanism. A catalyst, typically a transition metal complex (e.g., Co, Mn, Cu), initiates the reaction, leading to the formation of a benzyl radical. This radical reacts with oxygen to form a peroxy radical, which ultimately transforms into the aldehyde.
-
Challenges & Solutions: A key difficulty is stopping the reaction at the aldehyde stage, as aldehydes are generally more susceptible to oxidation than the starting toluene.[8][9][10][11] Recent research has focused on developing highly selective catalysts and optimizing reaction conditions (temperature, pressure, solvent) to maximize aldehyde selectivity.[8][12] For instance, some methods achieve yields above 95% with no detectable over-oxidation to benzoic acid by using specialized polyoxometalate catalysts.[9][10][11]
Halogenation-Hydrolysis Route
This industrial process involves the free-radical halogenation (usually chlorination) of the methyl group to form a benzal halide (e.g., benzal chloride), followed by hydrolysis to the aldehyde.[13]
-
Advantages: This is a well-established, high-yielding industrial method.
-
Limitations: The use of molecular halogens and the generation of halide waste make it less "green."[9] For laboratory-scale synthesis, especially for complex molecules, this method is often less desirable than more functional-group-tolerant alternatives.
Reduction of Benzoic Acid Derivatives
When the corresponding carboxylic acid or its derivative is readily available, reduction offers a powerful and reliable route to the aldehyde. The central challenge is to use a reducing agent that is potent enough to reduce the starting material but mild enough to prevent over-reduction to the benzyl alcohol.[14][15]
Reduction of Acid Chlorides
-
Rosenmund Reduction: This classic method involves the catalytic hydrogenation of an acyl chloride over a "poisoned" palladium catalyst (e.g., Pd on BaSO₄ with quinoline-sulfur).[15] The catalyst poisoning is crucial to deactivate it sufficiently to prevent the reduction of the product aldehyde to the alcohol.[15]
-
Hydride Reduction: A more common laboratory method is the use of a sterically hindered and less reactive hydride reagent, lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), which selectively reduces acid chlorides to aldehydes.[14]
Reduction of Esters and Amides
-
Diisobutylaluminum Hydride (DIBAL-H): This is arguably the most common reagent for the partial reduction of esters and nitriles to aldehydes. The reaction is typically performed at low temperatures (e.g., -78 °C) to trap a stable tetrahedral intermediate, which collapses to the aldehyde upon aqueous workup.[14][15] This low-temperature requirement is critical to prevent the reagent from adding a second time to the newly formed aldehyde.
-
Weinreb Amides: N-methoxy-N-methylamides (Weinreb amides) are particularly useful substrates. They react with organometallic reagents (like Grignard reagents or organolithiums) or hydrides (like LiAlH₄ or DIBAL-H) to form a stable chelated intermediate. This intermediate resists further addition and collapses to the aldehyde only upon acidic workup. This stability allows for one-pot reduction/cross-coupling procedures.[16][17][18]
Direct Reduction of Carboxylic Acids
Directly reducing a carboxylic acid to an aldehyde is challenging because the aldehyde is more reactive than the starting acid.[19] Powerful reagents like LiAlH₄ will reduce the acid all the way to the primary alcohol.[14] However, recent advances have provided new reagents and methods for this direct conversion, often employing nickel catalysts or multifunctional reagents that activate the carboxylic acid in situ.[19][20][21]
Comparative Summary of Key Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Vilsmeier-Haack | Electron-rich arene | DMF, POCl₃ | Mild conditions, good for activated rings | Limited to electron-rich substrates |
| Gattermann-Koch | Benzene, Toluene | CO, HCl, AlCl₃/CuCl | Direct formylation of simple arenes | High pressure, toxic gas, limited scope |
| Aerobic Oxidation | Methylarene | O₂, Metal catalyst | Atom economical, "green" | Over-oxidation risk, catalyst development needed |
| Rosenmund Red. | Acid Chloride | H₂, Pd/BaSO₄ (poisoned) | Classic, reliable | Catalyst poisoning can be tricky, acid chloride needed |
| DIBAL-H Red. | Ester, Nitrile | DIBAL-H | Widely applicable, good yields | Requires low temperatures (-78 °C) |
| Weinreb Amide Red. | Weinreb Amide | DIBAL-H or LiAlH₄ | Stable intermediate, prevents over-reduction | Requires prior synthesis of the amide |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of N,N-Dimethylaniline
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool 20 mL of N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add 10 mL of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent will form as a solid or thick slurry.
-
Aromatic Addition: Warm the mixture to room temperature, then add a solution of 10 mmol of N,N-dimethylaniline in 10 mL of DMF dropwise.
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 2 hours. Monitor the reaction by TLC.
-
Hydrolysis & Workup: Cool the mixture to 0 °C and carefully pour it onto 100 g of crushed ice. Add a 5 M solution of sodium hydroxide until the mixture is alkaline (pH > 9) to hydrolyze the iminium salt.
-
Extraction & Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to yield p-dimethylaminobenzaldehyde.
Protocol 2: DIBAL-H Reduction of Methyl Benzoate
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 10 mmol of methyl benzoate in 50 mL of anhydrous toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Add 11 mmol (1.1 equivalents) of DIBAL-H (as a 1.0 M solution in hexanes) dropwise via syringe over 20 minutes, maintaining the internal temperature at -78 °C.
-
Quenching: Stir the reaction at -78 °C for an additional 30 minutes. Quench the reaction by the slow, dropwise addition of 10 mL of methanol, followed by 20 mL of 1 M HCl.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add 50 mL of water, and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield benzaldehyde. Further purification can be achieved by distillation.
Visualization of Synthetic Pathways
Decision Flowchart for Synthesis Route Selection
This diagram helps a researcher choose a suitable synthetic strategy based on the available starting material.
Caption: Decision tree for selecting a benzaldehyde synthesis route.
References
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- Chemistry LibreTexts. (2019-06-05). 18.
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- Sarma, B. B., Efremenko, I., & Neumann, R. (2015). Oxygenation of Methylarenes to Benzaldehyde Derivatives by a Polyoxometalate Mediated Electron Transfer–Oxygen Transfer Reaction in Aqueous Sulfuric Acid. Journal of the American Chemical Society. [Link]
- Sarma, B. B., Efremenko, I., & Neumann, R. (2015). Oxygenation of methylarenes to benzaldehyde derivatives by a polyoxometalate mediated electron transfer-oxygen transfer reaction in aqueous sulfuric Acid. PubMed. [Link]
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- ResearchGate.
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- AZoM. (2024-04-30). Direct Synthesis of High-Purity Benzaldehyde Chemicals. [Link]
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- Google Patents. (2015). CN104693002A - Method for preparing benzaldehyde by oxidizing toluene.
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A Comparative Guide to the Assay of 2-Bromo-6-(trifluoromethoxy)benzaldehyde: qNMR vs. Chromatographic Techniques
In the landscape of pharmaceutical development and chemical research, the precise characterization and quantification of novel chemical entities are paramount. 2-Bromo-6-(trifluoromethoxy)benzaldehyde, a key building block in the synthesis of complex organic molecules, demands accurate purity assessment to ensure the reliability and reproducibility of downstream applications. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the assay of this important intermediate.
The Principle of Quantitative NMR (qNMR): A Primary Method of Measurement
Quantitative NMR (qNMR) has emerged as a powerful tool for the absolute quantification of organic molecules, including active pharmaceutical ingredients (APIs) and reference standards.[1][2][3] Unlike chromatographic techniques that rely on calibration curves generated from a reference standard of the analyte itself, qNMR is a primary ratio method.[4][5] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][4][5][6]
By co-dissolving a precisely weighed amount of the analyte with a known amount of a certified internal standard (IS) of high purity, the concentration or purity of the analyte can be determined directly from a single spectrum.[5][7] This makes qNMR an invaluable tool, especially when a certified reference standard of the analyte is unavailable or costly to synthesize.[8][9]
Key Considerations for Accurate qNMR
To achieve high accuracy and precision in qNMR, several experimental parameters must be carefully controlled:
-
Internal Standard (IS) Selection: The choice of IS is critical. An ideal IS should be of high purity (≥99%), chemically stable, and soluble in the same deuterated solvent as the analyte.[10] Crucially, its NMR signals should not overlap with any signals from the analyte.[10][11] For this compound, which is soluble in solvents like CDCl₃ or DMSO-d₆, suitable internal standards could include maleic acid or dimethyl sulfone.[1]
-
Relaxation Delay (d1): To ensure that all nuclei have fully returned to their equilibrium state before the next pulse, a sufficiently long relaxation delay is essential.[12][13] This is typically set to at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard.[14][15] A common practice is to use a relaxation delay of 7 times T1 to minimize errors from incomplete relaxation.[16]
-
Pulse Angle: A 90° pulse is often recommended for qNMR to maximize the signal in a single scan, used in conjunction with a long relaxation delay.[6][14]
Experimental Protocols
qNMR Assay of this compound
Objective: To determine the purity of a sample of this compound using ¹H qNMR with an internal standard.
Materials:
-
This compound (analyte)
-
Maleic acid (Internal Standard, ≥99.5% purity)
-
DMSO-d₆ (NMR solvent)
-
High-precision analytical balance
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean vial.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with the following parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 seconds (a conservative value, should be optimized by measuring T₁ values)
-
Number of Scans: 16-32 (to achieve a good signal-to-noise ratio)
-
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For this compound, the aldehyde proton signal (around 10 ppm) is a good candidate. For maleic acid, the two vinyl protons give a singlet at approximately 6.3 ppm.
-
Calculate the purity of the analyte using the following formula[6]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * Purity_IS (%)
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the internal standard
-
-
Alternative Methods: HPLC-UV and GC-MS
High-Performance Liquid Chromatography (HPLC) with UV Detection:
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally unstable compounds.[17] For the analysis of benzaldehyde derivatives, reversed-phase HPLC with UV detection is a common approach.[18]
-
Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases. Quantification is performed by comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentration.
-
Typical Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[17] It is particularly well-suited for the analysis of halogenated organic compounds.[19][20]
-
Principle: The sample is vaporized and introduced into a gas chromatograph, where it is separated based on its volatility and interaction with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides both identification and quantification.
-
Typical Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Carrier Gas: Helium
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure the elution of all components.
-
Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.
-
Head-to-Head Comparison
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for absolute quantification, the complexity of the sample matrix, and the available instrumentation.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-MS |
| Principle | Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei.[1][5] | Relative quantification based on comparison to a calibration curve of the analyte. | Relative quantification based on comparison to a calibration curve of the analyte. |
| Reference Standard | Requires a certified internal standard of a different, well-characterized compound.[5][10] | Requires a certified reference standard of the analyte itself. | Requires a certified reference standard of the analyte itself. |
| Accuracy & Precision | High accuracy and precision when experimental parameters are optimized.[21] | High accuracy and precision are achievable with proper method validation.[21][22] | High accuracy and precision are achievable with proper method validation. |
| Selectivity | Excellent for distinguishing the analyte from structurally different impurities. May have limitations with isomeric impurities. | Excellent for separating isomers and impurities with different polarities. | Excellent for separating volatile isomers and impurities. |
| Sample Throughput | Moderate; sample preparation is simple, but acquisition times can be long for high precision.[9] | High; well-suited for automated analysis of many samples. | High; well-suited for automated analysis of many samples. |
| Sample Integrity | Non-destructive; the sample can be recovered for further analysis.[5] | Destructive. | Destructive. |
| Method Development | Relatively straightforward, primarily involving the selection of a suitable solvent and internal standard.[23] | Can be time-consuming, requiring optimization of column, mobile phase, and detection parameters. | Can be time-consuming, requiring optimization of column, temperature program, and MS parameters. |
| Cost | High initial instrument cost, but lower operational costs due to reduced need for analyte-specific standards. | Moderate instrument cost, with ongoing costs for columns, solvents, and standards. | Moderate to high instrument cost, with ongoing costs for columns, gases, and standards. |
Visualizing the Workflow
qNMR Experimental Workflow
Caption: Workflow for qNMR assay.
Decision Guide for Method Selection
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
For the assay of this compound, both qNMR and chromatographic methods offer robust and reliable quantification.
-
qNMR is the method of choice for the absolute purity assignment of a reference standard or when a certified standard of the analyte is not available.[1][24][25] Its non-destructive nature and relatively simple method development make it an attractive option for the characterization of new chemical entities.
-
HPLC-UV is highly recommended for routine quality control and for the analysis of samples that may contain non-volatile impurities or degradation products. Its high throughput and automation capabilities are advantageous in a production environment.
-
GC-MS is the preferred technique if volatile impurities are of concern. Its high sensitivity and specificity for halogenated compounds make it an excellent tool for identifying and quantifying trace-level contaminants.
Ultimately, the choice of method should be guided by the intended purpose of the analysis, the available resources, and the specific analytical challenges presented by the sample. In a comprehensive quality control strategy, these techniques can be seen as complementary, with qNMR providing a primary measure of purity and chromatographic methods offering detailed impurity profiling. All methods must be properly validated according to guidelines such as those from the International Council for Harmonisation (ICH) to ensure they are fit for their intended purpose.[22][26][27][28][29]
References
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories.
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- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
- Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). LinkedIn.
- Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. (n.d.). IRE Journals.
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- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.
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- Quantitative NMR Spectroscopy. (n.d.). University of Cambridge.
- What is qNMR and why is it important?. (n.d.). Mestrelab Resources.
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- NMR Relaxation. (n.d.). University of Ottawa.
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A Comparative Guide to the X-ray Crystallography of 2-Bromo-6-(trifluoromethoxy)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Fluorinated Benzaldehydes in Drug Discovery
Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of bromine and a trifluoromethoxy group at the 2 and 6 positions, respectively, of the benzaldehyde scaffold creates a molecule with unique electronic and steric properties. The bromine atom can act as a handle for further synthetic transformations and can participate in halogen bonding, a significant interaction in crystal engineering and molecular recognition. The trifluoromethoxy group, a lipophilic hydrogen bond acceptor, is known to enhance metabolic stability and membrane permeability of drug candidates. Therefore, understanding the precise three-dimensional structure of 2-Bromo-6-(trifluoromethoxy)benzaldehyde derivatives through single-crystal X-ray crystallography is paramount for rational drug design and the development of novel therapeutics.
This guide provides a comprehensive overview of the X-ray crystallographic analysis of this compound derivatives. While specific crystallographic data for the title compound is not yet publicly available, this guide will draw upon data from structurally related analogues to provide a robust comparative framework. We will delve into the experimental workflow, from synthesis and crystallization to data analysis, and compare the utility of X-ray crystallography with other analytical techniques.
Experimental Workflow: From Synthesis to Structure
The journey from a powdered compound to a refined crystal structure is a meticulous process. The following diagram and protocols outline the key stages involved.
Figure 1: A generalized experimental workflow for the X-ray crystallographic analysis of a this compound derivative.
Detailed Experimental Protocols
1. Synthesis of this compound Derivatives:
The synthesis of the title compound and its derivatives can be achieved through various organic synthesis routes. A common approach involves the ortho-lithiation of 1-bromo-3-(trifluoromethoxy)benzene followed by formylation.
-
Materials: 1-bromo-3-(trifluoromethoxy)benzene, n-butyllithium, N,N-dimethylformamide (DMF), diethyl ether, hydrochloric acid.
-
Procedure:
-
Dissolve 1-bromo-3-(trifluoromethoxy)benzene in anhydrous diethyl ether under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Add anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride, followed by the addition of 1M hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Single Crystal Growth:
Obtaining high-quality single crystals is often the most challenging step.[2] Slow evaporation of a saturated solution is a widely used technique.
-
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane).
-
Gently warm the solution to ensure complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial for the formation of single crystals over several days to weeks.
-
3. Single-Crystal X-ray Diffraction:
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.[2]
-
The crystal is placed in a diffractometer and maintained at a constant temperature (e.g., 100 K or 293 K) during data collection.
-
A specific X-ray source, such as Mo Kα radiation (λ = 0.71073 Å), is used.[3]
-
Diffraction data is collected over a range of angles.[3]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and the intensity of each reflection.[3]
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[3]
-
Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.[3]
-
Comparative Crystallographic Data
While the crystal structure of this compound is not available in the Cambridge Structural Database (CSD), we can draw valuable comparisons with structurally related benzaldehyde derivatives. The following table summarizes key crystallographic parameters for some relevant compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 2-Bromo-p-tolualdehyde | C₈H₇BrO | Monoclinic | P2₁/n | 7.934(2) | 5.968(1) | 17.584(4) | 97.45(2) | 825.4(3) | 4 | [4][5] |
| o-(2-Bromoethoxy)benzaldehyde | C₉H₉BrO₂ | Monoclinic | P2₁/c | 7.745(1) | 16.232(2) | 7.367(1) | 98.91(1) | 915.0(2) | 4 | [6] |
| 4-Bromobenzaldehyde | C₇H₅BrO | Orthorhombic | Pca2₁ | 20.088(3) | 7.419(1) | 3.931(1) | 90 | 585.5(2) | 4 | [7] |
Analysis of Structural Features:
-
Influence of Substituents on Packing: The substitution pattern on the benzaldehyde ring significantly impacts the intermolecular interactions and crystal packing.[3] In 2-bromo-p-tolualdehyde, the bromine atom ortho to the aldehyde group leads to a twisting of the aldehyde group out of the plane of the aromatic ring by approximately 10.6°.[7] This is a result of steric hindrance and electronic repulsion. A similar effect would be anticipated for this compound.
-
Intermolecular Interactions: In the crystal structures of halogenated benzaldehydes, various weak intermolecular interactions such as C–H···O hydrogen bonds, halogen bonds (Br···O or Br···Br), and π–π stacking are commonly observed.[3] Hirshfeld surface analysis of 2-bromo-p-tolualdehyde reveals that H···H, Br···H, and O···H contacts are the most significant contributors to the crystal packing.[4][7] The presence of the trifluoromethoxy group in the target molecule would likely introduce additional F···H and F···O interactions.
Alternative Analytical Techniques: A Comparative Overview
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer complementary information and are often more accessible for routine analysis.
Figure 2: A comparison of the primary information obtained from different analytical techniques for the characterization of this compound derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F).
-
Application: It is invaluable for determining the connectivity of atoms in a molecule and can provide insights into the solution-state conformation. For this compound, ¹H NMR would show the characteristic aldehyde proton signal and the aromatic proton signals, while ¹⁹F NMR would confirm the presence of the trifluoromethoxy group.
-
Comparison to X-ray Crystallography: NMR provides information about the molecule's structure in solution, which may differ from its solid-state conformation determined by X-ray crystallography. It does not provide the precise bond lengths and angles or information about intermolecular packing that crystallography does.
2. Mass Spectrometry (MS):
-
Principle: MS measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
-
Application: Electron ionization (EI) mass spectrometry of a brominated compound like this compound would show a characteristic isotopic pattern for the molecular ion due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[8] The fragmentation pattern can also provide structural clues.[8]
-
Comparison to X-ray Crystallography: MS confirms the molecular formula but provides no information about the three-dimensional arrangement of atoms or the crystal packing.
3. Infrared (IR) Spectroscopy:
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.
-
Application: For a benzaldehyde derivative, a strong absorption band corresponding to the C=O stretch of the aldehyde group would be observed, typically in the region of 1680-1715 cm⁻¹.[1] The position of this band is sensitive to the electronic effects of the ring substituents.[1]
-
Comparison to X-ray Crystallography: IR spectroscopy is a quick and simple method to confirm the presence of key functional groups but provides very limited information about the overall molecular structure.
Conclusion
The X-ray crystallographic analysis of this compound derivatives is a powerful tool for elucidating their precise three-dimensional structures and understanding the subtle interplay of intermolecular forces that govern their solid-state packing. This structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new drug candidates. While other analytical techniques such as NMR, MS, and IR spectroscopy provide essential complementary data for molecular characterization, X-ray crystallography remains the gold standard for obtaining a definitive atomic-level picture of these important synthetic intermediates. The insights gained from the crystallographic studies of related benzaldehyde derivatives provide a solid foundation for predicting and interpreting the structural features of this promising class of compounds.
References
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- (IUCr) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. International Union of Crystallography.
- 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde | 1428234-81-4. Benchchem.
- (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. ResearchGate.
- A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. Benchchem.
- A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted Benzaldehyde Derivatives. Benchchem.
- Crystallographic and spectroscopic characterization of 2-bromo- p-tolu-aldehyde. PubMed.
- Schematic representation of the structures of benzaldehyde (Benz), cinnamaldehyde (Cinn), their thiosemicarbazone derivatives BeTS, and CiTS, and their di-methylated variants BeTS-dm, and CiTS-dm. ResearchGate.
- X-ray Crystal Structure Analysis: A Comparative Guide to 2-Bromo-6-methylisonicotinaldehyde Derivatives. Benchchem.
- Benzaldehyde Derivatives from Sarcodontia crocea. Journal of Natural Products.
- Benzaldehyde. Wikipedia.
- Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. PrepChem.com.
- Benzaldehyde Structure royalty-free images. Shutterstock.
- 2-Bromo-6-(trifluoromethyl)benzaldehyde | 1236141-95-9. Sigma-Aldrich.
- Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC - NIH.
- Benzaldehyde derivatives, their preparation and application. Google Patents.
- (PDF) o-(2-Bromoethoxy)benzaldehyde. ResearchGate.
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A Comparative Guide to Catalysts for the Suzuki-Miyaura Cross-Coupling of Bromobenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides a comprehensive comparison of catalyst systems for the Suzuki coupling of bromobenzaldehydes, a critical transformation for synthesizing biaryl aldehydes, which are pivotal intermediates in drug discovery and materials science.
Mechanistic Overview: The Role of the Catalyst
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[2][3][4][5] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromobenzaldehyde, forming a Pd(II) intermediate.[2][3][5][6] This is often the rate-determining step.[2][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[2][3][7][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][3][4][6]
The choice of catalyst, specifically the ligands attached to the palladium center, is crucial as it influences the efficiency of each step in this cycle.[6]
Caption: Experimental workflow for Suzuki coupling using a Pd-phosphine catalyst.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask, combine the bromobenzaldehyde (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) and water (0.5 mL).
-
Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Reaction: Heat the reaction mixture to 100°C and stir vigorously for 12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of argon, add the bromobenzaldehyde (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and [Pd(IPr)(cinnamyl)Cl] (0.01 mmol, 1 mol%) to a reaction vial.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and water (0.5 mL).
-
Reaction: Seal the vial and heat the mixture to 80°C for 2-4 hours, with stirring.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Causality Behind Experimental Choices
-
Choice of Ligand: Bulky, electron-rich ligands like SPhos and IPr are chosen to accelerate the rate-limiting oxidative addition step and to promote the final reductive elimination. [9][10]The steric bulk also helps to prevent catalyst decomposition.
-
Choice of Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation. [2][7][8]The choice of base can depend on the solvent and the lability of other functional groups in the substrates. [7]Inorganic bases like K₃PO₄ and K₂CO₃ are generally effective and widely used. [7]* Choice of Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is commonly used. [2][6]The organic solvent solubilizes the substrates and catalyst, while water helps to dissolve the inorganic base and facilitates the activation of the boronic acid. [6]* Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. [11]Performing the reaction under an inert atmosphere (argon or nitrogen) is essential to prevent catalyst deactivation and ensure high yields.
Conclusion
The Suzuki-Miyaura cross-coupling of bromobenzaldehydes is a robust and versatile reaction. For general applications, palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos and XPhos offer excellent reliability and high yields. [12]For more challenging substrates or for reactions requiring milder conditions, N-heterocyclic carbene ligands like IPr and SIPr provide a highly active and efficient alternative. [13]The selection of the optimal catalyst system will ultimately depend on the specific electronic and steric properties of the bromobenzaldehyde and the coupling partner. The protocols provided herein serve as a solid foundation for further optimization.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Caddick, S., et al. (2004). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 6(24), 4423–4426. [Link]
- Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(48), 30235-30243. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Gök, Y., & Çetinkaya, B. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 223-232. [Link]
- Gurung, S. K., & Thapa, S. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11894-11905. [Link]
- Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(48), 30235-30243. [Link]
- Sharma, P., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4848-4871. [Link]
- Sharma, S., & Singh, U. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(1), 101-107. [Link]
- Journal of Synthetic Chemistry. (2024).
- Rossi, S., et al. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules, 24(2), 245. [Link]
- Wang, C., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Shaughnessy, K. H., et al. (2010). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Tetrahedron, 66(4), 949-957. [Link]
- Journal of Synthetic Chemistry. (2024).
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- Kumar, S., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 75(15), 5327–5330. [Link]
- Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]
- Lenoir, I., & O'Brien, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- Barder, T. E., et al. (2008). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 130(2), 649-659. [Link]
- ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
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- ResearchGate.
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A Senior Application Scientist's Guide to the Cytotoxicity of Fluorinated Benzaldehyde Derivatives
Introduction: The Strategic Role of Fluorine in Elevating Benzaldehyde's Anticancer Potential
Benzaldehyde and its derivatives have long been recognized for their tumor-specific cytotoxic effects, showing promise as scaffolds for novel anticancer agents.[1][2] These compounds can trigger various forms of cell death, including apoptosis and autophagy, and disrupt critical signaling pathways that drive cancer cell proliferation and survival.[3] The core challenge, however, lies in enhancing their potency, metabolic stability, and cellular uptake to translate their intrinsic activity into robust therapeutic efficacy.
This is where the strategic incorporation of fluorine comes into play. In medicinal chemistry, fluorine is a bioisostere of hydrogen but with profoundly different electronic properties. Its small size allows it to replace hydrogen without significant steric hindrance, while its high electronegativity—the strongest of any element—can dramatically alter a molecule's physicochemical properties.[4] Selective fluorination can enhance metabolic stability by strengthening C-H bonds adjacent to the C-F bond, increase membrane permeability, and improve binding affinity to target proteins through unique electronic interactions.[5][6] This guide provides a comparative analysis of the cytotoxic profiles of fluorinated benzaldehyde derivatives, grounded in experimental data, to elucidate the structure-activity relationships (SAR) that govern their anticancer activity.
Comparative Cytotoxicity: A Structure-Activity Relationship (SAR) Analysis
The data suggests a strong correlation between the substitution pattern and cytotoxicity. For instance, studies on fluorinated chalcones, which are derived from the reaction of an acetophenone with a substituted benzaldehyde, demonstrate that the presence and position of fluorine can significantly impact activity. One study on fluorinated chalcones against the HepG2 human liver cancer cell line revealed IC50 values ranging from 67.51 to 108.20 µM, indicating moderate cytotoxic activity.[8] Another study on fluorinated Schiff bases, synthesized from fluorine-containing benzaldehydes, identified compounds with potent cytotoxic and antiproliferative effects against the A549 lung cancer cell line, with one derivative containing five fluorine atoms exhibiting an IC50 of just 0.64 µM.[5]
This highlights a key principle in the SAR of these compounds: the degree and position of fluorination matter. The introduction of fluorine can increase lipophilicity, potentially enhancing cell membrane penetration.[5] Furthermore, the strong electron-withdrawing nature of fluorine can modulate the reactivity of the aldehyde group and the overall electronic distribution of the molecule, influencing its interaction with biological targets.
Quantitative Cytotoxicity Data
The following table summarizes representative 50% inhibitory concentration (IC50) values for various substituted benzaldehyde derivatives, including fluorinated analogs, against several human cancer cell lines. This data is collated from multiple in vitro studies to provide a comparative landscape.
| Compound/Derivative | Structure | Cell Line | IC50 (µM) | Reference |
| Benzaldehyde | C₆H₅CHO | Human Myelogenous Leukemia (HL-60) | ~430 | [2] |
| 2-Hydroxy-3-methoxybenzaldehyde | C₈H₈O₃ | Human Colon Carcinoma (HCT-116) | ~30.6 (7.2 µg/mL) | [7] |
| 2,3-Dihydroxybenzaldehyde | C₇H₆O₃ | Human Glioblastoma (SF-295) | ~14.5 (2.0 µg/mL) | [7] |
| 4'-Fluoro-3-methoxychalcone (2a) | C₁₆H₁₃FO₂ | Human Liver Carcinoma (HepG2) | 67.51 | [8] |
| Fluorinated Schiff Base (Cmpd 5) | C₁₉H₁₄F₂N₄ | Human Lung Carcinoma (A549) | - (Strong Antiproliferative) | [5] |
| Fluorinated Schiff Base (Cmpd 6) | C₁₈H₁₁F₅N₄ | Human Lung Carcinoma (A549) | 0.64 | [5] |
| p-Fluorocinnamide Derivative (6) | C₂₁H₁₆FN₅O₄S | Human Liver Carcinoma (HepG2) | 4.23 | [9] |
Note: The data presented is sourced from different studies and should be interpreted as representative rather than a direct, side-by-side comparison due to variations in experimental conditions.
Mechanisms of Action: How Fluorinated Benzaldehydes Exert Their Effects
The cytotoxic effects of benzaldehyde derivatives are not merely a result of non-specific toxicity; they are often mediated by specific molecular mechanisms. Research suggests that these compounds can modulate key intracellular signaling pathways that are frequently dysregulated in cancer.[3]
Key mechanistic insights include:
-
Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death, a crucial mechanism for eliminating cancerous cells. This is often confirmed by observing morphological changes like chromatin condensation or the activation of key proteins like caspase-3.[5]
-
Induction of Autophagy: Certain benzaldehyde compounds, including β-cyclodextrin benzaldehyde (CDBA), can induce autophagic cell death, characterized by the destruction of mitochondrial structures and the formation of acidic organelles.[1][2]
-
Inhibition of Pro-Survival Signaling: Benzaldehydes can suppress major signaling pathways essential for cancer cell growth and proliferation, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[3] Fluorination can enhance the binding of these derivatives to kinases or other enzymes within these pathways, leading to more potent inhibition.
Below is a diagram illustrating a simplified overview of the PI3K/AKT/mTOR pathway, a common target for anticancer agents.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition points for fluorinated benzaldehyde derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To ensure the reliability and reproducibility of cytotoxicity data, a standardized and well-controlled experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]
Causality Behind the Method
This assay is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[3] The amount of formazan produced is directly proportional to the number of living cells. By dissolving this precipitate in a suitable solvent, its concentration can be quantified by measuring the absorbance at a specific wavelength, thus providing a reliable measure of cell viability.
Step-by-Step Protocol
-
Cell Seeding:
-
Action: Plate cancer cells (e.g., A549, HepG2, HCT-116) in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Rationale: This density ensures that cells are in the logarithmic growth phase during the experiment and that the assay readout falls within the linear range of the spectrophotometer.
-
-
Incubation:
-
Action: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Rationale: This allows the cells to adhere to the plate and recover from the stress of trypsinization and seeding, ensuring a healthy, uniform monolayer before treatment.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the fluorinated benzaldehyde derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Rationale: A dose-response curve is essential for determining the IC50 value. The vehicle control accounts for any potential toxicity of the solvent used to dissolve the compounds.
-
-
Treatment Incubation:
-
Action: Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Rationale: The incubation time is chosen based on the expected mechanism of action and the cell doubling time. Longer incubation may be necessary for compounds that affect cell proliferation rather than inducing acute toxicity.
-
-
MTT Addition:
-
Action: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Rationale: The MTT solution must be sterile and protected from light to prevent degradation.
-
-
Formazan Formation:
-
Action: Incubate the plate for an additional 2-4 hours at 37°C.
-
Rationale: This incubation period allows for sufficient time for the viable cells to convert the MTT into formazan crystals. The exact time can be optimized based on the cell line's metabolic rate.
-
-
Formazan Solubilization:
-
Action: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.
-
Rationale: The formazan crystals are insoluble in aqueous solution and must be fully dissolved to be quantified. Gentle mixing on an orbital shaker for 10-15 minutes ensures complete solubilization and a homogenous solution.
-
-
Absorbance Measurement:
-
Action: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Rationale: The peak absorbance of formazan is typically between 550 and 600 nm. Measuring at the optimal wavelength provides the highest signal-to-noise ratio.
-
-
Data Analysis:
-
Action: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC50 value using non-linear regression analysis.
-
Rationale: The IC50 is the concentration of a compound that inhibits 50% of cell growth or viability and is the standard metric for comparing the potency of different cytotoxic agents.[3]
-
MTT Assay Workflow Diagram
Caption: Standard experimental workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
The available evidence strongly suggests that fluorination is a powerful strategy for enhancing the cytotoxic potential of benzaldehyde derivatives. By modulating properties like lipophilicity and electronic distribution, fluorine substitution can lead to compounds with significantly improved potency against a range of cancer cell lines. The structure-activity relationship is complex, with the position and number of fluorine atoms playing a critical role in determining the final biological activity.
Future research should focus on systematic comparative studies of mono-, di-, and tri-fluorinated benzaldehyde isomers to build a more precise SAR model. Elucidating the specific molecular targets and clarifying how fluorination impacts target engagement will be crucial for the rational design of next-generation anticancer agents based on this promising chemical scaffold.
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Safety Operating Guide
Navigating the Disposal of 2-Bromo-6-(trifluoromethoxy)benzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel compounds are daily realities. With this innovation comes the critical responsibility of safe and compliant chemical waste management. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-6-(trifluoromethoxy)benzaldehyde, a halogenated aromatic compound. Adherence to these procedures is essential not only for regulatory compliance but also for the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: Safety and Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the chemical's properties is paramount. This compound is a compound that requires careful handling due to its potential hazards. While specific toxicity data for this exact compound is not extensively published, the presence of a halogen (bromine) and a trifluoromethoxy group necessitates treating it with caution.[1][2][3][4] Based on data from similar compounds, it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[2][3][4][5]
| Property | Value | Source |
| Molecular Formula | C₈H₄BrF₃O | N/A |
| Hazards | May cause skin, eye, and respiratory irritation.[2][3] | [2][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles or face shield, lab coat.[2][6] | [2][6] |
Immediate Safety and Handling Precautions
All handling and disposal procedures for this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors.[1][6] Always wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.[2][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6]
-
Body Protection: A lab coat and closed-toe shoes.[6]
In the event of accidental exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[2][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be conducted in strict accordance with local, state, and federal regulations.[8] The following protocol provides a comprehensive, field-proven methodology.
Waste Segregation: The Cornerstone of Safe Disposal
The primary and most critical step is the segregation of halogenated organic waste. Due to their chemical nature and potential for environmental harm, halogenated compounds must not be mixed with non-halogenated chemical waste.[1][6][9]
Caption: Waste segregation workflow for laboratory chemicals.
Waste Collection and Containerization
Collect all waste containing this compound, including unused product, reaction mixtures, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), in a designated and compatible hazardous waste container.[1][8]
-
Container Material: The container should be made of a material that is chemically resistant to halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[10] Avoid using metal containers for acidic waste.[10][11]
-
Container Integrity: Ensure the container is in good condition, free from leaks or cracks, and has a secure, tightly fitting cap.[11][12]
-
Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[10]
Labeling: Clear and Compliant Communication
Properly label the hazardous waste container immediately upon adding the first waste material.[1][13] The label must be clear, legible, and include the following information:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Irritant").
-
The date of accumulation.
-
The name and contact information of the generating researcher or lab.
Storage: Safe and Secure Accumulation
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13] The SAA should be:
-
At or near the point of generation.[13]
-
Under the control of the laboratory personnel.[10]
-
Away from sources of ignition and incompatible chemicals.[12]
-
Within secondary containment (e.g., a spill tray) to contain any potential leaks.[11]
Final Disposal: Professional Waste Management
Arrange for the collection of the full hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Do not attempt to dispose of this chemical down the drain or in the regular trash.[6][14]
Emergency Spill Procedures
In the event of a spill of this compound, follow these immediate steps:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood.
-
Contain: Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[2][8]
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., acetone), and collect the rinsate as hazardous waste.[1] Wash the area thoroughly with soap and water.
-
Dispose: All materials used for the cleanup, including PPE, must be disposed of as hazardous waste.[8]
Caption: Emergency spill response workflow.
Waste Minimization and Best Practices
To foster a culture of safety and environmental responsibility, consider the following waste minimization strategies:
-
Source Reduction: Order only the quantity of chemical required for your experiments.[13]
-
Inventory Management: Maintain an accurate inventory of chemicals to avoid purchasing duplicates and to track expiration dates.[13]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste generated.[13]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for the most current and comprehensive information.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
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- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
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- Apollo Scientific. (2022, May 18). Safety Data Sheet: 2-Bromo-6-(trifluoromethyl)benzaldehyde.
- Taylor, B. F. (1991). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters, 82(2), 209-212.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 3-Bromo-5-(trifluoromethoxy)benzaldehyde.
- Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET: 4-(Trifluoromethoxy)benzaldehyde.
- Benchchem. (n.d.). Degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions.
- Fluorochem. (2024, December 19). Safety Data Sheet: 4-Bromo-3-(trifluoromethoxy)benzaldehyde.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 4-Bromobenzotrifluoride.
- Freie Universität Berlin Refubium. (2024, July). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- National Institutes of Health. (2022, August 17). Strategies for the Biodegradation of Polyfluorinated Compounds.
- Royal Society of Chemistry. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: 5-Bromo-2-(trifluoromethoxy)benzaldehyde.
- Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- California Air Resources Board. (1998, March 16). SB 1731 Guidelines for Halogenated Solvents Degreasing Operations.
- Benchchem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-6-(trifluoromethoxy)benzaldehyde
As researchers dedicated to advancing drug discovery, our work with novel chemical entities demands a foundational commitment to safety. The compound 2-Bromo-6-(trifluoromethoxy)benzaldehyde, a halogenated aromatic aldehyde, is a valuable building block, but its structure suggests a reactivity profile that necessitates rigorous safety protocols. The presence of a bromine atom and a trifluoromethoxy group on the benzaldehyde scaffold influences its electronic properties and potential biological activity, and by extension, its handling requirements.[1]
This guide moves beyond a simple checklist. It provides a procedural and causal framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety, ensuring that every step is understood, justified, and correctly implemented.
Hazard Profile: Understanding the "Why" Behind the Precautions
An effective PPE strategy begins with a clear understanding of the specific risks. Based on data from analogous compounds, this compound is classified with several key hazards.[2][3][4] Each hazard statement directly informs our choice of protective equipment.
| Hazard Statement & Code | GHS Classification | Implication for Laboratory Handling & PPE Selection |
| H302 | Harmful if swallowed | Ingestion is a primary route of exposure. Prevents eating, drinking, or smoking in the lab.[2] Gloves are essential to prevent hand-to-mouth contamination.[5] |
| H315 | Causes skin irritation | Direct contact can lead to irritation or dermatitis.[2][4] Requires chemical-resistant gloves and a lab coat to protect exposed skin.[5] |
| H319 | Causes serious eye irritation | Splashes pose a significant risk of serious eye damage.[2][4] Mandates the use of chemical splash goggles or a face shield.[5] |
| H335 | May cause respiratory irritation | Inhalation of dust, aerosols, or vapors can irritate the respiratory tract.[2] All handling of solids or solutions should occur in a certified chemical fume hood. Respiratory protection may be required for spills or ventilation failures.[5] |
The trifluoromethoxy group generally increases lipophilicity, which can enhance a molecule's ability to penetrate biological membranes, while the bromine atom and aldehyde group contribute to its chemical reactivity.[1] This underscores the importance of preventing all routes of exposure: dermal, ocular, and respiratory.
PPE Selection Workflow: A Task-Based Approach
The level of PPE required is not static; it must adapt to the specific task and the associated risk of exposure. The following workflow provides a logical pathway for determining the appropriate level of protection.
Caption: PPE selection workflow for handling this compound.
Core Protocols: From Application to Disposal
Correctly using PPE is as important as selecting it. These protocols provide the necessary step-by-step guidance.
Hand Protection: The First Line of Defense
Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals.
-
Selection: Always use gloves tested to a recognized standard (e.g., EN 374 in Europe, ASTM F739 in the US).[6] Check the manufacturer's compatibility data for resistance to aromatic aldehydes and halogenated solvents if they are used in your process.
-
Donning: Wash and dry hands thoroughly before donning gloves.[6] This prevents contamination of the glove interior and maintains hand hygiene.
-
Glove Change Protocol: Contamination is not always visible. It is crucial to change gloves immediately if they are knowingly contaminated, torn, or punctured. For prolonged operations, a scheduled change is essential to mitigate the risk of permeation, where the chemical invisibly soaks through the glove material.[7]
-
Best Practice: Change gloves at least every 30-60 minutes during continuous handling, and always before leaving the laboratory area.[7]
-
-
Doffing (Removal):
-
Grasp the outside of one glove at the wrist with your other gloved hand.
-
Peel it off, turning it inside out.
-
Hold the removed glove in your gloved hand.
-
Slide two ungloved fingers under the wrist of the remaining glove.
-
Peel it off over the first glove, containing both inside-out.
-
Dispose of the gloves in the designated solid hazardous waste container.[8]
-
Wash hands thoroughly with soap and water.[2]
-
Eye and Face Protection
Given the "Causes serious eye irritation" (H319) classification, robust eye protection is non-negotiable.
-
Minimum Requirement: For all tasks, wear chemical splash goggles that seal to the face. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[9]
-
Enhanced Protection: When handling larger quantities (>50 mL) or during operations with a higher splash risk (e.g., extractions, pressure changes), a full-face shield must be worn over the chemical splash goggles.[10]
-
Contact Lenses: Avoid wearing contact lenses when handling this chemical. In the event of a splash, the lens can trap the chemical against the eye, increasing the severity of the injury.[9]
-
First Aid: If eye contact occurs, immediately flush with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[2]
Body and Respiratory Protection
-
Body Protection: A flame-resistant or 100% cotton lab coat should be worn and kept fully fastened.[9] For tasks involving significant spill potential, supplement the lab coat with a chemical-resistant apron made of a material like butyl rubber or neoprene.[8] Do not wear perforated shoes or sandals; footwear must cover the entire foot.[9]
-
Respiratory Protection: The primary method of respiratory protection is an engineering control: always handle this chemical in a certified chemical fume hood. [10] This prevents the generation of vapors or aerosols in the breathing zone.
-
Emergency Use: A respirator (e.g., an air-purifying respirator with an organic vapor cartridge and a P100 particulate filter) should be available for emergency situations like a large spill or a failure of the primary ventilation system. All personnel who might use a respirator must be properly fit-tested and trained in its use, in accordance with institutional and regulatory standards.
-
Decontamination and Disposal of Used PPE
Contaminated PPE is hazardous waste. Proper disposal is a critical final step to prevent secondary exposure and environmental contamination.
-
Segregation: All disposable PPE (gloves, bench paper, etc.) contaminated with this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Labeling: The container should be labeled "Halogenated Organic Solid Waste" and list the chemical name.[8]
-
Reusable PPE: Non-disposable items like face shields and goggles should be decontaminated after use by washing with soap and water. Lab coats should be laundered separately from personal clothing by a professional service equipped to handle laboratory attire.[6] If a lab coat is heavily contaminated, it must be disposed of as hazardous waste.
-
Final Disposal: Arrange for pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[8][10]
By integrating this comprehensive PPE strategy into your daily workflow, you build a resilient safety culture that protects not only yourself and your colleagues but also the integrity of your research.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet: (Trifluoromethoxy)benzene, 99+%.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: (Trifluoromethoxy)benzene.
- Ecenarro, B. (n.d.). Recommended PPE to handle chemicals. BESA.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH).
- Signore, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Benzaldehyde.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pppmag.com [pppmag.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


